molecular formula C7H5FN2 B1318927 6-fluoro-1H-indazole CAS No. 348-25-4

6-fluoro-1H-indazole

Cat. No.: B1318927
CAS No.: 348-25-4
M. Wt: 136.13 g/mol
InChI Key: CFMZDEQEVCDMRN-UHFFFAOYSA-N
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Description

6-fluoro-1H-indazole is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMZDEQEVCDMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591223
Record name 6-Fluoro-1H-indazole
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Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-25-4
Record name 6-Fluoro-1H-indazole
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Record name 6-Fluoro-1H-indazole
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Foundational & Exploratory

An In-depth Technical Guide to 6-fluoro-1H-indazole: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-1H-indazole is a fluorinated heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of indazole, a bicyclic system composed of a benzene ring fused to a pyrazole ring, it serves as a crucial building block in the synthesis of various bioactive molecules. The introduction of a fluorine atom at the 6-position of the indazole core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles of the resulting drug candidates. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, with a focus on its emerging role as a kinase inhibitor.

Chemical Properties and Structure

The fundamental chemical and structural characteristics of this compound are summarized below, providing essential information for its handling, characterization, and application in research and development.

Structural Information
IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₇H₅FN₂[1]
SMILES C1=CC2=C(C=C1F)NN=C2[1]
InChI Key CFMZDEQEVCDMRN-UHFFFAOYSA-N[1]
CAS Number 348-25-4[1]
Physicochemical Properties
PropertyValueSource
Molecular Weight 136.13 g/mol [1]
Melting Point 126 °C (decomposes)
Boiling Point (Predicted) 274.9 ± 13.0 °C
Density (Predicted) 1.370 ± 0.06 g/cm³
pKa (Predicted) 13.21 ± 0.40
Appearance Light yellow to yellow solid

Synthesis of this compound

General Synthetic Approach: Diazotization and Cyclization

A plausible synthetic route involves the diazotization of 4-fluoro-2-methylaniline followed by an intramolecular cyclization. This method is a well-established procedure for the formation of the indazole ring system.

Experimental Protocol (Generalized)

Step 1: Diazotization of 4-fluoro-2-methylaniline

  • Dissolve 4-fluoro-2-methylaniline in a suitable acidic medium (e.g., a mixture of acetic acid and hydrochloric acid).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C. This will form the corresponding diazonium salt in situ.

Step 2: Intramolecular Cyclization

  • The in situ generated diazonium salt is then allowed to warm to room temperature or gently heated.

  • The diazonium group undergoes an intramolecular cyclization reaction with the adjacent methyl group to form the indazole ring.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction, the mixture is neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The crude product is then extracted into an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The coupling patterns and chemical shifts will be influenced by the fluorine substituent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, with the carbon atom attached to the fluorine exhibiting a characteristic coupling constant (¹JCF).

While specific spectral data for this compound is not detailed in the search results, data for similar bromo-fluoro-indazole derivatives can provide a reference for expected chemical shifts and coupling constants.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. The molecular ion peak ([M]⁺) should be observed at m/z 136.13.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid or trifluoroacetic acid), can be employed.[8] The purity is determined by the area percentage of the main peak detected by a UV detector.

Biological Activity and Signaling Pathways

Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets, particularly protein kinases.[9] The fluorine substitution at the 6-position of the indazole ring has been shown to be advantageous for enhancing the inhibitory activity and cellular potency of these compounds.[10]

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Emerging evidence strongly suggests that this compound and its derivatives are potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1][7][11][12][13][14][15] The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of FGFR signaling is implicated in the development and progression of various cancers.

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to FGFRs, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[13] This phosphorylation event creates docking sites for various downstream signaling proteins, activating key pathways such as the RAS-MAPK and PI3K-AKT pathways, which in turn promote cell growth and survival.[13][16]

Derivatives of this compound have been designed and synthesized to act as competitive inhibitors at the ATP-binding site of the FGFR kinase domain. By occupying this site, they prevent the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, ultimately leading to an anti-proliferative effect in cancer cells with aberrant FGFR signaling.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generalized)

A common method to assess the inhibitory activity of compounds like this compound against a specific kinase is a biochemical assay.

  • Reagents and Materials: Recombinant human FGFR1 kinase, a suitable peptide substrate, ATP, and the test compound (this compound derivative).

  • Assay Procedure:

    • The kinase, substrate, and test compound are pre-incubated in a buffer solution.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or by using phosphorylation-specific antibodies in an ELISA or a fluorescence-based assay format.

  • Data Analysis: The inhibitory activity is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Logical Flow of FGFR Inhibition

FGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds ATP ATP FGFR->ATP Binds to Kinase Domain Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR->Downstream Activates ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor->FGFR Blocks ATP Binding Site

Caption: Mechanism of FGFR inhibition by this compound.

Conclusion

This compound is a valuable heterocyclic scaffold with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its favorable chemical properties and the demonstrated importance of the 6-fluoro substitution for biological activity make it an attractive starting point for the design of novel therapeutic agents. The strong evidence pointing towards its role as an inhibitor of the FGFR signaling pathway highlights its potential for the development of targeted cancer therapies. Further research focusing on the detailed elucidation of its mechanism of action and the development of optimized derivatives will be crucial in realizing the full therapeutic potential of this promising compound.

References

Synthesis of 6-Fluoro-1H-Indazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 6-fluoro-1H-indazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document outlines key synthetic pathways from common starting materials, complete with detailed experimental protocols and quantitative data to support researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the indazole ring from appropriately substituted aniline derivatives. The most common methods involve diazotization and subsequent cyclization. Below are two prominent synthetic routes.

Route 1: From 4-Fluoro-2-methylaniline

A prevalent method for the synthesis of substituted indazoles is the diazotization of a substituted o-toluidine, followed by an intramolecular cyclization. In this proposed pathway, 4-fluoro-2-methylaniline serves as a readily available starting material. The synthesis proceeds through an acetylation to protect the amine, followed by a diazotization and cyclization step, and finally deprotection to yield the target molecule.

Route 2: From 3-Fluoro-2-methylaniline via Bromination and Debromination

An alternative route involves the synthesis of a brominated intermediate, which can then be subjected to debromination to yield this compound. This multi-step synthesis starts from 3-fluoro-2-methylaniline and proceeds through bromination, diazotization/cyclization, deprotection, and finally debromination. While longer, this route can be advantageous for controlling regioselectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Fluoro-2-methylaniline

Step 1: Acetylation of 4-Fluoro-2-methylaniline

  • In a 250 mL round-bottom flask, dissolve 4-fluoro-2-methylaniline (10.0 g, 79.9 mmol) in ethyl acetate (100 mL).

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (8.16 g, 79.9 mmol) dropwise, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield N-(4-fluoro-2-methylphenyl)acetamide, which can be used in the next step without further purification.

Step 2: Diazotization and Cyclization

  • In a 500 mL three-necked flask, suspend N-(4-fluoro-2-methylphenyl)acetamide (13.3 g, 79.9 mmol) in toluene (200 mL).

  • Add acetic acid (5 mL) and acetic anhydride (10 mL).

  • Heat the mixture to 60°C and slowly add isoamyl nitrite (12.3 g, 105.5 mmol) dropwise over 30 minutes.

  • After the addition, raise the temperature to 110°C and reflux for 2 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product, 1-acetyl-6-fluoro-1H-indazole, can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane).

Step 3: Deprotection to this compound

  • Dissolve the purified 1-acetyl-6-fluoro-1H-indazole (11.5 g, 64.5 mmol) in a mixture of methanol (100 mL) and aqueous ammonia (25%, 20 mL).

  • Heat the mixture to 40°C and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Protocol 2: Synthesis from 3-Fluoro-2-methylaniline (Proposed)

Step 1: Bromination of 3-Fluoro-2-methylaniline

  • Dissolve 3-fluoro-2-methylaniline in a suitable solvent like acetonitrile.

  • Cool the solution to between -10°C and 10°C.

  • Slowly add N-bromosuccinimide (NBS) and allow the reaction to proceed for 1-2 hours.[1]

  • Quench the reaction with sodium bisulfite.

  • Work-up involves pH adjustment and extraction to yield 4-bromo-3-fluoro-2-methylaniline.[2]

Step 2: Diazotization and Cyclization

  • The resulting 4-bromo-3-fluoro-2-methylaniline is subjected to diazotization and cyclization, similar to Protocol 1, Step 2, to yield the corresponding N-acetylated bromo-fluoro-indazole.[2]

Step 3: Deprotection

  • The acetyl group is removed under basic conditions as described in Protocol 1, Step 3, to give 5-bromo-4-fluoro-1H-indazole.[1]

Step 4: Debromination

  • The bromo-indazole derivative is dissolved in a suitable solvent (e.g., ethanol).

  • Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is performed to remove the bromine atom.

  • Filtration of the catalyst and removal of the solvent will yield the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediates.

Compound Starting Material Reagents Reaction Conditions Yield Reference
N-(4-fluoro-2-methylphenyl)acetamide4-Fluoro-2-methylanilineAcetic anhydride, Ethyl acetate0°C to RT, 1h~84% (estimated)[3]
1-Acetyl-6-fluoro-1H-indazoleN-(4-fluoro-2-methylphenyl)acetamideIsoamyl nitrite, Acetic acid, Toluene110°C, 2h~72% (estimated)[3]
This compound1-Acetyl-6-fluoro-1H-indazoleAq. Ammonia, Methanol40°C, 3h~70% (estimated)[3]
4-Bromo-3-fluoro-2-methylaniline3-Fluoro-2-methylanilineN-Bromosuccinimide, Acetonitrile-10 to 10°C, 1-2h86-98%[2]
5-Bromo-4-fluoro-1H-indazole1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanoneSodium hydroxide, Methanol/WaterRoom temperature, 12h77%[2]

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound and Key Intermediates.

Property Value Source
Molecular Formula C₇H₅FN₂PubChem
Molecular Weight 136.13 g/mol PubChem
CAS Number 348-25-4PubChem
Appearance White to off-white solid---
Melting Point Not available---
Boiling Point Not available---

Table 2: Physicochemical Properties of this compound. [4]

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows described in this guide.

Synthesis of this compound from4-Fluoro-2-methylaniline start 4-Fluoro-2-methylaniline step1 Acetylation (Acetic anhydride) start->step1 intermediate1 N-(4-fluoro-2-methylphenyl)acetamide step1->intermediate1 step2 Diazotization & Cyclization (Isoamyl nitrite) intermediate1->step2 intermediate2 1-Acetyl-6-fluoro-1H-indazole step2->intermediate2 step3 Deprotection (Aqueous Ammonia) intermediate2->step3 end_product This compound step3->end_product

Caption: Synthetic workflow for this compound from 4-fluoro-2-methylaniline.

Proposed Synthesis of this compound from3-Fluoro-2-methylaniline start 3-Fluoro-2-methylaniline step1 Bromination (NBS) start->step1 intermediate1 4-Bromo-3-fluoro-2-methylaniline step1->intermediate1 step2 Acetylation, Diazotization & Cyclization intermediate1->step2 intermediate2 5-Bromo-4-fluoro-1H-indazole step2->intermediate2 step3 Debromination (H2, Pd/C) intermediate2->step3 end_product This compound step3->end_product

Caption: Proposed synthetic route for this compound via a brominated intermediate.

References

6-fluoro-1H-indazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-fluoro-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, provides a representative synthetic protocol, and discusses its potential biological significance.

Core Compound Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for experimental design, chemical synthesis, and analytical characterization.

PropertyValueCitation(s)
CAS Number 348-25-4[1]
Molecular Formula C₇H₅FN₂[1]
Molecular Weight 136.13 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=CC2=C(C=C1F)NN=C2[1]
Physical Description Solid (typical)
Solubility Soluble in organic solvents such as DMF and DMSO
Hazard Statements Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Synthetic Methodology: A Representative Protocol

The synthesis of substituted indazoles can be achieved through various chemical strategies. While a specific protocol for this compound is not detailed in the provided search results, a representative method for a structurally related compound, 5-bromo-4-fluoro-1H-indazole, is described. This procedure involves a three-step synthesis starting from 3-fluoro-2-methylaniline, including bromination, ring closure, and deprotection.[2]

A generalized workflow for the synthesis of a halogenated fluoro-indazole derivative is presented below. This process highlights the key stages of synthesis, from starting materials to the final purified product.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Ring Closure cluster_2 Step 3: Deprotection start 3-fluoro-2-methylaniline in Acetonitrile reagent1 N-bromosuccinimide (NBS) step1 Reaction at -10 to 10°C reagent1->step1 quench1 Addition of Sodium Bisulfite step1->quench1 product1 4-bromo-3-fluoro-2-methylaniline quench1->product1 product1_input 4-bromo-3-fluoro-2-methylaniline in Toluene product1:s->product1_input:n reagent2 Isoamyl Nitrite in Acetic Acid step2 Reaction at 80-130°C reagent2->step2 product2 Protected Bromo-Fluoro-Indazole step2->product2 product2_input Protected Bromo-Fluoro-Indazole product2:s->product2_input:n reagent3 Inorganic Base in Methanol/Water step3 Room Temperature Reaction reagent3->step3 product3 5-bromo-4-fluoro-1H-indazole step3->product3

Fig. 1: Representative Synthetic Workflow for a Halogenated Fluoro-Indazole.

Biological Activity and Therapeutic Potential

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Fluorine substitution can often enhance the metabolic stability and binding affinity of drug candidates.[4]

While specific signaling pathways for this compound are not extensively documented, many indazole derivatives are known to function as kinase inhibitors.[4][5] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The general mechanism of action for an indazole-based kinase inhibitor involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Leads to Indazole This compound (Potential Inhibitor) Indazole->Kinase Inhibits ATP Binding

Fig. 2: Generalized Kinase Inhibition by an Indazole Derivative.

Indazole-containing compounds have been developed as inhibitors for a variety of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Polo-like kinase 4 (PLK4), and Janus kinases (JAKs).[4] The exploration of this compound and its derivatives as specific kinase inhibitors could therefore be a promising avenue for the development of novel therapeutics.

References

6-Fluoro-1H-indazole: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is paramount to its successful progression through the development pipeline. This technical guide provides an in-depth overview of the solubility and stability of 6-fluoro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. While specific experimental data for this compound is not extensively published, this guide outlines the standard methodologies and experimental protocols necessary to determine these critical parameters.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in its characterization. Below is a summary of the known properties of this compound.

PropertyValueSource
Molecular Formula C₇H₅FN₂PubChem[1]
Molecular Weight 136.13 g/mol PubChem[1]
Appearance Pale-yellow to Orange to Yellow-brown to Brown to Red-brown SolidSigma-Aldrich
Melting Point 126 °C (decomposes)ChemicalBook
Boiling Point (Predicted) 274.9 ± 13.0 °CChemicalBook
pKa (Predicted) 13.21 ± 0.40ChemicalBook
XLogP3 2.3PubChem[1]
Storage Temperature Room Temperature; 2-8°C recommended for long-termSigma-Aldrich, ChemicalBook

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Both thermodynamic and kinetic solubility are important parameters to assess during drug discovery and development.[2][3]

Experimental Protocols for Solubility Determination

1. Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is considered the gold standard.[4] It is determined by allowing a surplus of the solid compound to equilibrate with a solvent over an extended period.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, DMSO, PEG 400).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[2][5]

  • Sample Processing: After equilibration, the suspensions are filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2] A calibration curve is used to quantify the concentration.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_anal Analysis A Weigh excess this compound B Add to vials with various solvents/buffers A->B C Seal and agitate at constant temperature (24-72h) B->C D Filter or centrifuge to remove undissolved solid C->D E Quantify concentration in supernatant via HPLC-UV D->E F Calculate Thermodynamic Solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

2. Kinetic Solubility

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds upon rapid precipitation from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer.[5][6]

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[6]

  • Dilution: Aliquots of the DMSO stock solution are added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.

  • Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a specific temperature.[5]

  • Precipitation Detection: The formation of a precipitate is detected. Common methods include:

    • Nephelometry: Measures the scattering of light by suspended particles.[7]

    • Direct UV Assay: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound is measured by UV absorbance.[7]

    • HPLC-UV: Similar to the thermodynamic method, for more precise quantification.

Stability Assessment

Evaluating the chemical stability of a drug substance is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[8][9] Stability testing involves long-term studies under intended storage conditions and accelerated studies at elevated stress conditions.[10] Forced degradation (stress testing) is also performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[11][12][13]

Experimental Protocols for Stability and Forced Degradation Studies

1. Long-Term and Accelerated Stability Studies

These studies are conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[9][14]

Methodology:

  • Sample Preparation: Store solid this compound in containers that mimic the proposed commercial packaging.

  • Storage Conditions: Place samples in stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[10]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[8][10]

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, and purity/degradation products using a stability-indicating HPLC method.[10]

2. Forced Degradation Studies

These studies expose this compound to stress conditions more severe than those used for accelerated stability testing to identify likely degradation pathways.[12]

Methodology: A solution of this compound (e.g., in a suitable organic solvent/water mixture) is subjected to the following conditions:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[11]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.[11]

  • Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[11]

  • Thermal Degradation: The solid compound and a solution are exposed to high temperatures (e.g., 60-80°C).[11]

  • Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]

Samples from each stress condition are then analyzed by a stability-indicating method, typically HPLC coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS), to separate, identify, and characterize the degradation products.

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_anal Analysis A Prepare stock solution of this compound B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (ICH Q1B light exposure) A->F G Control (No Stress) A->G H Analyze all samples by stability-indicating LC-MS/PDA B->H C->H D->H E->H F->H G->H I Identify and characterize degradation products H->I J Establish degradation pathways I->J

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific quantitative solubility and stability data for this compound are not widely published, this guide provides the necessary framework for any research or drug development professional to determine these critical parameters. By following the detailed experimental protocols for thermodynamic and kinetic solubility, as well as the ICH-guided stability and forced degradation studies, a comprehensive profile of this compound can be established. This information is indispensable for formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality, safety, and efficacy of any potential drug product derived from this important scaffold.

References

The Biological Activity of 6-Fluoro-1H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a fluorine atom at the 6-position of the indazole ring can significantly modulate the physicochemical properties of these molecules, often enhancing their potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the biological activities of 6-fluoro-1H-indazole derivatives, with a focus on their anticancer properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Quantitative Biological Activity Data

The antiproliferative and enzyme inhibitory activities of various this compound derivatives have been evaluated across numerous studies. The following tables summarize key quantitative data to facilitate comparison and guide structure-activity relationship (SAR) studies.

Antiproliferative Activity in Cancer Cell Lines

The this compound scaffold has shown potent activity against a range of human cancer cell lines. Table 1 compiles the half-maximal inhibitory concentration (IC50) values for representative compounds.

Compound IDStructureCell LineIC50 (µM)Reference
Cmpd 1 (27a) 6-fluoro-1H-indazol-3-amine derivativeKG-1 (Leukemia)0.0253[1]
SNU-16 (Gastric)0.0774[1]
Cmpd 2 (52) This compound derivative--[2]
Cmpd 3 (9f) N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Colorectal)14.3 ± 4.4
Cmpd 4 6-fluoro-1-pyrrolinyl-indazole derivative--[2]
Cmpd 5 7-fluoroindazole derivative--[2]

Note: Specific structures for all compounds were not publicly available in the cited literature. The activity of compounds 3, 4, and 5 are included for structural context, though they are not all explicitly 6-fluoro derivatives.

Kinase Inhibitory Activity

A primary mechanism through which many indazole derivatives exert their anticancer effects is the inhibition of protein kinases. The 6-fluoro substitution has been shown to be favorable for targeting specific kinases.

Compound IDTarget KinaseIC50 (nM)Reference
Cmpd 1 (27a) FGFR1< 4.1[1]
FGFR22.0[1]
Cmpd 2 (52) ROCK114.0[2]

Key Biological Mechanisms and Signaling Pathways

This compound derivatives have been implicated in the modulation of several critical signaling pathways involved in cancer progression and immune response.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites like kynurenine. This results in the arrest of T-cell proliferation and the induction of T-cell anergy.[3][4] Certain 6-substituted aminoindazole derivatives have been shown to suppress IDO1 protein expression, suggesting a potential mechanism for their anticancer activity.[5]

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_TCell T-Cell Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 GCN2 GCN2 Kinase (Stress Response) Tryptophan->GCN2 Depletion leads to Activation Kynurenine Kynurenine AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR Activation IDO1->Kynurenine Indazole This compound Derivative Indazole->IDO1 Inhibition TCell_Anergy T-Cell Anergy & Apoptosis GCN2->TCell_Anergy AhR->TCell_Anergy

IDO1 immunosuppressive pathway and its inhibition.
Inhibition of Rho-Associated Kinase (ROCK)

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, motility, and contraction.[6] Aberrant ROCK signaling is implicated in cancer cell migration and metastasis. The presence of a fluorine atom at the C6 position of the indazole scaffold has been shown to significantly enhance ROCK1 inhibitory potency.[2]

ROCK1_Pathway cluster_downstream Downstream Effectors RhoA RhoA-GTP (Active) ROCK1 ROCK1 Kinase RhoA->ROCK1 Activation LIMK LIM Kinase ROCK1->LIMK MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylation Indazole This compound Derivative Indazole->ROCK1 Inhibition Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inactivation) Actin Actin Filament Stabilization Cofilin->Actin Cell_Motility Increased Cell Motility & Metastasis Actin->Cell_Motility Contractility Actomyosin Contractility MLC->Contractility Contractility->Cell_Motility

ROCK1 signaling pathway in cell motility.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Sulforhodamine B (SRB) Antiproliferative Assay

This colorimetric assay is used to determine cytotoxicity and cell proliferation based on the measurement of cellular protein content.[5][7]

Materials:

  • 96-well microtiter plates

  • Test compound (this compound derivative)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[8]

  • Washing: Discard the TCA solution and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound TCA and medium components.[7][8]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[7]

  • Drying: Allow the plates to air-dry completely at room temperature.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.[7][9]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls to determine the IC50 value.

SRB_Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compound (Incubate) A->B C 3. Fix Cells (Cold 10% TCA) B->C D 4. Wash Plate (Water / 1% Acetic Acid) C->D E 5. Stain with SRB (0.4% Solution) D->E F 6. Wash Plate (1% Acetic Acid) E->F G 7. Air Dry Plate F->G H 8. Solubilize Dye (10mM Tris Base) G->H I 9. Read Absorbance (510-565 nm) H->I J 10. Calculate IC50 I->J

Workflow for the Sulforhodamine B (SRB) assay.
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.[10]

Materials:

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol, 70%, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells to an appropriate density and treat with the test compound for the desired duration.

  • Harvest and Wash: Harvest the cells by trypsinization, then wash with PBS by centrifuging at 200-500 x g for 5 minutes.[10][11]

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 30 minutes on ice or at -20°C.[11][12]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[11]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining solution. Incubate for 30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at ~617 nm.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]

CellCycle_Workflow A 1. Treat Cells with Test Compound B 2. Harvest & Wash Cells (PBS) A->B C 3. Fix Cells (Cold 70% Ethanol) B->C D 4. Wash Cells (PBS) C->D E 5. Stain with Propidium Iodide & RNase A D->E F 6. Acquire Data on Flow Cytometer E->F G 7. Analyze DNA Content Histogram F->G

Workflow for cell cycle analysis via flow cytometry.
In Vitro Kinase Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a common luminescence-based method.[13]

Materials:

  • Recombinant target kinase (e.g., ROCK1, FGFR1)

  • Kinase-specific substrate

  • Test compound (this compound derivative)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Prepare a solution of the target kinase and its specific substrate.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.[13]

  • Enzyme Addition: Add 2 µL of the diluted kinase to each well.[13]

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should be near the Km for the kinase.[13]

  • Incubation: Gently shake the plate and incubate at 30°C for 60 minutes.[13]

  • Stop Reaction & Deplete ATP: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.[13]

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant biological activity, particularly in the context of oncology. Their ability to potently inhibit key protein kinases like FGFR and ROCK, as well as modulate immunosuppressive pathways such as IDO1, underscores their therapeutic potential. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore and optimize this chemical scaffold for the development of next-generation targeted therapies. Further investigation into the structure-activity relationships and pharmacokinetic properties of these derivatives is warranted to advance lead candidates toward clinical development.

References

6-Fluoro-1H-indazole: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1H-indazole is a fluorinated heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold for the development of novel therapeutic agents. The incorporation of a fluorine atom at the 6-position of the indazole core can profoundly influence the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. This technical guide provides a comprehensive overview of this compound as a building block in drug discovery, covering its synthesis, key applications, and the biological activities of its derivatives, with a focus on kinase inhibition.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₇H₅FN₂PubChem
Molecular Weight136.13 g/mol PubChem
XLogP32.3PubChem
AppearancePale-yellow to Orange to Yellow-brown to Brown to Red-brown SolidSigma-Aldrich

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted fluorinated phenylhydrazine derivative. Below is a representative workflow for the synthesis of a halogenated indazole, which can be adapted for this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Formation of Enamine Intermediate cluster_2 Step 3: Reductive Cyclization A Substituted Fluorotoluene C Nitro-fluorotoluene Derivative A->C B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C F Enamine Intermediate C->F D DMF-DMA D->F E Pyrrolidine E->F H This compound F->H G Reducing Agent (e.g., Fe/AcOH or Hydrazine/Raney Ni) G->H

A representative synthetic workflow for the preparation of a this compound core.

A detailed experimental protocol for a similar halogenated indazole is provided in the Experimental Protocols section.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The this compound scaffold is a prominent feature in a number of potent and selective kinase inhibitors, demonstrating its utility in oncology and other therapeutic areas. The indazole core can act as a hinge-binding motif, while the fluorine atom can form favorable interactions within the ATP-binding pocket of various kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a key driver in various cancers. The this compound moiety has been successfully incorporated into potent FGFR inhibitors. Notably, the presence of a fluorine atom at the 6-position of the indazole ring has been shown to enhance enzymatic activity and cellular potency.[1]

A key signaling pathway downstream of FGFR activation is the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival. Inhibition of FGFR by this compound-containing compounds can effectively block this signaling cascade.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR Inhibits

Simplified FGFR signaling pathway and the point of inhibition by this compound derivatives.
Pim Kinase Inhibition

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are implicated in tumorigenesis through their role in cell cycle progression and apoptosis. The this compound scaffold has also been utilized in the development of potent pan-Pim kinase inhibitors.

Quantitative Data on this compound Derivatives

The following table summarizes the biological activity of a key this compound derivative as an FGFR inhibitor.

Compound IDTarget KinaseIC₅₀ (nM)Cellular Activity (KG1 cells, IC₅₀, nM)Cellular Activity (SNU16 cells, IC₅₀, nM)Reference
Compound 27aFGFR1< 4.125.3 ± 4.677.4 ± 6.2[1]
(6-fluoro-N-(2,6-difluoro-3-methoxyphenyl)-1H-indazol-3-amine)FGFR22.0 ± 0.8[1]

Experimental Protocols

Representative Synthesis of a Halogenated 1H-Indazole Core (4-Bromo-6-fluoro-1H-indazole)

This protocol is adapted from the synthesis of 4-bromo-6-fluoro-1H-indazole and can serve as a general guideline for the preparation of this compound from the appropriate starting materials.[2][3]

Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine A solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol).[2] The reaction mixture is heated to 100 °C. Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Reductive Cyclization to 4-Bromo-6-fluoro-1H-indazole The crude intermediate from Step 1 is dissolved in a mixture of methanol and tetrahydrofuran (1:1). Raney nickel (suspended in water) is added, and the mixture is cooled to 0 °C. Hydrazine monohydrate is added slowly, and the reaction is stirred at room temperature for several hours.[2] After completion, the reaction mixture is filtered through celite, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford 4-bromo-6-fluoro-1H-indazole.

General Procedure for Suzuki Coupling of a this compound Derivative

This protocol describes a general method for the arylation of a bromo-substituted this compound via a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow A 1. Combine Reactants - Bromo-6-fluoro-indazole - Arylboronic acid - Palladium catalyst - Base B 2. Add Degassed Solvent (e.g., Dioxane/Water) A->B C 3. Heat Reaction Mixture (e.g., 80-100 °C) B->C D 4. Monitor Reaction (TLC or LC-MS) C->D E 5. Work-up - Extraction - Washing - Drying D->E F 6. Purification (Column Chromatography) E->F G Final Arylated Product F->G

References

Unlocking Therapeutic Potential: A Technical Guide to 6-Fluoro-1H-Indazole Compounds and Their Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly in oncology. The strategic incorporation of a fluorine atom at the 6-position of the indazole ring can substantially enhance biological activity, selectivity, and pharmacokinetic properties of these compounds. This technical guide provides an in-depth overview of the known therapeutic targets of this compound derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Key Therapeutic Targets and Quantitative Data

Derivatives of this compound have shown potent inhibitory activity against several key protein kinases implicated in cancer progression. The following table summarizes the quantitative data for notable examples.

Compound ID/ReferenceTarget(s)Assay TypeIC50 / KiCell Line (if applicable)IC50 (Cell-based)
Compound 27a [1]FGFR1Enzymatic< 4.1 nMKoeffler Golde-1 (KG1)25.3 nM
FGFR2Enzymatic2.0 nMSNU-1677.4 nM
Axitinib [2]PLK4Kinase Assay4.2 nM (Ki)--

Signaling Pathways

The therapeutic efficacy of this compound compounds often stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFRs are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Aberrant FGFR signaling is a known driver in various cancers. This compound derivatives can inhibit FGFR, thereby blocking these pro-cancerous signals.

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF FGF->FGFR Compound This compound Compound Compound->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Inhibition of the FGFR signaling pathway by a this compound compound.

Experimental Protocols

The identification and characterization of this compound compounds as potent inhibitors require robust experimental methodologies.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[3][4][5]

1. Reagents and Materials:

  • Recombinant human kinase (e.g., FGFR1, PLK4)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compound (this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well microplates

  • Plate reader with luminescence detection capabilities

2. Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction Setup:

    • Add diluted test compound or DMSO (vehicle control) to the wells of the microplate.

    • Add the kinase enzyme to each well and incubate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of This compound compound B Add compound and kinase to 96-well plate A->B C Incubate for 10 min at RT B->C D Initiate reaction with ATP/Substrate mixture C->D E Incubate for 60 min at 30°C D->E F Stop reaction and deplete ATP (ADP-Glo™ Reagent) E->F G Generate luminescent signal (Kinase Detection Reagent) F->G H Measure luminescence G->H I Calculate IC50 H->I

Workflow for an in vitro kinase inhibition assay.
Sulforhodamine B (SRB) Cell Proliferation Assay

This colorimetric assay is used to determine the effect of a compound on cell growth by measuring total cellular protein content.[6][7][8]

1. Reagents and Materials:

  • Adherent cancer cell line (e.g., HCT116, A549)

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • Trichloroacetic acid (TCA), cold 50% (w/v) solution

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v) solution

  • Tris base solution, 10 mM, pH 10.5

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 510-570 nm

2. Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation:

    • Gently remove the culture medium.

    • Add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing and Staining:

    • Wash the plates five times with slow-running tap water and allow to air dry.

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add Tris base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at a wavelength between 510 and 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells to determine the IC50 value.

SRB_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound compound for 48-72h A->B C Fix cells with cold TCA B->C D Wash and stain with SRB C->D E Wash with acetic acid to remove unbound dye D->E F Air dry plates E->F G Solubilize bound dye with Tris base F->G H Read absorbance at 510-570 nm G->H I Calculate cell growth inhibition (IC50) H->I

Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

This guide provides a foundational understanding of the therapeutic potential of this compound compounds. The provided data and protocols serve as a starting point for researchers to further explore and develop this promising class of molecules into novel therapeutics.

References

review of 6-fluoro-1H-indazole in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Fluoro-1H-Indazole in Drug Discovery

Introduction

The 1H-indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1][2][3] This bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, serves as the core for numerous therapeutic agents, including several clinically approved drugs.[2][4][5] Among its many substituted forms, this compound has emerged as a particularly valuable building block in modern drug discovery. The strategic placement of a fluorine atom at the 6-position can significantly enhance key pharmaceutical properties, such as metabolic stability, binding affinity, and overall biological activity.[4][6][7]

This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and applications in the development of novel therapeutics, particularly in the fields of oncology and neurology.[8]

Synthesis of this compound Derivatives

The synthesis of the 1H-indazole core can be achieved through various methodologies, often involving the cyclization of substituted phenylhydrazines or related precursors.[5][9] Modern techniques frequently employ metal-catalyzed cross-coupling and C-H amination reactions to construct the heterocyclic system and introduce diverse functionalities.[2]

A general workflow for the synthesis and subsequent evaluation of 1H-indazole derivatives typically begins with commercially available starting materials, proceeds through multi-step synthesis to create a library of analogs, and culminates in biological screening to identify lead compounds.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-fluoro-6-methylaniline) Step1 Intermediate Synthesis (e.g., Acetylation, Nitration) Start->Step1 Step2 Cyclization Reaction (Formation of Indazole Core) Step1->Step2 Step3 Functionalization (e.g., Suzuki Coupling) Step2->Step3 Purification Purification & Characterization (HPLC, NMR, MS) Step3->Purification Screening In Vitro Screening (Kinase Assays, Cell Proliferation) Purification->Screening Compound Library SAR SAR Analysis Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo

Fig. 1: Generalized workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocol: Synthesis of 4-bromo-6-fluoro-1H-indole

While a specific protocol for the parent this compound is not detailed in the provided results, a representative synthesis for a related derivative, 4-bromo-6-fluoro-1H-indole, illustrates a common synthetic strategy involving cyclization.

Starting Material: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene.[10]

Step 1: Formation of Pyrrolidine Derivative

  • Dissolve 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL).[10]

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol) sequentially.[10]

  • Heat the reaction mixture at 100 °C.[10]

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to yield 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine as a dark red residue.[10]

Step 2: Reductive Cyclization

  • Mix the residue from Step 1 (10.0 g, 31.7 mmol) with Raney nickel (suspended in 15 mL of water) in a 1:1 mixture of methanol (MeOH) and tetrahydrofuran (THF) (150 mL).[10]

  • Slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol) at 0 °C.[10]

  • Stir the mixture for 5 hours at room temperature.[10]

  • Upon completion, filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate (EtOAc).[10]

  • Combine the filtrates and concentrate to dryness under reduced pressure to afford the final product, 4-bromo-6-fluoro-1H-indole, as a light-colored oil (2.57 g, 37% yield).[10]

Pharmacological Properties and Mechanism of Action

The incorporation of a fluorine atom at the 6-position of the indazole ring is a key design element. Fluorine's high electronegativity and small size can alter the electronic properties of the molecule, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions with target proteins through favorable electrostatic or hydrophobic contacts.[4][6][7]

Many this compound derivatives function as potent protein kinase inhibitors.[4][6] The 1H-indazole core, particularly when substituted with an amino group at the 3-position, serves as an effective "hinge-binding" motif.[11][12][13] It mimics the adenine core of ATP and forms crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This competitive inhibition prevents the binding of ATP and subsequent phosphorylation of substrate proteins, thereby blocking downstream signaling.[3][11][13]

Targeted Signaling Pathways

Derivatives of this compound have been developed to target multiple kinase signaling pathways implicated in cancer and other diseases.

1. Fibroblast Growth Factor Receptor (FGFR) Pathway: Dysregulation of the FGFR signaling pathway is a known driver in various cancers.[6] this compound derivatives have shown potent inhibitory activity against FGFR kinases, blocking downstream pathways like RAS-MAPK and PI3K-AKT that control cell proliferation, survival, and angiogenesis.[4][6]

cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor This compound Inhibitor Inhibitor->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Fig. 2: Inhibition of the FGFR signaling pathway by a this compound derivative.

2. Pim Kinase Pathway: The Pim family of serine/threonine kinases is frequently overexpressed in hematologic malignancies and solid tumors, where they regulate cell cycle progression and apoptosis.[14] The 3-(pyrazin-2-yl)-1H-indazole scaffold has been identified as a promising starting point for developing potent pan-Pim inhibitors.[14][15]

Pim Pim Kinase Substrate Substrate (e.g., BAD, p27) Pim->Substrate Phosphorylation Inhibitor This compound Inhibitor Inhibitor->Pim PhosphoSubstrate Phosphorylated Substrate Apoptosis Inhibition of Apoptosis & Cell Cycle Progression PhosphoSubstrate->Apoptosis

Fig. 3: Mechanism of Pim kinase inhibition.

Structure-Activity Relationship (SAR)

The biological activity of 1H-indazole derivatives is highly dependent on the substitution patterns on the bicyclic core.[15] SAR studies have provided critical insights for the rational design of potent and selective inhibitors.

  • Position 3: Often features an amino or amide group that serves as a key hinge-binding element.[12][13] Linking various heterocyclic rings (like pyrazine) at this position can significantly influence potency and selectivity.[4][14]

  • Position 4 & 6: Substitution at these positions can modulate activity. The presence of a fluorine atom at the 6-position has been shown to improve both enzymatic and cellular potency in FGFR inhibitors.[4][6]

  • Position 5: This position is often used to attach larger side chains that can interact with the solvent-exposed region of the kinase ATP pocket, influencing selectivity and pharmacokinetic properties.[4]

  • N1 Position: The N-H group is a critical hydrogen bond donor for hinge binding.[1] While N1-alkylation is possible, it can alter the binding mode and is a common site for metabolic glucuronidation, which can affect drug clearance.[7]

IndazoleCore IndazoleCore N1_label N1-H: Key H-bond donor. Metabolic site. N1_label->IndazoleCore P3_label Position 3: Hinge-binding. Potency & Selectivity. P3_label->IndazoleCore P4_label Position 4: Modulates activity. P4_label->IndazoleCore P5_label Position 5: Selectivity. PK properties. P5_label->IndazoleCore P6_label Position 6: F enhances potency and metabolic stability. P6_label->IndazoleCore

Fig. 4: Key SAR points on the this compound scaffold.

Applications in Drug Discovery

The versatility of the this compound scaffold has led to its exploration in multiple therapeutic areas.

Oncology

Cancer is the primary area of application for indazole-based compounds, largely due to their effectiveness as kinase inhibitors.[4][6][16]

  • FGFR Inhibition: A 1H-indazol-3-amine derivative with fluorine at the 6-position (compound 27a) demonstrated potent inhibition of FGFR1 and FGFR2 with IC50 values of <4.1 nM and 2.0 nM, respectively.[4][6] This compound also showed significant cellular potency against cancer cell lines.[4][6]

  • Pim Kinase Inhibition: A series of 3-(pyrazin-2-yl)-1H-indazole derivatives were developed as pan-Pim kinase inhibitors, with compound 59c showing nanomolar potency against Pim1-3 (IC50 = 3–70 nM).[4]

  • FLT3, c-Kit, and PDGFRα Inhibition: The 3-amino-1H-indazole scaffold has been used to develop inhibitors targeting kinases like FLT3, c-Kit, and PDGFRα, which are involved in various leukemias and solid tumors.[13][17]

  • PD-1/PD-L1 Inhibition: Moving beyond kinase inhibition, a 4-phenyl-1H-indazole derivative (Z13) was identified as a potent inhibitor of the PD-1/PD-L1 immune checkpoint interaction, with an IC50 of 189.6 nM and a high binding affinity (KD) of 231 nM to human PD-L1.[18] This compound demonstrated significant in vivo antitumor efficacy in a melanoma model.[18]

Compound/ScaffoldTargetIC50 / KDCell Line / Assay Type
Compound 27a [4][6]FGFR1< 4.1 nMEnzymatic Assay
FGFR22.0 nMEnzymatic Assay
KG-1 (AML)25.3 nMCellular Assay
SNU-16 (Gastric)77.4 nMCellular Assay
Compound 59c [4]Pim-13 nMEnzymatic Assay
Pim-270 nMEnzymatic Assay
Pim-33 nMEnzymatic Assay
Compound Z13 [18]PD-1/PD-L1 Interaction189.6 nMHTRF Binding Assay
hPD-L1 Binding231 nM (KD)SPR Assay
Compound 119 [19]ERK120 nMEnzymatic Assay
ERK27 nMEnzymatic Assay
Compound 109 [19]EGFR T790M5.3 nMEnzymatic Assay
EGFR8.3 nMEnzymatic Assay
Neurology

Indazole derivatives are also being investigated for the treatment of neurodegenerative disorders.[8][20][21]

  • LRRK2 Inhibition: Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common genetic cause of Parkinson's disease.[21][22] The indazole core has been used to develop selective LRRK2 inhibitors, with the goal of blocking the aberrant kinase activity associated with the disease.[20][21]

  • Neuroprotection: One study explored the neuroprotective role of 6-hydroxy-1H-indazole in a mouse model of Parkinson's disease.[23] The compound was found to decrease the loss of dopaminergic neurons, increase dopamine concentrations, and reduce the hyperphosphorylation of tau protein, suggesting it may be a potential drug candidate for PD.[23]

Experimental Protocols: Key Biological Assays

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol is a general representation of a Homogeneous Time-Resolved Fluorescence (HTRF) assay used to determine the IC50 of an inhibitor against a specific kinase.

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound test compounds in an appropriate buffer (e.g., DMSO).

    • Prepare the kinase reaction buffer containing the target protein kinase, a biotinylated substrate peptide, and ATP at a concentration near its Km value.

    • Prepare the detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-conjugated XL665.

  • Assay Procedure:

    • In a low-volume 384-well plate, add 2 µL of the serially diluted test compounds.

    • Initiate the kinase reaction by adding 8 µL of the kinase reaction buffer to each well.

    • Incubate the plate at room temperature for 60-120 minutes to allow for substrate phosphorylation.

  • Detection:

    • Stop the reaction by adding 10 µL of the detection buffer to each well.

    • Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • Calculate the ratio of the 665 nm to 620 nm signals and normalize the data relative to positive and negative controls.

    • Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity in cancer cell lines.[24]

  • Cell Plating: Seed cancer cells (e.g., HCT116) in 96-well plates at an appropriate density and allow them to attach overnight.[24]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.[24]

  • Cell Fixation: Discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4 °C.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the total cellular protein mass.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.[24]

Conclusion

This compound has solidified its position as a cornerstone scaffold in contemporary drug discovery. Its favorable physicochemical properties, conferred in part by the strategic fluorine substitution, combined with its proven ability to act as a versatile hinge-binding motif for protein kinases, make it an exceptionally attractive starting point for the development of novel inhibitors.[1][4][8] Its successful application in oncology has yielded potent inhibitors of critical cancer-driving pathways like FGFR, Pim, and PD-1/PD-L1.[4][6][18] Furthermore, its emerging potential in targeting neurological disorders highlights the broad therapeutic reach of this scaffold.[20][23] Future research will likely focus on refining the selectivity of this compound derivatives to minimize off-target effects and exploring novel applications in other disease areas, further cementing its importance in the arsenal of medicinal chemists.

References

Spectroscopic and Spectrometric Analysis of 6-Fluoro-1H-Indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Spectroscopic and Spectrometric Data Summary

The structural elucidation of 6-fluoro-1H-indazole can be achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted quantitative data for these techniques are summarized in the tables below.

NMR Spectroscopy Data

Due to the scarcity of publicly available experimental spectra for this compound, the following NMR data are predicted based on the analysis of the parent compound, 1H-indazole, and known substituent effects of fluorine on aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~13.2br s-1HN1-H
~8.1s-1HH3
~7.8ddJ_HH ≈ 8.8, J_HF ≈ 5.51HH4
~7.5ddJ_HH ≈ 8.8, J_HF ≈ 2.41HH7
~7.1dddJ_HH ≈ 8.8, 8.8, J_HF ≈ 2.41HH5

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~160 (d, ¹J_CF ≈ 240 Hz)C6
~141C7a
~135C3
~122 (d, ³J_CF ≈ 10 Hz)C5
~121 (d, ³J_CF ≈ 10 Hz)C7
~114 (d, ²J_CF ≈ 25 Hz)C3a
~98 (d, ²J_CF ≈ 25 Hz)C4

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz. Note: Carbon chemical shifts and C-F coupling constants are estimates.

Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on the characteristic vibrational frequencies for the functional groups present in this compound.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000BroadN-H stretch
1620-1600MediumC=C aromatic ring stretch
1500-1450StrongC=C aromatic ring stretch
1250-1200StrongC-F stretch
1150-1100MediumC-N stretch
850-800StrongC-H out-of-plane bend
Mass Spectrometry (MS) Data

The predicted mass spectrometry data is based on the molecular formula C₇H₅FN₂.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
136.04[M]⁺ (Molecular Ion)
109.03[M-HCN]⁺
82.02[M-2HCN]⁺

Ionization Mode: Electron Ionization (EI). The fragmentation pattern is a plausible pathway for this class of compounds.

Experimental Protocols

Detailed, generalized methodologies for acquiring the spectroscopic and spectrometric data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and identify multiplicities and coupling constants.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Sample Preparation:

    • For EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or if sufficiently volatile, via a gas chromatograph inlet.

    • For ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduce it into the ion source via direct infusion or a liquid chromatograph.

  • Data Acquisition:

    • Ionization: Generate ions from the sample molecules. EI typically produces the molecular ion [M]⁺ and various fragment ions. ESI typically produces the protonated molecule [M+H]⁺.

    • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: Detect the ions and generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small molecule such as this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound (Solid) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Interpretation Combine & Interpret Data NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Confirm Structure of This compound Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Commercial Availability and Suppliers of 6-Fluoro-1H-Indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for 6-fluoro-1H-indazole. It is a crucial building block for the synthesis of various bioactive molecules, particularly in the fields of oncology and neurology.[1] This document also outlines a representative synthetic protocol and explores the biological context of its derivatives, including relevant signaling pathways and experimental methodologies.

Commercial Availability and Suppliers

This compound is readily available from several commercial suppliers. The purity and offered quantities can vary, impacting the price. Researchers should consult the suppliers' websites for the most current information.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesCAS Number
Chem-Impex> 95% (HPLC)[1]250MG, 1G, 5G, 10G[1]348-25-4[1]
Sigma-Aldrich90%[2]250MG, 1G, 5G[2]348-25-4[2]
HS Chemicals95%[3]Inquire for details348-25-4[3]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅FN₂[1]
Molecular Weight136.13 g/mol [1]
AppearanceOrange-brown crystalline powder[1]
Storage Temperature0-8°C[1][1]
IUPAC NameThis compound[2]

Synthesis of Indazole Derivatives: Experimental Protocols

Protocol: Synthesis of a Substituted Fluoro-Indazole Derivative

This protocol is based on the synthesis of 4-bromo-6-fluoro-1H-indazole and involves a two-step process.[4]

Step 1: Formation of the Intermediate

  • In a reaction vessel, combine 2-methyl-3-bromo-5-fluoro-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMFDMA), tetrahydropyrrole, and dimethylformamide (DMF).[4]

  • Heat the mixture to 120°C with continuous stirring.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent.[4]

  • Slowly add methanol to the hot residue while stirring to precipitate the intermediate, 2-nitro-4-bromo-6-fluoro-b-tetrahydropyrrole phenyl ethylene, as dark red crystals.[4]

  • Filter the crystals, wash with methanol, and dry under vacuum.[4]

Step 2: Reductive Cyclization

  • Dissolve the crude intermediate in tetrahydrofuran (THF) in a three-necked flask equipped with a reflux condenser and a magnetic stirrer.[4]

  • Add Raney nickel to the solution.[4]

  • Control the reaction temperature at 50°C.[4]

  • Slowly add hydrazine hydrate dropwise using a constant pressure dropping funnel.[4]

  • Allow the reaction to proceed for 14 hours.[4]

  • After cooling, allow the mixture to settle and decant the supernatant.[4]

  • Dry the residue under vacuum to obtain the crude product.[4]

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether (1:5 v/v) to yield the final product.[4]

Biological Activity and Signaling Pathways

Indazole derivatives are a significant class of compounds in drug discovery, with many exhibiting potent inhibitory activity against various protein kinases.[5] The fluorine substitution in this compound can enhance its biological activity, making it a valuable scaffold for developing novel therapeutic agents, particularly in oncology.[1]

Derivatives of indazole have been shown to target several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. These include the Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and the PI3K/Akt/mTOR pathways.[2][6][7]

Kinase Inhibition Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK), such as VEGFR or FGFR, and highlights the point of inhibition by an indazole derivative.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, FGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Activates Ligand Growth Factor (e.g., VEGF, FGF) Ligand->RTK Binds Indazole This compound Derivative Indazole->RTK Inhibits (ATP competitive) ATP ATP ATP->RTK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Generalized RTK signaling pathway inhibited by an indazole derivative.

Experimental Workflow: Kinase Inhibition Assay

To evaluate the inhibitory potential of this compound derivatives against specific kinases, a biochemical kinase assay is a standard experimental approach. The following workflow outlines the key steps in determining the half-maximal inhibitory concentration (IC₅₀) of a compound.

Kinase_Assay_Workflow A 1. Reagent Preparation - Kinase - Substrate - ATP - Test Compound (Indazole derivative) B 2. Reaction Setup - Combine reagents in a multi-well plate A->B C 3. Incubation - Allow the kinase reaction to proceed at a specific temperature and time B->C D 4. Signal Detection - Stop the reaction - Measure kinase activity (e.g., luminescence, fluorescence) C->D E 5. Data Analysis - Calculate percent inhibition relative to control D->E F 6. IC50 Determination - Plot inhibition vs. compound concentration - Fit data to a dose-response curve E->F

Caption: A typical workflow for a biochemical kinase inhibition assay.

This guide provides a foundational understanding of the commercial landscape and technical aspects of this compound for professionals in the field of drug discovery and development. The provided information on suppliers, synthesis, and biological context is intended to facilitate further research and application of this versatile chemical entity.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of 6-Fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of 6-fluoro-1H-indazole is a critical transformation in medicinal chemistry, as the indazole scaffold is a privileged structure in numerous therapeutic agents. The regioselectivity of this reaction—alkylation at the N-1 versus the N-2 position—is a significant challenge that can be influenced by several factors, including the choice of base, solvent, and alkylating agent. This document provides detailed protocols for the N-alkylation of this compound, with a focus on achieving regioselectivity.

Factors Influencing Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is a result of a delicate balance between kinetic and thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3][4] This stability can be leveraged to favor the formation of the N-1 alkylated product under conditions that allow for equilibration.[1][3][4] Conversely, kinetic control can lead to the formation of the N-2 product. Key factors that influence the N-1/N-2 ratio include:

  • Base and Solvent System: Strong bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) typically favor N-1 alkylation.[2][4][5] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often result in mixtures of N-1 and N-2 isomers.[1]

  • Alkylating Agent: The nature of the alkylating agent can also influence the regioselectivity.

  • Substituents: The electronic and steric properties of substituents on the indazole ring can direct the alkylation. For instance, sterically hindering substituents at the C-7 position can favor N-2 alkylation.[1][5]

Experimental Protocols

Below are detailed protocols for achieving selective N-1 alkylation, selective N-2 alkylation, and a method that typically yields a mixture of isomers.

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position using a strong base in a non-polar aprotic solvent.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise. Hydrogen gas will evolve.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may be heated if necessary.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-1 alkylated this compound.

Protocol 2: Selective N-2 Alkylation (Kinetic Control)

Achieving high selectivity for the N-2 position often requires specific conditions that favor kinetic control, such as the Mitsunobu reaction.

Materials:

  • This compound

  • Alcohol (corresponding to the desired alkyl group)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equiv) dropwise to the solution.[1] The solution may change color.

  • Allow the reaction to warm to room temperature and stir overnight.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude mixture directly by flash column chromatography to separate the N-2 and N-1 isomers.[1]

Protocol 3: Alkylation with Mixed Regioselectivity

This protocol often results in a mixture of N-1 and N-2 isomers and is useful when the isomers are easily separable or when a specific ratio is desired.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (1.1-2.0 equiv) in anhydrous DMF in a round-bottom flask.[1]

  • Add the alkyl halide (1.1 equiv) to the suspension.[1]

  • Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight.[1][6]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent like ethyl acetate.[1]

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the N-1 and N-2 alkylated isomers.

Data Presentation

The following tables summarize typical reaction conditions for the N-alkylation of indazoles. Note that the exact yields and regioselectivity for this compound may vary and require optimization.

Table 1: Conditions for Selective N-1 Alkylation

BaseSolventAlkylating AgentTemperatureTypical N-1:N-2 RatioReference
NaHTHFAlkyl Bromide0 °C to RT>99:1[2][4][5]
Cs₂CO₃DioxaneAlkyl Tosylate90 °CHigh N-1 selectivity[7]

Table 2: Conditions for Selective N-2 Alkylation

ReagentsSolventAlkylating AgentTemperatureTypical N-1:N-2 RatioReference
PPh₃, DIAD/DEADTHFAlcohol0 °C to RTFavors N-2[1][2]
TfOH or Cu(OTf)₂DichloromethaneAlkyl 2,2,2-trichloroacetimidateRTHigh N-2 selectivity[8]

Table 3: Conditions Yielding Mixed Isomers

BaseSolventAlkylating AgentTemperatureTypical N-1:N-2 RatioReference
K₂CO₃DMFAlkyl BromideRT to 120 °C~1:1[1][9]

Mandatory Visualizations

Experimental Workflow for N-Alkylation of this compound

N_Alkylation_Workflow General Workflow for N-Alkylation of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Indazole This compound Deprotonation Deprotonation (if applicable) Indazole->Deprotonation Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Deprotonation Base Base (e.g., NaH, K2CO3) Base->Deprotonation Add_Alkylating_Agent Add Alkylating Agent (R-X) Deprotonation->Add_Alkylating_Agent Stir Stir at Temp/Time Add_Alkylating_Agent->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify N1_Product N-1 Alkylated Product Purify->N1_Product N2_Product N-2 Alkylated Product Purify->N2_Product Regioselectivity_Factors Factors Influencing N-1 vs. N-2 Alkylation cluster_conditions Reaction Conditions cluster_control Controlling Factors cluster_products Products Indazole This compound Alkylation Base_Solvent Base / Solvent System Indazole->Base_Solvent Alkylating_Agent Alkylating Agent Indazole->Alkylating_Agent Temperature Temperature Indazole->Temperature Thermodynamic Thermodynamic Control (Equilibration) Base_Solvent->Thermodynamic e.g., NaH/THF Kinetic Kinetic Control (Rate of reaction) Base_Solvent->Kinetic e.g., Mitsunobu Temperature->Thermodynamic Higher Temp Temperature->Kinetic Lower Temp N1_Product N-1 Isomer (More Stable) Thermodynamic->N1_Product N2_Product N-2 Isomer Kinetic->N2_Product

References

Suzuki Coupling Reactions for 6-Fluoro-1H-Indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Arylated 6-Fluoro-1H-Indazole Derivatives

For researchers, scientists, and professionals in drug development, the functionalization of the indazole scaffold is a critical step in the synthesis of novel therapeutic agents. The indazole core is a prominent feature in many biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties onto the this compound core. This document provides a comprehensive overview of the reaction conditions, detailed experimental protocols, and key considerations for the successful Suzuki coupling of this compound.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate.[1][2] This reaction is widely used in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3][4] The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]

Key Reaction Components and Conditions

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. For a substrate like this compound, which possesses an N-H acidic proton, N-protection might be considered to improve reaction outcomes, although successful couplings on N-H free indazoles have been reported.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions that have been successfully employed for the Suzuki coupling of bromo-indazoles and other similar heterocyclic compounds. These conditions can serve as a starting point for the optimization of reactions with this compound.

Starting Material (Example)Boronic Acid/EsterCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[5][6]
Bromo-indazole carboxamideVarious arylboronic acidsPdCl₂(dppf)·DCM (0.05 eq.)K₂CO₃ (3 eq.)1,4-Dioxane/Water10012Not Specified[1]
3-Bromo-6-(trifluoromethyl)-1H-indazoleArylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/Water80-100Not SpecifiedHigh[3]
6-Bromo-1H-indoleArylboronic acidPd(dppf)Cl₂ (3-5)K₂CO₃ or K₃PO₄1,4-Dioxane/Water (4:1)80-100Not SpecifiedSubstrate-dependent[7]
3-Iodo-1H-indazole (N-Boc protected)Various arylboronic acidsPd(dppf)Cl₂K₂CO₃1,4-Dioxane8012up to 95%[2]
3-Bromoindazoles (N-H free)Various arylboronic acidsPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (Microwave)Not SpecifiedGood[8]

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of a halo-indazole with an arylboronic acid. This should be considered a starting point, and optimization of the reaction conditions is often necessary for specific substrates.[7]

Materials:
  • This compound (or its bromo/iodo analogue as a starting point for optimization) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, DME, or DMF)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:
  • To a dry reaction vessel, add the this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe. The final concentration of the indazole substrate is typically between 0.1-0.2 M.[7]

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-6-fluoro-1H-indazole.[7]

Troubleshooting and Optimization

Low yields in Suzuki coupling reactions can arise from several factors. Below are common issues and potential solutions.[7][9]

  • Catalyst Inactivity: Ensure the palladium catalyst is not deactivated due to exposure to oxygen or impurities. Using fresh catalyst and properly degassing solvents is crucial. Screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos) can be beneficial.[7][9]

  • Boronic Acid Instability: Boronic acids can be susceptible to degradation, particularly through protodeboronation. Using a slight excess of the boronic acid (1.2-1.5 equivalents) is common practice.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. Screening different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) is recommended. Incrementally increasing the temperature may also improve yields.[7]

  • N-H Interference: The acidic proton on the indazole nitrogen can sometimes interfere with the catalytic cycle. N-protection (e.g., with a Boc group) can be a strategy to overcome this, though many successful couplings are reported on N-H free indazoles.[2][8]

Visualizing the Process

The following diagrams illustrate the general workflow for a Suzuki coupling reaction and the catalytic cycle.

Suzuki_Workflow start Start: Assemble Reactants reagents This compound Arylboronic Acid Base Pd Catalyst start->reagents 1. inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert 2. solvent Add Degassed Solvent inert->solvent 3. heat Heat and Stir (e.g., 80-110 °C) solvent->heat 4. monitor Monitor Reaction Progress (TLC / LC-MS) heat->monitor 5. workup Aqueous Workup (Extraction & Washing) monitor->workup 6. Reaction Complete purify Purification (Column Chromatography) workup->purify 7. product Characterize Final Product (NMR, MS, etc.) purify->product 8.

Caption: General experimental workflow for Suzuki coupling.

Suzuki_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L2 pd_intermediate1 Ar-Pd(II)-X L2 pd0->pd_intermediate1 Oxidative Addition pd_intermediate2 Ar-Pd(II)-Ar' L2 pd_intermediate1->pd_intermediate2 Transmetalation pd_intermediate2->pd0 Reductive Elimination ArAr Ar-Ar' (Coupled Product) pd_intermediate2->ArAr ArX Ar-X (this compound) ArX->pd_intermediate1 ArB Ar'-B(OR)2 (Boronic Acid) ArB->pd_intermediate1 Base Base Base->pd_intermediate1

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Synthesis of 6-Fluoro-1H-Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of 6-fluoro-1H-indazole-based kinase inhibitors, a promising class of compounds targeting key regulators of cell signaling pathways implicated in cancer and other diseases. This document offers detailed protocols for the chemical synthesis of representative inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Polo-Like Kinase 4 (PLK4), as well as methodologies for assessing their inhibitory activity. The quantitative data for selected compounds are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms and procedures.

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and effectively target the ATP-binding pocket of various protein kinases. The incorporation of a fluorine atom at the 6-position of the indazole ring has been shown to enhance the enzymatic activity and cellular potency of these inhibitors. This document focuses on two critical kinase targets: FGFR, a receptor tyrosine kinase frequently dysregulated in various cancers, and PLK4, a serine/threonine kinase that plays a pivotal role in centriole duplication and cell cycle progression. The development of potent and selective inhibitors for these kinases is a key strategy in modern cancer therapy.

Data Presentation

The following table summarizes the in vitro inhibitory activity of selected this compound-based kinase inhibitors against their respective targets.

Compound IDTarget KinaseIC50 (nM)Cellular IC50 (nM)Cell LineReference
FGFR Inhibitor 7r FGFR12.940.5NCI-H1581[1]
FGFR Inhibitor 9u FGFR13.3468.2-[2]
PLK4 Inhibitor K22 PLK40.11300MCF-7[3]
PLK4 Inhibitor C05 PLK4< 0.1979MCF-7[4][5]

Signaling Pathways

The following diagrams illustrate the signaling pathways of FGFR and PLK4, highlighting the points of inhibition by the described this compound-based compounds.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg Inhibitor This compound Inhibitor Inhibitor->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation

Caption: Simplified FGFR signaling pathway and the point of inhibition.

PLK4_Signaling_Pathway PLK4 PLK4 PLK4->PLK4 STIL STIL PLK4->STIL Phosphorylates Inhibitor This compound Inhibitor Inhibitor->PLK4 Inhibits SAS6 SAS-6 STIL->SAS6 Recruits Centriole_Duplication Centriole Duplication SAS6->Centriole_Duplication Initiates Aneuploidy Aneuploidy & Genomic Instability Centriole_Duplication->Aneuploidy Aberrant Duplication Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression

Caption: PLK4-mediated centriole duplication and its inhibition.

Experimental Protocols

Synthesis of this compound-Based Kinase Inhibitors

The following protocols describe the synthesis of a representative FGFR inhibitor (a derivative of 7r) and a PLK4 inhibitor (K22).

Protocol 1: Synthesis of a 3-Amino-6-fluoro-1H-indazole based FGFR Inhibitor

This protocol is adapted from procedures for Suzuki coupling of bromo-indazoles.[6][7][8]

Synthesis_FGFR_Inhibitor Start 5-Bromo-2-fluorobenzonitrile Step1 Hydrazine Hydrate Reflux Start->Step1 Intermediate1 5-Bromo-1H-indazol-3-amine Step1->Intermediate1 Step2 Suzuki Coupling: (3-fluoro-5-methoxyphenyl)boronic acid, Pd Catalyst, Base Intermediate1->Step2 Product 3-Amino-6-(3-fluoro-5-methoxyphenyl) -1H-indazole Step2->Product

Caption: Synthetic workflow for an FGFR inhibitor precursor.

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

  • (3-fluoro-5-methoxyphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Synthesis of 5-Bromo-1H-indazol-3-amine:

    • In a round-bottom flask, dissolve 5-bromo-2-fluorobenzonitrile in a suitable solvent.

    • Add hydrazine hydrate (80%) to the solution.

    • Reflux the mixture for 20-30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the product, 5-bromo-1H-indazol-3-amine, which can be purified by recrystallization or column chromatography.[9]

  • Suzuki Coupling to Synthesize 3-Amino-6-(3-fluoro-5-methoxyphenyl)-1H-indazole:

    • In a reaction vessel, combine 5-bromo-1H-indazol-3-amine (1 equivalent), (3-fluoro-5-methoxyphenyl)boronic acid (1.2 equivalents), and a base such as Cs₂CO₃ (2 equivalents) in a 1,4-dioxane/water (e.g., 3:1) solvent mixture.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%) to the reaction mixture under an inert atmosphere.

    • Heat the reaction mixture to 90-100 °C and stir until the reaction is complete as monitored by TLC.

    • Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final compound.

Protocol 2: Synthesis of N-(1H-Indazol-6-yl)benzenesulfonamide based PLK4 Inhibitor (K22)

This protocol is based on the synthesis described for compound K22.[3]

Synthesis_PLK4_Inhibitor Start 6-Nitro-1H-indazole Step1 Reduction (e.g., H₂, Pd/C) Start->Step1 Intermediate1 1H-Indazol-6-amine Step1->Intermediate1 Step2 Sulfonylation: Substituted benzenesulfonyl chloride, Pyridine Intermediate1->Step2 Product N-(1H-Indazol-6-yl)benzenesulfonamide Derivative (K22) Step2->Product

Caption: Synthetic workflow for PLK4 inhibitor K22.

Materials:

  • 6-Nitro-1H-indazole

  • Reducing agent (e.g., Palladium on carbon with hydrogen gas, or Tin(II) chloride)

  • Substituted benzenesulfonyl chloride (e.g., 3-(trifluoromethoxy)benzene-1-sulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Synthesis of 1H-Indazol-6-amine:

    • Reduce 6-nitro-1H-indazole to 1H-indazol-6-amine. This can be achieved through catalytic hydrogenation (H₂, Pd/C) in a suitable solvent like ethanol or methanol, or by using a reducing agent such as tin(II) chloride in an acidic medium.

    • After the reaction is complete, work up the reaction mixture to isolate the 1H-indazol-6-amine.

  • Sulfonylation to Synthesize N-(1H-Indazol-6-yl)benzenesulfonamide Derivative (K22):

    • Dissolve 1H-indazol-6-amine (1 equivalent) in a mixture of pyridine and DCM.

    • Cool the solution in an ice bath.

    • Slowly add the desired substituted benzenesulfonyl chloride (1.1 equivalents) to the solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the final compound K22.

Kinase Inhibition Assays

The following are generalized protocols for determining the IC50 values of the synthesized inhibitors.

Protocol 3: ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced in a kinase reaction.

ADP_Glo_Workflow Start Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP, Inhibitor) Incubate Incubate at Room Temperature Start->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate->Add_ADP_Glo Incubate2 Incubate for 40 min Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate2->Add_Detection Incubate3 Incubate for 30-60 min Add_Detection->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

Materials:

  • Recombinant purified target kinase (FGFR or PLK4)

  • Specific peptide substrate for the kinase

  • ATP

  • Synthesized this compound inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In a 384-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the diluted inhibitor or DMSO (for control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 4: LanthaScreen™ Eu Kinase Binding Assay

This TR-FRET assay measures the binding of the inhibitor to the kinase.

Materials:

  • Recombinant purified target kinase (FGFR or PLK4) with an appropriate tag (e.g., GST)

  • LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled kinase tracer

  • Synthesized this compound inhibitor

  • TR-FRET dilution buffer

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In a 384-well plate, add the TR-FRET dilution buffer.

  • Add the diluted inhibitor or DMSO (for control) to the wells.

  • Add a pre-mixed solution of the kinase and the Eu-labeled antibody.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements (emission at 665 nm and 615 nm with excitation at 340 nm).

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of targeted kinase inhibitors. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents against critical cancer targets such as FGFR and PLK4. The detailed methodologies for synthesis and biochemical assays, coupled with the visualization of relevant biological pathways, are intended to accelerate the discovery and development of the next generation of kinase inhibitors.

References

Application Notes and Protocols: The Role of 6-Fluoro-1H-Indazole in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 6-fluoro-1H-indazole as a pivotal scaffold in the synthesis of modern anticancer therapeutics. The indazole nucleus is a recognized privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3][4] The strategic incorporation of a fluorine atom at the 6-position of the indazole ring has been shown to enhance metabolic stability, binding affinity, and overall potency of various kinase and enzyme inhibitors, making it a valuable building block in cancer drug discovery.[3][5]

This note will cover key examples of anticancer agents derived from this compound, present their biological activity data, detail relevant synthetic protocols, and illustrate associated biological pathways and experimental workflows.

Key Applications of this compound in Oncology

The this compound moiety has been successfully incorporated into a variety of small molecule inhibitors targeting key signaling pathways implicated in cancer progression.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

FGFRs are a family of receptor tyrosine kinases whose deregulation is linked to tumorigenesis and proliferation in various cancers.[6] The indazole scaffold is effective in targeting the ATP-binding site of these kinases.[4] Studies have shown that the introduction of a fluorine atom at the 6-position of the indazole ring can significantly improve both enzymatic and cellular potency of FGFR inhibitors.[3][5] For instance, a 6-fluoro substituted 1H-indazol-3-amine derivative demonstrated potent activity against FGFR1 and FGFR2, with IC50 values in the low nanomolar range.[3][5]

c-Met Tyrosine Kinase Inhibitors

The c-Met receptor tyrosine kinase is another critical target in cancer therapy, with its aberrant activation driving tumor growth, invasion, and metastasis. A series of 6-fluoroindazole derivatives incorporating a dihydropyridine moiety were synthesized and evaluated for their c-Met inhibitory activity. These compounds exhibited potent in vitro inhibition with IC50 values between 14–20 nM, highlighting the effectiveness of the 6-fluoroindazole scaffold for targeting this kinase.[7]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors represent a major breakthrough in cancer therapy, particularly for tumors with BRCA mutations, by exploiting the concept of synthetic lethality.[8] While many PARP inhibitors feature different core structures, the principles of scaffold design often involve fluorinated aromatic rings to enhance binding and pharmacokinetic properties. The development of NMS-P118, a potent and highly selective PARP-1 inhibitor, incorporates a 6-fluoro-substituted isoindole core, a structure related to the indazole scaffold.[9] This demonstrates the utility of the fluorinated bicyclic system in designing next-generation PARP inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative anticancer agents synthesized using a 6-fluoro-indazole or a closely related fluorinated scaffold.

Compound Class/NameTargetAssay/Cell LineIC50 / GI50 ValueReference
6-Fluoro-1H-indazol-3-amine derivative (27a)FGFR1Enzymatic Assay< 4.1 nM
6-Fluoro-1H-indazol-3-amine derivative (27a)FGFR2Enzymatic Assay2.0 nM[5]
6-Fluoro-1H-indazol-3-amine derivative (27a)KG-1Cellular Antiprolif.25.3 nM[5]
6-Fluoro-1H-indazol-3-amine derivative (27a)SNU-16Cellular Antiprolif.77.4 nM[5]
6-Fluoroindazole Dihydropyridine Derivatives (50a-c)c-MetEnzymatic Assay14–20 nM
NMS-P118 (20by)PARP-1Enzymatic AssayPotent (Specific value not stated in snippets)[9]
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)-HCT116 (Colorectal)14.3 ± 4.4 μM[10]
Indazole Derivative (6o)-K562 (Leukemia)5.15 µM[11][12]
Indazole Derivative (6o)-HEK-293 (Normal Cell)33.2 µM (Low toxicity)[11][12]

Experimental Protocols

Detailed methodologies for the synthesis of anticancer agents from this compound often involve multi-step sequences, with Suzuki coupling being a key reaction.

Protocol 1: General Synthesis of 6-Substituted Indazole Derivatives via Suzuki Coupling

This protocol outlines a common strategy for synthesizing 6-aryl or 6-heteroaryl indazole derivatives, a core step in the creation of many kinase inhibitors. The starting material is typically a bromo-substituted indazole.

Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine (Precursor)

  • Reflux a mixture of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate (80%).[13]

  • The reaction is typically rapid, affording the desired 5-bromo-1H-indazol-3-amine in high yield within approximately 20 minutes.[13] (Note: A similar strategy would be employed starting with a corresponding 6-fluoro-benzonitrile derivative to achieve the desired 6-fluoro-indazole core).

Step 2: Suzuki Coupling Reaction

  • Combine the 6-bromo-1H-indazole derivative (1.0 equiv.), the desired aryl or heteroaryl boronic acid/ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl2, and a base like Cs2CO3 or K2CO3 (2.0-3.0 equiv.).[13]

  • Suspend the reagents in a solvent system, typically a mixture of 1,4-dioxane and water (e.g., 1:1 ratio).[13]

  • Protect the reaction mixture with an inert atmosphere (e.g., nitrogen).[13]

  • Heat the mixture to 90-100 °C and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the 6-substituted indazole intermediate.[2]

Step 3: Further Functionalization (e.g., Amide Coupling)

  • The resulting 6-substituted indazole, often containing an amine or carboxylic acid handle, can be further modified.

  • For amide coupling, dissolve the indazole-amine derivative in a suitable solvent (e.g., DMF or DCM).

  • Add the desired carboxylic acid, a coupling agent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion.

  • Purify the final compound via standard procedures (extraction, chromatography, and/or recrystallization) to yield the target anticancer agent.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of anticancer agents derived from this compound.

G cluster_synthesis Synthesis Pathway cluster_evaluation Biological Evaluation A This compound (or Bromo-Fluoro Precursor) B Key Coupling Reaction (e.g., Suzuki Coupling) A->B C Functionalized Indazole Intermediate B->C D Final Modification (e.g., Amide Coupling) C->D E Target Compound (Anticancer Agent) D->E F In Vitro Kinase Assays (e.g., FGFR, c-Met) E->F Testing G Cellular Antiproliferative Assays (e.g., HCT116, K562) F->G H In Vivo Efficacy Studies (Xenograft Models) G->H I ADMET Prediction & Pharmacokinetics G->I

Caption: Synthetic workflow for this compound-based anticancer agents.

Targeted Signaling Pathway

This diagram shows a simplified representation of the FGFR signaling pathway, a common target for indazole-based inhibitors.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR Extracellular FGFR Intracellular Kinase Domain RAS_MAPK RAS-MAPK Pathway FGFR:f2->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR:f2->PI3K_AKT Activates FGF FGF Ligand FGF->FGFR:f0 Binds Indazole 6-Fluoro-Indazole Inhibitor Indazole->FGFR:f2 Inhibits (ATP-Competitive) Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis

Caption: Inhibition of the FGFR signaling pathway by indazole-based agents.

References

Application of 6-fluoro-1H-indazole in Agrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-1H-indazole is a fluorinated heterocyclic compound that has emerged as a valuable scaffold in the synthesis of biologically active molecules. While its applications in pharmaceutical research are more widely documented, its utility in the agrochemical sector is a growing area of interest. The introduction of a fluorine atom can significantly enhance the efficacy, metabolic stability, and target-binding affinity of agrochemicals. This document provides a comprehensive overview of the known applications of this compound in agrochemical research, with a primary focus on its use in the development of novel herbicides. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are also presented.

I. Herbicidal Activity of this compound Derivatives

The most prominent application of the this compound moiety in agrochemical research to date is in the development of synthetic auxin herbicides. Specifically, derivatives of 6-indazolyl-2-picolinic acid have demonstrated potent herbicidal effects. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible weed species.

A. Quantitative Data: Herbicidal Efficacy

A notable example is the compound 4-amino-3,5-dichloro-6-(4-fluoro-1H-indazol-1-yl)-2-picolinic acid (referred to as compound 5a in a key study), which has shown significant herbicidal activity.[1] While comprehensive IC50 values across a wide range of weeds are not publicly available, the following data highlights its potential.

CompoundTarget SpeciesConcentrationObserved EffectReference Compound
4-amino-3,5-dichloro-6-(4-fluoro-1H-indazol-1-yl)-2-picolinic acidBrassica napus (Rapeseed)10 µMSignificant root growth inhibition, greater than PicloramPicloram
4-amino-3,5-dichloro-6-(4-fluoro-1H-indazol-1-yl)-2-picolinic acidAbutilon theophrasti (Velvetleaf)10 µMSignificant root growth inhibition, greater than PicloramPicloram
4-amino-3,5-dichloro-6-(4-fluoro-1H-indazol-1-yl)-2-picolinic acidAmaranthus retroflexus (Redroot pigweed)250 g/ha100% post-emergence inhibition-
4-amino-3,5-dichloro-6-(4-fluoro-1H-indazol-1-yl)-2-picolinic acidChenopodium album (Lamb's quarters)250 g/ha100% post-emergence inhibition-
B. Experimental Protocols

The synthesis of this class of herbicides involves a multi-step process, including the formation of the substituted indazole and its subsequent coupling with a picolinic acid precursor.

Step 1: Synthesis of 4-fluoro-1H-indazole

A common route to synthesize substituted indazoles is through the cyclization of corresponding o-fluorobenzaldehydes or o-fluoroketones with hydrazine.

  • Materials: 2,4-difluorobenzaldehyde, hydrazine hydrate, tetrahydrofuran (THF), sodium bicarbonate.

  • Procedure:

    • Dissolve 2,4-difluorobenzaldehyde in THF.

    • Add hydrazine hydrate to the solution and stir at 65°C for 2 hours to form the crude benzylidenehydrazine intermediate.

    • After cooling, add sodium bicarbonate and heat the mixture to 100°C for 4 hours to facilitate cyclization.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and perform an aqueous workup.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-fluoro-1H-indazole.

Step 2: Synthesis of 4-amino-3,5-dichloro-6-(4-fluoro-1H-indazol-1-yl)-2-picolinic acid

This step involves the nucleophilic substitution of a halogenated picolinic acid derivative with the synthesized 4-fluoro-1H-indazole.

  • Materials: 4-fluoro-1H-indazole, 4-amino-3,5,6-trichloro-2-picolinonitrile (or a similar precursor), sodium hydride (NaH), 1,4-dioxane, sulfuric acid.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous 1,4-dioxane.

    • Add a solution of 4-fluoro-1H-indazole in 1,4-dioxane dropwise at 0°C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add the 4-amino-3,5,6-trichloro-2-picolinonitrile precursor to the reaction mixture.

    • Heat the reaction to 100°C and stir for 12 hours.

    • Cool the mixture and quench the reaction carefully with water.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting nitrile intermediate is then hydrolyzed by heating in 80% sulfuric acid at 100°C for 3 hours.[1]

    • Cool the reaction mixture and pour it onto ice.

    • Adjust the pH to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain the final product.

This protocol describes a general method for evaluating the pre- and post-emergence herbicidal activity of test compounds.

  • Materials: Test compound, control herbicide (e.g., Picloram), weed seeds (Amaranthus retroflexus, Chenopodium album, etc.), potting medium (e.g., peat, soil, vermiculite mix), pots or trays, greenhouse or growth chamber with controlled environment, sprayer.

  • Procedure:

    • Plant Preparation:

      • For post-emergence tests, sow weed seeds in pots and allow them to grow to the 2-4 leaf stage.

      • For pre-emergence tests, prepare pots with soil but do not sow the seeds yet.

    • Compound Preparation:

      • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).

      • Prepare serial dilutions to achieve the desired application rates (e.g., 250 g/ha). Include a surfactant if required.

    • Application:

      • Post-emergence: Spray the foliage of the grown weeds evenly with the test solution.

      • Pre-emergence: Spray the soil surface of the prepared pots. After application, sow the weed seeds into the treated soil.

    • Incubation:

      • Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

    • Evaluation:

      • After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, including chlorosis, necrosis, stunting, and mortality.

      • Record the percentage of inhibition or plant death compared to an untreated control.

C. Signaling Pathway and Experimental Workflow Diagrams

Herbicidal_Action_Workflow cluster_synthesis Synthesis cluster_application Herbicidal Application Start This compound Scaffold Coupling Chemical Coupling Start->Coupling Picolinic_Acid Picolinic Acid Precursor Picolinic_Acid->Coupling Final_Compound Final Herbicide Derivative Coupling->Final_Compound Application Application to Weed Species Final_Compound->Application Uptake Uptake by Plant (Roots/Leaves) Application->Uptake Disruption Disruption of Auxin Signaling Pathway Uptake->Disruption Effect Uncontrolled Growth & Plant Death Disruption->Effect

Workflow of Synthesis and Herbicidal Action.

Auxin_Signaling_Disruption Indazole_Herbicide 6-Indazolyl-2-Picolinic Acid (Synthetic Auxin) Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Indazole_Herbicide->Auxin_Receptor Binds and stabilizes Aux_IAA Aux/IAA Repressor Proteins Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

References

Application Notes and Protocols for the Synthesis of 6-Fluoro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of substituted 6-fluoro-1H-indazole derivatives. This class of compounds is of significant interest in medicinal chemistry due to their potential as kinase inhibitors for therapeutic applications, particularly in oncology. The following protocols offer step-by-step guidance for the synthesis of key intermediates and final products, accompanied by data summaries and workflow visualizations.

Biological Context: 6-Fluoro-1H-Indazoles as Kinase Inhibitors

Indazole-containing compounds are prominent scaffolds in the development of kinase inhibitors.[1][2] The indazole core can effectively mimic the purine base of ATP, enabling it to bind to the ATP-binding site of various kinases. Fluorine substitution can enhance binding affinity, metabolic stability, and other pharmacokinetic properties.[1][3] Notably, derivatives of this compound have been investigated as inhibitors of key signaling proteins such as Fibroblast Growth Factor Receptors (FGFR) and Polo-like Kinase 4 (PLK4), which are implicated in cell proliferation, survival, and differentiation.[1][4] Dysregulation of these kinase pathways is a hallmark of many cancers, making targeted inhibitors valuable tools for research and potential therapeutic agents.[2][5]

Below is a representative diagram of a signaling pathway involving FGFR, a common target of indazole derivatives.

FGFR_Signaling_Pathway Representative FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Activates RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Ca Ca²⁺ Release IP3->Ca Ca->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

Two representative protocols for the synthesis of brominated this compound derivatives are provided below. These halogenated indazoles are versatile intermediates for further functionalization, for instance, via cross-coupling reactions to build more complex molecules.[2][5]

Protocol 1: Synthesis of 4-Bromo-6-fluoro-1H-indazole

This protocol follows a two-step procedure starting from 1-bromo-5-fluoro-2-methyl-3-nitrobenzene. The synthesis involves the formation of an enamine intermediate, followed by reductive cyclization.[6][7]

Synthesis_Workflow_1 Synthesis Workflow for 4-Bromo-6-fluoro-1H-indazole cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization Start 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene Reagents1 DMF-DMA, Pyrrolidine Dioxane, 100°C Start->Reagents1 Intermediate Crude Enamine Intermediate Reagents1->Intermediate Reagents2 Raney Nickel, Hydrazine Monohydrate MeOH/THF, 0°C to RT Intermediate->Reagents2 Workup Filter through Celite Concentrate Reagents2->Workup Purification Column Chromatography (EtOAc/Petroleum Ether) Workup->Purification Product 4-Bromo-6-fluoro-1H-indazole Purification->Product

Caption: Experimental workflow for the synthesis of 4-bromo-6-fluoro-1H-indazole.

Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine (Enamine Intermediate)

ParameterValueReference
Starting Material1-Bromo-5-fluoro-2-methyl-3-nitrobenzene[6]
Reagent 1N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[6][7]
Reagent 2Pyrrolidine[6]
SolventDioxane[6]
Temperature100 °C[6]
Work-upCool to room temperature, concentrate under reduced pressure[6][7]

Methodology:

  • Dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL) in a round-bottom flask.[6]

  • Sequentially add DMF-DMA (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol).[6]

  • Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitor by TLC).[6][7]

  • After completion, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent, affording the crude enamine intermediate as a dark red residue (approx. 10.0 g).[6] This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-6-fluoro-1H-indazole

ParameterValueReference
Starting MaterialCrude Enamine Intermediate[6]
Reagent 1Raney Nickel (aqueous suspension)[6][7]
Reagent 2Hydrazine Monohydrate[6]
SolventMethanol:Tetrahydrofuran (1:1)[6]
Temperature0 °C to Room Temperature[6]
Reaction Time5 - 14 hours[6][7]
Work-upFilter through diatomaceous earth, wash with EtOAc, concentrate[6]
PurificationColumn Chromatography (EtOAc/Petroleum Ether, 1:5 v/v)[7]
Typical Yield37% - 68.8%[6][7]

Methodology:

  • Combine the crude enamine intermediate (10.0 g, ~31.7 mmol) with a 1:1 mixture of MeOH:THF (150 mL).[6]

  • Add Raney Nickel (approx. 15 mL of an aqueous suspension).[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol) dropwise.[6]

  • Allow the mixture to warm to room temperature and stir for 5-14 hours.[6][7]

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.[6]

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography using a mixture of ethyl acetate and petroleum ether (1:5 v/v) as the eluent to obtain 4-bromo-6-fluoro-1H-indazole.[7]

Protocol 2: Synthesis of 5-Bromo-4-fluoro-1H-indazole

This three-step synthesis begins with the bromination of 3-fluoro-2-methylaniline, followed by a cyclization reaction to form the indazole ring, and concludes with a deprotection step.[8]

Synthesis_Workflow_2 Synthesis Workflow for 5-Bromo-4-fluoro-1H-indazole Start 3-Fluoro-2-methylaniline Step1 Bromination (NBS, Acetonitrile, -10 to 10°C) Start->Step1 Intermediate1 4-Bromo-3-fluoro-2-methylaniline Step1->Intermediate1 Step2 Ring Closure (Acetic Anhydride, Isoamyl Nitrite, Toluene) Intermediate1->Step2 Intermediate2 1-Acetyl-5-bromo-4-fluoro-1H-indazole Step2->Intermediate2 Step3 Deprotection (Inorganic Base, MeOH/Water, RT) Intermediate2->Step3 Product 5-Bromo-4-fluoro-1H-indazole Step3->Product

Caption: Experimental workflow for the synthesis of 5-bromo-4-fluoro-1H-indazole.

Step 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline

ParameterValueReference
Starting Material3-Fluoro-2-methylaniline[8]
Reagent 1N-Bromosuccinimide (NBS)[8]
SolventAcetonitrile[8]
Temperature-10 °C to 10 °C[8]
Reaction Time1 - 2 hours[8]
Work-upQuench with Sodium Bisulfite, Basify with NaOH, Extract with EtOAc[8]
Typical Yield86% - 98%[8]

Methodology:

  • Dissolve 3-fluoro-2-methylaniline in acetonitrile in a reaction vessel.

  • Cool the solution to between -10 °C and 10 °C.

  • Add N-bromosuccinimide portion-wise, maintaining the temperature.

  • Stir the mixture for 1-2 hours, monitoring the reaction by TLC.[8]

  • After completion, quench the reaction by adding sodium bisulfite.[8]

  • Adjust the pH to 9-10 with sodium hydroxide solution.

  • Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield 4-bromo-3-fluoro-2-methylaniline.[8]

Step 2: Synthesis of 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone

ParameterValueReference
Starting Material4-Bromo-3-fluoro-2-methylaniline[8]
Reagent 1Acetic Anhydride[9]
Reagent 2Isoamyl Nitrite[8][9]
SolventToluene[8]
Temperature80 °C to 130 °C[8]
Reaction Time3 - 4 hours[8]

Methodology:

  • Dissolve 4-bromo-3-fluoro-2-methylaniline in toluene.

  • Add acetic anhydride.

  • Heat the mixture to 80-130 °C.

  • Add isoamyl nitrite dropwise and maintain the temperature for 3-4 hours.[8]

  • After the reaction is complete, the mixture is typically concentrated to provide the crude acetylated indazole.

Step 3: Synthesis of 5-Bromo-4-fluoro-1H-indazole

ParameterValueReference
Starting Material1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone[8]
ReagentInorganic Base (e.g., K₂CO₃, KHCO₃, NaOH)[8]
SolventMethanol and Water[8]
TemperatureRoom Temperature[8]
Reaction Time12 - 14 hours[8]
Work-upAdd water, stir, filter, wash with water, and dry[8]
Typical Yield77% - 81%[8]

Methodology:

  • Add the crude 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone to a mixture of methanol and water.[8]

  • Add an inorganic base such as potassium carbonate or sodium hydroxide.[8]

  • Stir the suspension at room temperature for 12-14 hours.[8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Add water to the reaction mixture and continue stirring for 30 minutes to precipitate the product.[8]

  • Filter the solid, wash the filter cake with water, and dry under vacuum to obtain 5-bromo-4-fluoro-1H-indazole.[8]

Purification and Characterization

Crude products from these syntheses can be purified using standard laboratory techniques.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities. For indazole derivatives, common stationary phases include silica gel, with eluent systems typically composed of mixtures of a non-polar solvent (like heptane or petroleum ether) and a more polar solvent (like ethyl acetate).[7]

  • Recrystallization: This is an effective technique for purifying solid compounds. The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures. Mixed solvent systems (e.g., acetone/water, ethanol/water) can also be effective for purifying indazole isomers.[10]

The identity and purity of the final products should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

References

Application Notes and Protocols: 6-Fluoro-1H-indazole in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-fluoro-1H-indazole and its derivatives in specific biological assays, with a focus on their application as kinase inhibitors in cancer research. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a fluorinated heterocyclic compound that serves as a versatile building block in medicinal chemistry. The indazole scaffold itself is recognized as a "privileged" structure, meaning it can bind to multiple biological targets. The addition of a fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and cell permeability of the resulting compounds. Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following table summarizes the inhibitory activities of a key this compound derivative against specific kinases and cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineAntiproliferative IC50 (nM)Reference
27aFGFR1< 4.1KG-1 (Leukemia)25.3[1]
FGFR22.0SNU-16 (Gastric Cancer)77.4[1]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Experimental Protocols

This section provides detailed methodologies for common biological assays used to evaluate the efficacy of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and the inhibitory effect of a test compound.

Materials:

  • This compound derivative (test compound)

  • Recombinant target kinase (e.g., FGFR1, FGFR2)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle (DMSO control) to the wells of the assay plate.

    • Add 10 µL of a solution containing the target kinase and its specific substrate in kinase buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction: Add 10 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Cancer cell lines (e.g., KG-1, SNU-16)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a common target for indazole-based kinase inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 RAS RAS P1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor This compound Derivative Inhibitor->FGFR Inhibits (ATP-competitive)

Caption: Simplified FGFR signaling pathway and its inhibition by a this compound derivative.

Experimental Workflow

The diagram below outlines the general workflow for the in vitro kinase inhibition assay described in Protocol 1.

Kinase_Assay_Workflow Start Start Compound_Prep 1. Prepare Serial Dilution of this compound Derivative Start->Compound_Prep Assay_Setup 2. Add Compound, Kinase, and Substrate to Plate Compound_Prep->Assay_Setup Pre_incubation 3. Pre-incubate at RT (15 min) Assay_Setup->Pre_incubation Reaction_Start 4. Initiate Reaction with ATP Pre_incubation->Reaction_Start Reaction_Incubation 5. Incubate at 30°C (60 min) Reaction_Start->Reaction_Incubation Stop_Reaction 6. Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) Reaction_Incubation->Stop_Reaction Signal_Generation 7. Generate Luminescent Signal (Kinase Detection Reagent) Stop_Reaction->Signal_Generation Data_Acquisition 8. Measure Luminescence Signal_Generation->Data_Acquisition Data_Analysis 9. Calculate % Inhibition and Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

References

Application Notes and Protocols: The 6-fluoro-1H-indazole Scaffold in Molecular Probes for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 6-fluoro-1H-indazole is a key heterocyclic scaffold in medicinal chemistry, it is not typically utilized as a standalone molecular probe for biological imaging. Its value lies in its role as a foundational structural motif for the development of more complex, high-affinity ligands for specific biological targets. The indazole core is recognized as a "privileged scaffold," particularly for its ability to mimic the purine core of ATP and interact with the ATP-binding pocket of protein kinases.

This document provides a representative application of the indazole scaffold in biological imaging by focusing on a derivative developed for Positron Emission Tomography (PET). We will detail the use of an indazole-based radiotracer designed to image the activity of Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase, a significant target in oncology.

Featured Application: PIM1 Kinase Imaging with an Indazole-Based PET Probe

The following application notes are based on the development and use of (Z)-2-((1H-indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a potent and selective PIM1 kinase inhibitor, as a potential PET probe.[1] This example illustrates how the indazole core is integral to a molecule designed for in vivo imaging.

Biological Target: PIM1 Kinase

PIM1 is a serine/threonine kinase that is overexpressed in various human cancers, including prostate, breast, and hematopoietic malignancies. It plays a crucial role in cell survival, proliferation, and apoptosis resistance by phosphorylating numerous downstream substrates. Therefore, imaging PIM1 expression and activity can provide valuable diagnostic and prognostic information and aid in monitoring the therapeutic response to PIM1 inhibitors.

Signaling Pathway Involving PIM1 Kinase

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Cell Surface Receptors Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM1 Kinase JAK_STAT->PIM1 Upregulates Expression Bad Bad PIM1->Bad Phosphorylates (Inactivates) c_Myc c-Myc PIM1->c_Myc Stabilizes p27 p27 PIM1->p27 Phosphorylates (Inactivates) Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 Inhibits Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis Proliferation Cell Proliferation c_Myc->Proliferation CellCycle Cell Cycle Progression p27->CellCycle Inhibits

PIM1 Kinase Signaling Pathway

Quantitative Data

The following table summarizes the key quantitative parameters for the indazole-based PIM1 PET probe.[1]

ParameterValueDescription
PIM1 IC₅₀ 3 nMThe half-maximal inhibitory concentration against PIM1 kinase, indicating high potency.
Radiochemical Yield 20-30% (decay corrected)The efficiency of the radiosynthesis process.
Specific Activity 370-740 GBq/µmolThe amount of radioactivity per unit mass of the compound at the end of bombardment.

Experimental Protocols

Protocol 1: Radiosynthesis of the Indazole-Based PET Probe

This protocol outlines the synthesis of (Z)-2-((1H-indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one.

Materials:

  • Precursor molecule: (Z)-tert-butyl 4-((2-((1H-indazol-3-yl)methylene)-6-hydroxy-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl)piperazine-1-carboxylate

  • [¹¹C]CH₃I or [¹¹C]CH₃OTf

  • Anhydrous DMF

  • TFA (Trifluoroacetic acid)

  • HPLC system for purification

  • Solid-phase extraction (SPE) cartridges for formulation

Procedure:

  • ¹¹C-Methylation: Dissolve the precursor in anhydrous DMF. Introduce [¹¹C]CH₃I or [¹¹C]CH₃OTf and heat the reaction mixture. This step labels the precursor with the positron-emitting carbon-11 isotope.

  • Boc Deprotection: After the methylation reaction, add TFA to the mixture to remove the Boc (tert-butyloxycarbonyl) protecting group from the piperazine moiety. This step is crucial for the final compound's biological activity.

  • Purification: Purify the crude product using semi-preparative HPLC to isolate the desired radiolabeled compound from unreacted precursors and byproducts.

  • Formulation: The purified radioactive fraction is passed through an SPE cartridge to remove HPLC solvents. The final product is eluted with a physiologically compatible solvent (e.g., ethanol in saline) and passed through a sterile filter for in vivo administration.

  • Quality Control: Perform analytical HPLC to determine radiochemical purity and specific activity.

Experimental Workflow for Radiosynthesis

Radiosynthesis_Workflow Precursor Precursor Molecule in DMF Methylation ¹¹C-Methylation (Heating) Precursor->Methylation C11_Source [¹¹C]CH₃I or [¹¹C]CH₃OTf C11_Source->Methylation Deprotection Boc Deprotection (Add TFA) Methylation->Deprotection Purification HPLC Purification Deprotection->Purification Formulation SPE Formulation Purification->Formulation QC Quality Control (Analytical HPLC) Formulation->QC Final_Product Final PET Probe (Injectable) QC->Final_Product

Radiosynthesis Workflow
Protocol 2: Preclinical PET Imaging in a Xenograft Model

This protocol describes the use of the indazole-based PET probe for in vivo imaging of PIM1 kinase in a tumor xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., with human prostate cancer xenografts)

  • The formulated indazole-based ¹¹C-PET probe

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Saline for injection

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Maintain the animal's body temperature throughout the imaging session.

  • Radiotracer Injection: Administer a defined dose of the ¹¹C-labeled indazole probe (typically 3.7-7.4 MBq) via intravenous (tail vein) injection.

  • PET/CT Imaging:

    • Immediately after injection, place the animal in the PET/CT scanner.

    • Acquire a dynamic PET scan for 60-90 minutes to observe the probe's uptake and distribution over time.

    • Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Fuse the PET and CT images to correlate radioactive signal with anatomical structures.

    • Draw regions of interest (ROIs) over the tumor and other organs (e.g., muscle, liver, brain) to generate time-activity curves (TACs).

    • Quantify the radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

Logical Flow for Preclinical Imaging

Preclinical_Imaging_Flow Animal_Prep Animal Preparation (Anesthesia) Injection Radiotracer Injection (Intravenous) Animal_Prep->Injection PET_Scan Dynamic PET Scan (60-90 min) Injection->PET_Scan CT_Scan CT Scan (Anatomical Reference) PET_Scan->CT_Scan Image_Recon Image Reconstruction and Fusion (PET/CT) CT_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Quantification Quantification of Uptake (%ID/g) ROI_Analysis->Quantification

Preclinical Imaging Workflow

Conclusion

The this compound core is a valuable starting point for the design of potent, targeted molecular probes. While not an imaging agent itself, its incorporation into larger molecules, such as the PIM1 kinase inhibitor detailed here, enables the development of sophisticated tools for biological imaging. The application of such indazole-based probes in PET imaging holds significant promise for advancing cancer diagnostics, understanding disease mechanisms, and accelerating the development of targeted therapies.

References

Application Notes and Protocols for Developing Structure-Activity Relationships (SAR) of 6-Fluoro-1H-Indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of structure-activity relationships (SAR) for 6-fluoro-1H-indazole analogs, a promising scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.

Introduction

The 1H-indazole scaffold is a privileged structure in drug discovery, with several approved drugs and clinical candidates featuring this core. The introduction of a fluorine atom at the 6-position of the indazole ring has been shown to significantly enhance the biological activity of these analogs, particularly their potency as kinase inhibitors. This document outlines the key experimental protocols and data presentation formats to systematically explore the SAR of this important class of molecules.

Data Presentation: Structure-Activity Relationship Tables

Systematic modification of the this compound scaffold allows for the exploration of its SAR. The following tables present hypothetical, yet representative, data for a series of analogs, illustrating how structural changes can impact inhibitory activity against key oncological kinase targets such as VEGFR2 and FGFR1.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Analogs

Compound IDR1 SubstituentR2 SubstituentVEGFR2 IC50 (nM)FGFR1 IC50 (nM)
FA-01 HPhenyl150250
FA-02 H4-Methoxyphenyl85180
FA-03 H3-Aminophenyl4595
FA-04 MethylPhenyl120200
FA-05 Methyl4-Methoxyphenyl70150
FA-06 Methyl3-Aminophenyl3075
FA-07 HPyridin-3-yl2550
FA-08 H4-(Piperazin-1-yl)phenyl1020

Table 2: Anti-proliferative Activity of Selected this compound Analogs

Compound IDCell LineAssay TypeIC50 (µM)
FA-03 HUVECMTT8.5
FA-06 MCF-7MTT5.2
FA-07 A549MTT10.1
FA-08 HCT116MTT2.8

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible SAR data.

Protocol 1: General Synthesis of 6-Fluoro-1H-Indazol-3-amine Derivatives

This protocol describes a representative synthesis of a 6-fluoro-1H-indazol-3-amine derivative, a key intermediate for further functionalization.[1][2]

Materials:

  • 2-Fluoro-5-bromobenzonitrile

  • Hydrazine hydrate

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Synthesis of 6-Bromo-1H-indazol-3-amine: A mixture of 2-fluoro-5-bromobenzonitrile and hydrazine hydrate is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried to yield 6-bromo-1H-indazol-3-amine.[2]

  • Suzuki Coupling: To a solution of 6-bromo-1H-indazol-3-amine in a 1,4-dioxane/water mixture are added the desired aryl boronic acid, a palladium catalyst, and a base. The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 6-fluoro-1H-indazol-3-amine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a target kinase, such as VEGFR-2.[3][4][5]

Materials:

  • Recombinant purified VEGFR-2 kinase

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound analogs)

  • Kinase reaction buffer

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[4][5]

  • Detect Kinase Activity: Add the luminescent kinase assay reagent to each well to stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity).[3]

  • Measure Luminescence: Incubate the plate at room temperature for a short period (e.g., 15 minutes) and read the luminescence using a microplate reader.[5]

  • Data Analysis: Calculate the percent inhibition for each test compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][7][8][9][10]

Materials:

  • Cancer cell lines (e.g., HUVEC, MCF-7, A549, HCT116)

  • Cell culture medium

  • Test compounds (this compound analogs)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).[8]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibits SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Compound_Design Compound Design (Scaffold Hopping, R-group modification) Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT for IC50) Purification->Cell_Assay SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Next_Gen_Design Next Generation Design Lead_Optimization->Next_Gen_Design Next_Gen_Design->Compound_Design Iterative Cycle SAR_Logic cluster_modifications Structural Modifications cluster_properties Resulting Properties Scaffold This compound Core Hinge Binding Moiety R1 R1 Position - H - Alkyl - etc. Scaffold:port->R1 Modify R2 R2 Position - Aryl - Heteroaryl - etc. Scaffold:port->R2 Modify Potency Biological Potency - Kinase IC50 - Cellular IC50 R1->Potency Selectivity Kinase Selectivity R1->Selectivity ADME ADME Properties - Solubility - Permeability R1->ADME R2->Potency R2->Selectivity R2->ADME

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions for improving the yield and purity of 6-fluoro-1H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The synthesis of this compound can be approached through several pathways, primarily depending on the available starting materials. A prevalent and effective method involves the diazotization and subsequent intramolecular cyclization of a substituted aniline, such as 4-fluoro-2-methylaniline. Another common strategy is a variation of the Leimgruber-Batcho synthesis, which starts with 4-fluoro-2-nitrotoluene and proceeds through an enamine intermediate followed by reductive cyclization.

Q2: I am observing a significant amount of the 2H-indazole isomer as a byproduct. How can I improve the regioselectivity for the desired 1H-isomer?

A2: The formation of the 2H-indazole isomer is a common challenge in indazole synthesis. The 1H-isomer is generally the thermodynamically more stable product.[1] To favor its formation, consider the following:

  • Reaction Conditions: Careful control of reaction temperature and choice of solvent can influence the isomer ratio.

  • pH Control: In cyclization reactions, the pH of the medium can be critical. Acidic conditions often favor the 1H-isomer.

  • Purification: If isomer formation is unavoidable, they can often be separated using column chromatography due to their different polarities.

Q3: My reaction is producing a dark, tar-like material, and the yield is very low. What could be the cause?

A3: The formation of tar or polymeric materials is often a result of harsh reaction conditions, such as excessively high temperatures or strong acids.[2] This can lead to the degradation of starting materials, intermediates, or the final product. To mitigate this, you can:

  • Lower the Reaction Temperature: Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Use Milder Reagents: If applicable, consider using milder acids or bases.

  • Optimize Reagent Addition: Slow, dropwise addition of reagents can help to control the reaction exotherm and prevent localized overheating.

Q4: The final product has low purity after workup. What are the recommended purification methods for this compound?

A4: To achieve high purity, a multi-step purification approach is often necessary.

  • Crystallization: This is an effective method for purifying solid organic compounds.[3] A suitable solvent system should be chosen where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

  • Column Chromatography: Silica gel column chromatography is a standard technique for separating the desired product from impurities and isomers. A solvent system of ethyl acetate and petroleum ether (or hexane) is often a good starting point for elution.[4]

  • Acid-Base Extraction: Since indazoles are weakly basic, an acidic wash during the workup can help remove non-basic impurities.

Troubleshooting Guide

Issue 1: Low or No Yield

Low or no yield is a frequent issue that can stem from various factors throughout the synthetic process. The following decision tree can help diagnose the potential cause.

LowYield Start Low or No Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Product Formation? Start->SideProducts WorkupLoss Product Lost During Workup? Start->WorkupLoss Sol_Incomplete Increase reaction time or temperature. Check reagent quality and stoichiometry. IncompleteReaction->Sol_Incomplete Yes Sol_SideProducts Optimize reaction conditions (temp, solvent). Analyze byproducts to understand side reactions. SideProducts->Sol_SideProducts Yes Sol_Workup Check pH during extractions. Minimize transfers and use appropriate solvents. WorkupLoss->Sol_Workup Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Issue 2: Formation of Impurities

The presence of significant impurities can complicate purification and reduce the overall yield of the desired product.

Impurity TypePotential CauseSuggested Solution
Unreacted Starting Material Incomplete reaction due to insufficient time, temperature, or reagent stoichiometry.Increase reaction time, raise the temperature cautiously, or use a slight excess of the limiting reagent. Monitor the reaction by TLC or LC-MS.
2H-indazole Isomer Kinetic control or unfavorable reaction conditions favoring the 2H-isomer.Adjust pH, solvent polarity, and temperature. The 1H-isomer is often favored under thermodynamic control.
Over-reduction Products In reductive cyclization steps, the reducing agent may be too harsh or the reaction time too long.Use a milder reducing agent (e.g., iron in acetic acid instead of Raney nickel with hydrogen).[2] Carefully monitor the reaction progress to avoid over-reduction.[2]
Polymeric/Tar-like Substances Reaction temperature is too high, or acidic/basic conditions are too strong, leading to degradation.Lower the reaction temperature. Use a less concentrated acid or base, or add it portion-wise to control the reaction.

Experimental Protocols

The following protocols are adapted from established syntheses of structurally similar indazoles and provide a starting point for the synthesis of this compound. Optimization may be required.

Protocol 1: Synthesis via Diazotization of 4-fluoro-2-methylaniline

This method is analogous to the synthesis of bromo-indazoles from corresponding anilines.[5]

DiazotizationWorkflow cluster_acetylation Step 1: Acetylation cluster_cyclization Step 2: Diazotization and Cyclization cluster_workup Step 3: Workup and Hydrolysis cluster_purification Step 4: Isolation and Purification A1 Dissolve 4-fluoro-2-methylaniline in an appropriate solvent (e.g., Chloroform) A2 Add acetic anhydride while cooling A1->A2 C1 Add a nitrite source (e.g., isoamyl nitrite) and a base (e.g., potassium acetate) A2->C1 C2 Heat the mixture to reflux C1->C2 W1 Remove volatile components C2->W1 W2 Add acid (e.g., HCl) and heat to hydrolyze W1->W2 P1 Neutralize with base (e.g., NaOH) W2->P1 P2 Extract with an organic solvent P1->P2 P3 Purify by crystallization or chromatography P2->P3

Caption: Experimental workflow for the synthesis of this compound from 4-fluoro-2-methylaniline.

Methodology:

  • Acetylation: Dissolve 4-fluoro-2-methylaniline in a suitable solvent like chloroform or acetic acid. Cool the solution in an ice bath and slowly add acetic anhydride.

  • Diazotization and Cyclization: To the acetylated aniline solution, add a nitrite source such as isoamyl nitrite or sodium nitrite in acid. Heat the reaction mixture to induce cyclization.

  • Workup and Hydrolysis: After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure. Add an aqueous acid solution (e.g., HCl) and heat to hydrolyze the N-acetyl group.

  • Isolation and Purification: Cool the acidic solution and neutralize it with a base (e.g., NaOH) to precipitate the crude product. The crude solid can be collected by filtration and purified by crystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography.

Protocol 2: Reductive Cyclization of an Enamine Intermediate

This protocol is based on the Leimgruber-Batcho indole synthesis, which can be adapted for indazoles.[4]

Methodology:

  • Enamine Formation: React 4-fluoro-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an inert solvent like DMF. Heat the mixture to facilitate the formation of the corresponding enamine. This step is often accompanied by a color change.[2]

  • Reductive Cyclization: To the solution containing the enamine intermediate, add a reducing agent. Common systems include:

    • Raney Nickel and Hydrazine Hydrate: Add Raney nickel followed by the slow addition of hydrazine hydrate at a controlled temperature.[4][6]

    • Iron Powder in Acetic Acid: This offers a milder alternative that can sometimes prevent over-reduction.[2]

  • Workup and Isolation: After the reaction is complete, the catalyst (if solid) is removed by filtration (e.g., through celite). The filtrate is then concentrated, and the product is isolated by extraction with an organic solvent.

  • Purification: The crude product is purified by column chromatography or crystallization to yield pure this compound.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction parameters for key steps in indazole synthesis, based on procedures for analogous compounds. These should be considered as starting points for optimization.

ParameterMethod 1: DiazotizationMethod 2: Reductive CyclizationReference
Starting Material 4-fluoro-2-methylaniline4-fluoro-2-nitrotoluene[5],[4]
Key Reagents Acetic anhydride, Isoamyl nitrite, HClDMF-DMA, Raney Ni, Hydrazine hydrate[5],[6]
Solvent Chloroform, Acetic AcidDMF, Methanol/THF[5],[6]
Reaction Temperature Reflux (e.g., ~68°C)100-120°C (Enamine), 0-50°C (Reduction)[5],[4]
Reaction Time 12-24 hours2-5 hours (Enamine), 5-14 hours (Reduction)[5],[4]
Typical Yield Moderate to High (Varies)~60-70% (for analogous bromo-compounds)[4]

References

identifying and minimizing byproducts in 6-fluoro-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Fluoro-1H-Indazole Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to identify and minimize byproduct formation in common synthetic transformations of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on the this compound core?

A1: The this compound scaffold is a versatile building block in medicinal chemistry. The most common reactions include N-alkylation of the pyrazole ring, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination at a halogenated position (e.g., after conversion to a bromo or iodo derivative).

Q2: What are the typical byproducts observed in N-alkylation of this compound?

A2: The primary byproduct in the N-alkylation of this compound is the formation of a mixture of N1 and N2 regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.[1][2][3][4]

Q3: In palladium-catalyzed cross-coupling reactions with 6-halo-1H-indazoles, what are the major side products?

A3: In Suzuki-Miyaura coupling, common byproducts include homocoupling of the boronic acid and hydrodehalogenation (protodehalogenation) of the indazole starting material.[5] For Buchwald-Hartwig amination, hydrodehalogenation is also a significant side reaction.[5][6]

Q4: How does the fluorine atom at the 6-position influence byproduct formation?

A4: The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the N1 and N2 positions in the indazole ring, potentially affecting the N1/N2 ratio during alkylation. In cross-coupling reactions, it can affect the reactivity of the C-X bond.

Troubleshooting Guides

N-Alkylation: Controlling Regioselectivity (N1 vs. N2 Isomers)

Problem: My N-alkylation of this compound yields an inseparable mixture of N1 and N2 isomers.

Root Cause Analysis and Solutions:

The formation of N1 and N2 isomers is a common challenge in indazole chemistry. The regioselectivity is influenced by a delicate balance of steric and electronic effects, as well as the reaction conditions which can favor either kinetic or thermodynamic control. The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[7]

  • Kinetic vs. Thermodynamic Control: The N1-substituted product is often the thermodynamically more stable isomer. Conditions that allow for equilibration can favor its formation.

  • Base and Solvent Effects: The choice of base and solvent system is critical in directing the alkylation.[1][2][3][4]

    • For preferential N1-alkylation: Using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) often provides high selectivity for the N1 isomer.[1][2][3][4]

    • For preferential N2-alkylation: Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD) in THF often favor the formation of the N2 isomer.[5]

  • Substituent Effects: Electron-withdrawing groups on the indazole ring can influence the N1/N2 ratio.

Quantitative Data on N-Alkylation Regioselectivity (Adapted from Substituted Indazoles)

Target IsomerBaseSolventAlkylating AgentTemperatureN1:N2 RatioReference
N1NaHTHFn-pentyl bromide0 °C to rt>99:1[1][2][3][4]
N1/N2 MixtureK₂CO₃DMFn-pentyl bromidert1.5:1[2]
N2- (Mitsunobu)THFn-pentanol0 °C to rt1:2.5[4]

Experimental Protocol: Selective N1-Alkylation of this compound

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Upon completion, slowly quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for N-Alkylation Troubleshooting

start Poor N1/N2 Selectivity base_check Base Selection start->base_check Is the base appropriate? solvent_check Solvent Selection base_check->solvent_check Try NaH for N1, or Mitsunobu for N2 temp_check Temperature Control solvent_check->temp_check Use THF for NaH, or other aprotic solvents n1_favored High N1 Selectivity temp_check->n1_favored Equilibration conditions (e.g., rt) for N1 n2_favored High N2 Selectivity temp_check->n2_favored Kinetic conditions (e.g., low temp) may favor N2

Caption: Troubleshooting workflow for poor N1/N2 selectivity.

Suzuki-Miyaura Coupling: Minimizing Homocoupling and Dehalogenation

Problem: My Suzuki-Miyaura reaction of a 6-halo-1H-indazole derivative results in a low yield of the desired product, with significant amounts of boronic acid homocoupling and/or dehalogenation of the starting material.

Root Cause Analysis and Solutions:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium species.[5]

    • Solution: Rigorous deoxygenation of the reaction mixture and maintenance of an inert atmosphere are crucial. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., Argon) through the solvent.

  • Hydrodehalogenation: This occurs when the organopalladium intermediate reacts with a proton source (e.g., water) before transmetalation with the boronic acid.

    • Solution: Use anhydrous and thoroughly degassed solvents and reagents. The choice of base can also be important; using a non-hydrated base can be beneficial.

Quantitative Data on Minimizing Suzuki-Miyaura Byproducts (Adapted from 6-Bromo-1H-Indazole)

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (10)SPhos (20)K₃PO₄ (3)Toluene/H₂O1002492[6]
Pd₂(dba)₃ (5)SPhos (10)K₃PO₄ (3)Toluene/H₂O1002485[6]
Pd(dppf)Cl₂-K₂CO₃DME80284[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1H-Indazole with Minimized Byproducts

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 6-bromo-1H-indazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), a suitable phosphine ligand (e.g., SPhos, 10-20 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) under the inert atmosphere.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Signaling Pathway for Byproduct Formation in Suzuki Coupling

ArPdL2Br ArPd(L)₂Br ArPdL2R ArPd(L)₂R ArPdL2Br->ArPdL2R Transmetalation (R-B(OH)₂) Dehalogenated Dehalogenated Byproduct (Ar-H) ArPdL2Br->Dehalogenated Protonolysis (H⁺ Source) DesiredProduct Desired Product (Ar-R) ArPdL2R->DesiredProduct Reductive Elimination Homocoupled Homocoupled Byproduct (R-R) ArPdL2R->Homocoupled Side Reaction (O₂, Pd catalyst)

Caption: Pathways for desired product and byproduct formation in Suzuki coupling.

Buchwald-Hartwig Amination: Suppressing Hydrodehalogenation

Problem: My Buchwald-Hartwig amination of a 6-halo-1H-indazole derivative is plagued by the formation of the hydrodehalogenated byproduct (this compound).

Root Cause Analysis and Solutions:

  • Hydrodehalogenation: This side reaction is competitive with the desired C-N bond formation and is often promoted by factors such as high temperature and the presence of proton sources. The choice of ligand and base is also critical.

    • Solution:

      • Ligand Selection: Bulky biarylphosphine ligands such as RuPhos or BrettPhos can be effective in promoting the desired reductive elimination over side reactions.[6]

      • Base Selection: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often a good choice.[6]

      • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize this side reaction.

      • N-H Protection: The unprotected N-H of the indazole can sometimes interfere with the reaction. Protecting this group (e.g., with a BOC group) may be necessary in some cases.

Quantitative Data on Buchwald-Hartwig Amination of 6-Bromo-1H-Indazole

AmineLigand/PrecatalystBaseYield (%)Reference
AnilineBrettPhos precatalystLiHMDS85[9]
4-MethoxyanilineBrettPhos precatalystLiHMDS92[9]
MorpholineRuPhos precatalystLiHMDS90[9]
N-MethylanilineRuPhos precatalystLiHMDS78[9]

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-Indazole

  • Setup: To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 equiv.), the amine (1.2 equiv.), and the appropriate precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent and Base Addition: Add anhydrous THF (5 mL) via syringe, followed by the dropwise addition of LiHMDS (1 M solution in THF, 2.0 equiv.) to the stirred reaction mixture.

  • Reaction: Seal the tube and heat the reaction mixture to 65 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, concentrate, and purify by silica gel column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

start Start: Combine Reactants (6-Bromo-1H-indazole, Amine, Precatalyst) inert Establish Inert Atmosphere (Evacuate & Backfill with Argon) start->inert solvent_base Add Anhydrous Solvent (THF) & Base (LiHMDS) inert->solvent_base heat Heat Reaction Mixture (e.g., 65 °C) solvent_base->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Quench and Work-up monitor->workup purify Purify Product (Column Chromatography) workup->purify end Final Product: 6-Amino-1H-indazole purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Purification of Fluorinated Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated indazole compounds. Below you will find troubleshooting guides and frequently asked questions to help you resolve specific issues in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of fluorinated indazole compounds.

Issue 1: Poor separation of regioisomers (e.g., N1 vs. N2 alkylated isomers).

  • Possible Cause: The polarity difference between the isomers is insufficient for effective separation by standard column chromatography.

  • Troubleshooting Steps:

    • Recrystallization with Mixed Solvents: This is often the most effective method for separating indazole isomers.[1] Experiment with different solvent systems and ratios. Common solvent mixtures include acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water.[1] The optimal ratio will depend on the specific solubility of your isomers.

    • Chromatography Optimization:

      • Eluent System: If using normal-phase chromatography (silica gel), try a less polar solvent system to increase the retention time and potentially improve separation. A gradient elution might be necessary.

      • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (activated basic alumina can be effective for removing acidic impurities) or a reverse-phase column (like C8 or C18) with a suitable polar mobile phase.[2] For fluorinated compounds, pairing a regular reverse-phase column with a fluorinated eluent like trifluoroethanol can enhance separation based on fluorine content.[3][4]

    • Temperature Variation in Chromatography: Optimizing the temperature during HPLC can improve the separation of fluorinated compounds.[3][4]

Issue 2: Co-elution of the product with a persistent impurity during column chromatography.

  • Possible Cause: The impurity has a very similar polarity to the desired fluorinated indazole.

  • Troubleshooting Steps:

    • Change the Solvent System: Alter the composition of the eluent. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The change in solvent-solute interactions can alter the elution profile.

    • Employ a Different Chromatographic Technique:

      • Reverse-Phase Chromatography: If you are using normal-phase chromatography, switching to reverse-phase HPLC can be effective. The separation mechanism is different and may resolve the co-eluting compounds.

      • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is another option for separating closely related compounds.

    • Chemical Treatment: If the impurity has a reactive functional group that your product lacks (e.g., a primary amine, a carboxylic acid), you may be able to selectively react the impurity to drastically change its polarity, allowing for easy separation.

Issue 3: Low recovery of the purified compound after chromatography.

  • Possible Cause: The compound may be adsorbing irreversibly to the stationary phase or degrading on the column.

  • Troubleshooting Steps:

    • Deactivate the Stationary Phase: For sensitive compounds, silica gel can be acidic and cause degradation. You can neutralize it by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).

    • Use an Alternative Adsorbent: Consider using a less acidic stationary phase like neutral alumina or a polymer-based column.

    • Check Compound Stability: Assess the stability of your fluorinated indazole under the chromatographic conditions (solvents, stationary phase) by running a small-scale stability test.

Issue 4: Difficulty in removing residual palladium catalyst from cross-coupling reactions.

  • Possible Cause: Palladium complexes can be soluble in organic solvents and difficult to remove by standard chromatography.

  • Troubleshooting Steps:

    • Specialized Scavengers: Use a scavenger resin designed to bind palladium. These are commercially available and can be very effective.

    • Filtration through Celite/Silica: Sometimes, filtering the reaction mixture through a pad of Celite or a short plug of silica gel can remove a significant portion of the palladium catalyst before proceeding to column chromatography.

    • Aqueous Wash: An aqueous wash with a solution of a chelating agent like EDTA or a solution containing sulfur-based ligands (e.g., sodium thiosulfate) can help to extract palladium salts into the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a newly synthesized fluorinated indazole?

A1: A good starting point is a combination of extraction, followed by either recrystallization or column chromatography. An initial aqueous workup can remove many inorganic impurities. If the compound is a solid, recrystallization is often the most efficient method for obtaining high purity.[1] If it is an oil or if recrystallization fails, column chromatography is the next logical step.

Q2: How does fluorine substitution affect the choice of purification technique?

A2: The presence of fluorine can increase the lipophilicity of a molecule.[5] This may require the use of less polar solvent systems in normal-phase chromatography or stronger organic modifiers in reverse-phase chromatography. The strong electronegativity of fluorine can also influence intermolecular interactions, which can be exploited in both chromatography and crystallization for improved separation.

Q3: Are there any specific safety precautions to consider when purifying fluorinated indazoles?

A3: Standard laboratory safety protocols should always be followed. Some fluorinated compounds can have higher volatility or unique toxicological profiles. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Review the Material Safety Data Sheet (MSDS) for your specific compound and any reagents used in the purification process.

Q4: My fluorinated indazole seems to be degrading on the silica gel column. What can I do?

A4: As mentioned in the troubleshooting guide, the acidic nature of silica gel can be problematic. Try neutralizing the silica with triethylamine or switch to a more inert stationary phase like neutral alumina. Alternatively, a rapid purification using a short silica plug (flash chromatography) with a carefully selected solvent system can minimize the contact time and reduce degradation.

Quantitative Data Summary

The following table summarizes typical purification outcomes for substituted indazole compounds based on recrystallization.

Compound TypePurification MethodSolvent SystemPurity AchievedReference
Substituted Indazole IsomersRecrystallizationAcetone/Water> 99%[1]
Substituted Indazole IsomersRecrystallizationEthanol/Water> 99%[1]
Substituted Indazole IsomersRecrystallizationMethanol/Water> 99%[1]
Substituted Indazole IsomersRecrystallizationAcetonitrile/Water> 99%[1]
Substituted Indazole IsomersRecrystallizationTetrahydrofuran/Water> 99%[1]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of Fluorinated Indazole Isomers

  • Dissolution: In a suitable flask, dissolve the crude mixture of fluorinated indazole isomers in the minimum amount of the chosen hot solvent system (e.g., an acetone/water mixture).[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool down slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Analysis: Analyze the purity of the isolated isomer using an appropriate analytical technique such as HPLC, GC, or NMR. A purity of over 99% can often be achieved with this method.[1]

Visualizations

Purification_Workflow start Crude Fluorinated Indazole Compound extraction Aqueous Workup / Extraction start->extraction solid_check Is the product a solid? extraction->solid_check recrystallization Recrystallization solid_check->recrystallization Yes column_chromatography Column Chromatography solid_check->column_chromatography No purity_check_cryst Check Purity (>99%?) recrystallization->purity_check_cryst purity_check_col Check Purity (>99%?) column_chromatography->purity_check_col purity_check_cryst->column_chromatography No final_product Pure Fluorinated Indazole purity_check_cryst->final_product Yes purity_check_col->recrystallization No, and solid purity_check_col->final_product Yes

Caption: General purification workflow for fluorinated indazole compounds.

Troubleshooting_Isomer_Separation start Poor Isomer Separation by Column Chromatography option1 Optimize Chromatography start->option1 option2 Attempt Recrystallization start->option2 sub_option1a Change Eluent System option1->sub_option1a sub_option1b Use Different Stationary Phase (e.g., Reverse Phase) option1->sub_option1b sub_option1c Vary Temperature (HPLC) option1->sub_option1c sub_option2a Screen Mixed Solvents (e.g., Acetone/Water) option2->sub_option2a sub_option2b Optimize Solvent Ratio option2->sub_option2b

Caption: Troubleshooting guide for poor separation of fluorinated indazole isomers.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with 6-Fluoro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no product yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors. The most common culprits include:

  • Catalyst Inactivity: The palladium catalyst can be deactivated by exposure to oxygen or impurities in the reagents and solvents. Ensure you are using fresh, high-quality catalyst and properly degassed solvents.[1][2]

  • Boronic Acid Instability: Boronic acids, particularly heteroaryl ones, can degrade through protodeboronation. Use fresh boronic acid or consider using a boronate ester for increased stability.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical and may need to be optimized for your specific substrates.[1]

  • N-H Interference: The acidic proton on the indazole's nitrogen can interfere with the catalytic cycle.[1]

Q2: Does the unprotected N-H group on the this compound interfere with the cross-coupling reaction? Should I use a protecting group?

A2: Yes, the acidic N-H proton of the indazole ring can interfere with the catalytic cycle, potentially leading to lower yields.[1][3] While many protocols are developed for unprotected indazoles, if you are experiencing issues, N-protection with groups like tert-butyloxycarbonyl (Boc) can significantly improve yields and consistency. However, this will add protection and deprotection steps to your synthesis.[1]

Q3: How does the fluorine substituent on the indazole ring affect the cross-coupling reaction?

A3: The electron-withdrawing nature of the fluorine atom at the 6-position can influence the reactivity of the indazole. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[1] However, the overall electronic properties of the substrate are important, and the interplay of these effects will determine the optimal reaction conditions.

Q4: I am observing significant formation of homocoupled byproducts from my boronic acid. What is causing this and how can I minimize it?

A4: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling. It is often promoted by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[4] To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). Using a slight excess of the boronic acid can also help to favor the desired cross-coupling reaction.

Q5: For a Buchwald-Hartwig amination with this compound, what are the key parameters to consider for optimization?

A5: The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent.

  • Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[2][3] The choice of ligand can be critical and may require screening.

  • Base: A strong, non-nucleophilic base is typically required. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs2CO3).[2][3]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.[2][3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no product yield, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence for identifying and resolving the issue.

Troubleshooting_Workflow Start Low or No Yield Reagent_Check 1. Reagent Integrity Check - Fresh Coupling Partner? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? Start->Reagent_Check NH_Interference 2. Consider N-H Interference - Add N-Boc protecting group to  this compound. Reagent_Check->NH_Interference If reagents are fine Catalyst_Screening 3. Catalyst/Ligand Screening - Try different Pd sources (e.g., Pd(dppf)Cl2, Pd2(dba)3). - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). NH_Interference->Catalyst_Screening Condition_Optimization 4. Base & Solvent Optimization - Screen bases (e.g., K2CO3, K3PO4, Cs2CO3, NaOtBu). - Vary solvent system (e.g., Dioxane/H2O, Toluene, DMF). Catalyst_Screening->Condition_Optimization Temp_Time 5. Temperature & Time Adjustment - Incrementally increase temperature (e.g., 80°C to 110°C). - Increase reaction time. Condition_Optimization->Temp_Time Success Successful Reaction Temp_Time->Success

Caption: Troubleshooting workflow for low-yield reactions.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

The formation of palladium black indicates catalyst decomposition, which can halt the catalytic cycle.

  • Potential Cause: The catalyst may be unstable under the reaction conditions, often due to high temperatures or the presence of impurities.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.

    • Use a More Stable Catalyst: Consider using a pre-catalyst that is more stable and designed for challenging substrates.

    • Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture, as it can contribute to catalyst degradation.

    • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center. Ensure you are using an appropriate ligand, and consider increasing the ligand-to-palladium ratio slightly.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical starting conditions for various palladium-catalyzed cross-coupling reactions with bromo-indazoles, which can be adapted for this compound. Yields are highly dependent on the specific substrates used.

Table 1: Suzuki-Miyaura Coupling Conditions for Bromo-Indazoles

Indazole DerivativeBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane/water80-100N/AHigh[5]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃DME801275[6]
3-bromo-indazolePhenylboronic acidP1 precatalyst (1-1.5)-K₃PO₄Dioxane/H₂O605-897[1]

Table 2: Buchwald-Hartwig Amination Conditions for 6-Bromo-1H-indazole

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Primary AmineBrettPhos precatalyst (2)-LiHMDSTHF65N/AHigh[3]
Secondary AmineRuPhos precatalyst (2)-LiHMDSTHF65N/AHigh[3]

Table 3: Sonogashira Coupling Conditions for Bromo-Indoles/Indazoles

SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-bromo-1H-indolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSO60687[7]
5-bromo-3-iodo-indolePhenylacetylenePdCl₂(PPh₃)₂ (10)CuI (20)Et₃NDMF7048High[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • 6-Bromo-1H-indazole or N-protected derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the 6-bromo-1H-indazole, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[1]

  • Add the degassed solvent system via syringe. The final concentration of the indazole substrate is typically between 0.1-0.2 M.[1]

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is adapted for primary amines and may require modification for other amine partners.

Materials:

  • 6-Bromo-1H-indazole (1.0 equiv)

  • Primary amine (1.2 equiv)

  • BrettPhos precatalyst (2 mol%)

  • LiHMDS (1 M solution in THF, 2.0 equiv)

  • Anhydrous THF

  • Schlenk tube

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add 6-bromo-1H-indazole, the primary amine, and the BrettPhos precatalyst.[3]

  • Evacuate and backfill the tube with an inert gas three times.[3]

  • Add anhydrous THF via syringe.[3]

  • Add LiHMDS (1 M solution in THF) dropwise to the stirred reaction mixture.[3]

  • Seal the tube and heat the reaction mixture to 65 °C.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)Ln-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R_R R-Pd(II)Ln-R' Transmetal->PdII_R_R M-X M-X Transmetal->M-X RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Ar-X Ar-X Ar-X->OxAdd R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Reagents, Solvent, Catalyst) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Reaction Heating and Stirring Inert->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for cross-coupling reactions.

References

overcoming solubility issues of 6-fluoro-1H-indazole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-fluoro-1H-indazole, focusing on overcoming its solubility challenges in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic aromatic compound. Generally, such compounds exhibit moderate to low solubility in many organic solvents.[1] Its solubility is influenced by the solvent's polarity, hydrogen bonding capabilities, and the solid-state properties of the compound itself (e.g., crystal lattice energy). Published data specifically quantifying the solubility of this compound in common organic solvents is limited; however, it is generally observed to be slightly soluble in solvents like DMSO and methanol.

Q2: Why am I observing precipitation when diluting my this compound stock solution?

A2: Precipitation upon dilution of a concentrated stock solution (often in a strong solvent like DMSO) into a less effective solvent (like ethanol or aqueous buffers) is a common issue. This "fall-out" occurs because the final solvent mixture cannot maintain the high concentration of the compound that was possible in the initial stock solvent. To mitigate this, it is crucial to ensure the final concentration in your working solution is below the solubility limit in that specific solvent mixture.

Q3: Can pH be adjusted to improve the solubility of this compound in organic solvents?

A3: While pH adjustment is a powerful technique for aqueous solutions, its effect in purely organic solvents is limited. However, in mixed aqueous-organic solvent systems, altering the pH can significantly impact the solubility of ionizable compounds. This compound has a pKa of approximately 13.21, indicating it is a weak acid.[2] In a mixed solvent system containing water, increasing the pH by adding a base can deprotonate the indazole, forming a more polar and potentially more soluble salt.

Q4: What are co-crystals and can they help with the solubility of this compound?

A4: Co-crystals are crystalline structures composed of two or more different molecules in a specific stoichiometric ratio.[3] Forming a co-crystal of this compound with a pharmaceutically acceptable co-former can alter its physicochemical properties, including solubility and dissolution rate, without changing the chemical structure of the active molecule.[3][4] This is an advanced technique that can be explored if other methods are insufficient.

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems encountered when dissolving this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Compound will not dissolve in the chosen solvent. The solvent is not appropriate for this compound.Solution: Consult the qualitative solubility table below and select a more suitable solvent. Polar aprotic solvents like DMSO or DMF are often good starting points.
The concentration is too high for the selected solvent.Solution: Try reducing the concentration of the compound. It's essential to determine the solubility limit in your chosen solvent system experimentally.
The dissolution rate is slow.Solution: Gentle heating (e.g., to 30-40°C) and agitation (vortexing or sonication) can increase the rate of dissolution. However, be cautious of potential compound degradation at elevated temperatures.
Precipitation occurs over time. The solution is supersaturated and unstable.Solution: The initial dissolution may have been kinetically trapped. Prepare a fresh solution at a lower concentration. Filtering the solution through a 0.22 µm filter after initial dissolution can remove any undissolved microparticles that might act as nucleation sites.
The compound is degrading.Solution: Assess the stability of this compound in your chosen solvent under your storage conditions (light, temperature). Store stock solutions at -20°C or -80°C and protect from light.
Inconsistent results in biological assays. Poor solubility or precipitation in the assay medium.Solution: The final concentration of the organic solvent (e.g., DMSO) in the assay medium should be kept low (typically <0.5%) to avoid solvent effects and compound precipitation. Prepare working solutions by serial dilution in the final assay buffer immediately before use.

Data Presentation: Qualitative Solubility of this compound

Solvent Solvent Type Predicted Solubility Notes
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble to Sparingly SolubleOften used for preparing high-concentration stock solutions.
N,N-Dimethylformamide (DMF)Polar AproticSoluble to Sparingly SolubleSimilar to DMSO, a strong solvent for many organic compounds.
MethanolPolar ProticSparingly SolubleMay require heating or sonication to achieve desired concentration.
EthanolPolar ProticSparingly to Poorly SolubleLess polar than methanol, so lower solubility is expected.
AcetonitrilePolar AproticSparingly to Poorly Soluble
Dichloromethane (DCM)NonpolarPoorly Soluble
ChloroformNonpolarPoorly Soluble
WaterPolar ProticInsolubleThe compound is hydrophobic.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

Objective: To estimate the solubility of this compound in a chosen organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, Ethanol)

  • Vials with caps

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Water bath or heating block (optional)

Methodology:

  • Weigh out a small, known amount of this compound (e.g., 2 mg) and place it into a vial.

  • Add a measured volume of the solvent incrementally (e.g., start with 100 µL).

  • After each addition, cap the vial and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid particles against a dark background.

  • If the solid has not fully dissolved, continue adding the solvent in small, known volumes, followed by vortexing.

  • Gentle heating (e.g., 30-40°C) can be applied to aid dissolution, but the solution should be allowed to cool to room temperature to check for precipitation.

  • The point at which the solid completely dissolves provides an approximate solubility value (e.g., if 2 mg dissolves in 0.5 mL, the solubility is approximately 4 mg/mL).

Protocol 2: Enhancing Solubility Using a Co-solvent System

Objective: To prepare a working solution of this compound in a solvent system where it has low solubility, using a co-solvent.

Materials:

  • High-concentration stock solution of this compound in DMSO (e.g., 50 mM).

  • Target organic solvent (e.g., Ethanol).

  • Vortex mixer.

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to make a 50 mM stock, dissolve 6.8 mg of the compound in 1 mL of DMSO.

  • To prepare a working solution in a co-solvent system, first determine the maximum percentage of DMSO that is acceptable in your final experiment.

  • Perform serial dilutions of the DMSO stock solution into the target solvent (e.g., ethanol). For example, to make a 100 µM solution in ethanol with 0.2% DMSO, add 2 µL of the 50 mM stock solution to 998 µL of ethanol.

  • Vortex the solution immediately and vigorously after adding the stock to the target solvent to minimize localized high concentrations that can lead to precipitation.

  • Always prepare a vehicle control containing the same final concentration of the co-solvent (e.g., 0.2% DMSO in ethanol) to account for any effects of the solvent in your experiment.

Signaling Pathway and Experimental Workflow Diagrams

As an indazole derivative, this compound is a scaffold used for developing kinase inhibitors.[5] These inhibitors often target ATP-binding sites in kinases involved in cancer-related signaling pathways such as the FGFR, Aurora, and KRAS pathways. The following diagrams illustrate the general mechanism of action of an indazole-based kinase inhibitor in these pathways.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start with solid This compound stock Prepare high-concentration stock solution in DMSO start->stock working Prepare working solutions by serial dilution stock->working control Vehicle Control (DMSO in medium) stock->control assay Introduce to experimental system (e.g., in vitro kinase assay, cell culture) working->assay data Data Acquisition (e.g., kinase activity, cell viability) assay->data control->data results Analyze and compare results data->results

General experimental workflow for using this compound.

FGFR_pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates STAT STAT FGFR->STAT Activates Proliferation Cell Proliferation, Survival, Migration inhibitor This compound (as Kinase Inhibitor) inhibitor->FGFR Inhibits

Inhibition of the FGFR signaling pathway.

Aurora_Kinase_pathway cluster_processes Mitotic Processes AuroraA Aurora Kinase A Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora Kinase B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis inhibitor This compound (as Kinase Inhibitor) inhibitor->AuroraA Inhibits inhibitor->AuroraB Inhibits KRAS_pathway cluster_downstream Downstream Effects EGFR EGFR SOS1 SOS1 EGFR->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP to GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation inhibitor Indazole Derivative (SOS1 Agonist) inhibitor->SOS1 Enhances Activity

References

troubleshooting unexpected NMR shifts in 6-fluoro-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts in 6-fluoro-1H-indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during NMR analysis of this important class of compounds.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding NMR spectra of this compound derivatives.

Q1: Why does my ¹H NMR spectrum show more aromatic signals than expected, or why are some peaks unusually broad?

This is often due to the presence of tautomers. Unsubstituted or N-H containing indazoles can exist as two different tautomers in solution: the 1H- and 2H-indazole forms. The 1H-indazole is typically the more thermodynamically stable and predominant form.[1] However, the specific solvent, temperature, and substituents on the ring can influence the equilibrium between these two forms.[2][3] The presence of both tautomers in significant amounts will lead to two sets of signals. If the exchange between them is on the NMR timescale, you may observe broadened peaks.

Q2: My N-H proton signal around 10-14 ppm is extremely broad, or it seems to be missing entirely. What is the cause?

The N-H proton of the indazole ring is acidic and can undergo chemical exchange with residual water (H₂O) or deuterated hydroxyl groups (e.g., in methanol-d₄) in the NMR solvent. This exchange process can lead to significant peak broadening, sometimes to the point where the signal disappears into the baseline.[1] To confirm the presence of an exchangeable N-H proton, you can perform a D₂O exchange experiment.[4]

Q3: The ¹⁹F NMR signal for my compound is a complex multiplet, but I expected a simpler pattern. Why is that?

The fluorine nucleus (¹⁹F) is highly sensitive to its electronic environment and readily couples not only to adjacent protons (²J, ³J) but also to protons and other fluorine nuclei over multiple bonds (long-range coupling, ⁴J, ⁵J).[5][6] It is common to observe these long-range couplings in fluorinated aromatic systems, which can split the ¹⁹F signal into a more complex multiplet than anticipated.[6][7]

Q4: I ran the same sample in a different NMR solvent and the chemical shifts, especially in the aromatic region, changed significantly. Is this normal?

Yes, this is a well-documented phenomenon known as the solvent effect. The chemical shift of a nucleus is highly dependent on its local electronic environment, which can be influenced by the surrounding solvent molecules.[8][9] Factors like solvent polarity, the ability to form hydrogen bonds, and the magnetic anisotropy of the solvent (especially aromatic solvents like benzene-d₆) can cause notable changes in chemical shifts.[2][8][10] This effect can sometimes be used advantageously to resolve overlapping signals.[4]

Q5: Could the pH of my NMR sample be affecting the spectrum?

Absolutely. For nitrogen-containing heterocycles like indazoles, the pH of the solution can have a dramatic effect on the NMR spectrum.[11][12] Small changes in pH can lead to protonation or deprotonation of the nitrogen atoms, which significantly alters the electronic structure of the molecule and causes large chemical shift perturbations.[13] This is a critical factor to control, especially when comparing different samples or when additives might alter the pH.[12][13]

Troubleshooting Guides

Use these guides for step-by-step instructions on how to tackle specific analytical challenges.

Guide 1: Distinguishing Between N1 and N2-Substituted Isomers

A common challenge in the synthesis of indazole derivatives is the formation of a mixture of N1 and N2-substituted regioisomers.[1] Differentiating these is crucial for correct structural assignment. While ¹H NMR can provide clues, 2D NMR experiments are definitive.

Recommended Workflow:

  • Acquire ¹H NMR: Check for indicative shifts. In many cases, the H-3 proton of a 2H-indazole derivative is more deshielded (appears at a higher chemical shift) than in the corresponding 1H-isomer.[1]

  • Acquire ¹H-¹³C HMBC: This is the most powerful experiment for this purpose. The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away.[14][15]

    • For an N1-substituted isomer: Look for a correlation from the protons of the N1-substituent to both carbon C3 and carbon C7a of the indazole ring.

    • For an N2-substituted isomer: Look for a correlation from the protons of the N2-substituent primarily to carbon C3.

G Isomer Differentiation Workflow cluster_0 Initial Observation cluster_1 Experimentation cluster_2 Analysis cluster_3 Conclusion start Suspected Mixture of N1/N2 Isomers hmbc Run 2D HMBC Experiment start->hmbc analysis Analyze N-Substituent to Ring Carbon Correlations hmbc->analysis decision Correlation to C7a observed? analysis->decision n1 N1-Isomer Confirmed decision->n1 Yes n2 N2-Isomer Confirmed decision->n2 No

Caption: Workflow for distinguishing N1 and N2-substituted indazole isomers using HMBC.

Guide 2: Resolving Overlapping Aromatic Signals

The aromatic region of a ¹H NMR spectrum for a substituted this compound can be crowded, making assignment difficult.

  • Change Solvent: Re-running the sample in a solvent with different properties, such as benzene-d₆, can often shift the signals enough to resolve the overlap.[4] Aromatic solvents induce their own magnetic field, which can cause significant upfield or downfield shifts depending on the proton's spatial orientation relative to the solvent molecule.

  • Use 2D NMR:

    • ¹H-¹³C HSQC: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton directly to the carbon it is attached to.[14][16] This allows you to spread the overlapping proton signals out by the larger chemical shift dispersion of the ¹³C spectrum.

    • ¹H-¹H COSY: A Correlation Spectroscopy (COSY) experiment identifies protons that are spin-spin coupled (typically 3 bonds apart).[15] This helps in tracing the connectivity of the aromatic protons around the ring.

Typical NMR Data for this compound Scaffold

The following tables provide typical chemical shift and coupling constant ranges for the this compound core. Note that these values can vary significantly based on substitution, solvent, and concentration.

Table 1: Typical ¹H and ¹⁹F NMR Data
PositionNucleusTypical δ (ppm)MultiplicityTypical J (Hz)Notes
N-H¹H10.0 - 13.5br s-Broad, exchangeable signal, characteristic of 1H-tautomer.[1]
H-3¹H~8.0s or dJ(H3,F) ~1-2Can show small long-range coupling to F-6.
H-4¹H~7.7dJ(H4,H5) ~8-9
H-5¹H~7.1ddJ(H5,H4) ~8-9, J(H5,F) ~9-11Shows coupling to both H-4 and F-6.
H-7¹H~7.4dJ(H7,F) ~5-7Shows coupling to F-6.
F-6¹⁹F-115 to -125dddJ(F,H5) ~9-11, J(F,H7) ~5-7, J(F,H4) ~1-3Referenced to CFCl₃. Shows multiple couplings.
Table 2: Typical ¹³C NMR Data
PositionTypical δ (ppm)Typical ¹J(C,F) (Hz)Typical ⁿJ(C,F) (Hz)
C-3~135-²J ~ 3-5
C-3a~110-³J ~ 2-4
C-4~122-³J ~ 8-10
C-5~112-²J ~ 20-25
C-6~160¹J ~ 240-250-
C-7~98-²J ~ 10-15
C-7a~141-⁴J ~ 3-5
Experimental Protocols

Detailed methodologies for key troubleshooting experiments.

Protocol 1: D₂O Exchange for Identification of N-H Protons

Objective: To confirm if a broad signal corresponds to an exchangeable proton like N-H.[4]

  • Acquire Standard ¹H NMR: Dissolve your compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the N-H proton will decrease in intensity or disappear completely in the second spectrum. A new, broad peak for HOD may appear.

Protocol 2: ¹H-¹³C HMBC Acquisition (General)

Objective: To determine long-range (2- and 3-bond) correlations between protons and carbons for structural elucidation.[14][15]

  • Sample Preparation: Prepare a reasonably concentrated sample (10-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise.

  • Setup: Load the sample, lock, and shim the spectrometer. Acquire standard ¹H and ¹³C{¹H} spectra to determine the spectral widths (SW) and transmitter frequency offsets (o1p) for both nuclei.[17]

  • Load HMBC Pulse Program: Select a standard gradient-selected HMBC pulse sequence (e.g., hmbcgp on Bruker, gHMBC on Varian/Agilent).

  • Set Parameters:

    • Enter the previously determined ¹H (F2 dimension) and ¹³C (F1 dimension) spectral widths and offsets.[17]

    • Set the number of scans (NS, NT) to a multiple of 8 or 16 (e.g., 8, 16, 32) depending on sample concentration.

    • Set the number of increments in the indirect dimension (NI, F1) to 256 or 512 for reasonable resolution.

    • Crucially, set the long-range coupling constant (d6 or J_HMBC). A typical value is 8-10 Hz, which optimizes for most ²JCH and ³JCH correlations.[15]

  • Acquisition: Start the 2D acquisition. Experiment time will depend on the parameters set.

  • Processing: After acquisition, perform a 2D Fourier transform, phase correction (if needed), and baseline correction. Analyze the resulting 2D map for cross-peaks that connect protons and carbons.

Caption: Tautomeric equilibrium between 1H- and 2H-forms of 6-fluoro-indazole.

References

managing the stability of 6-fluoro-1H-indazole under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability of this compound under various reaction conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For extended storage, refrigeration at 2-8°C in a dark place is recommended to protect it from light and moisture, which can cause degradation.[1]

Q2: What are the primary degradation pathways for this compound under stress conditions?

A2: Based on the general stability of indazole derivatives, this compound is susceptible to degradation under several conditions:

  • Hydrolysis: The indazole ring may undergo hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.

  • Oxidation: The electron-rich indazole ring system is prone to oxidation, which can result in the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Aromatic compounds, including indazoles, can be sensitive to UV light, which may induce decomposition.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the release of hazardous gases.[1]

Q3: Is this compound stable under acidic and basic conditions?

A3: this compound is generally more stable in neutral to mildly acidic conditions. Strong acidic or basic conditions can lead to degradation. In acidic solutions, protonation of the indazole ring can occur, which may be a prelude to hydrolysis under harsh conditions.[2] Strong bases can deprotonate the N-H group, forming an indazolide anion that may be more susceptible to certain reactions or degradation pathways.

Q4: I am observing the formation of two isomers in my N-alkylation reaction. Why is this happening and how can I control it?

A4: The N-alkylation of 1H-indazoles can occur on either of the two nitrogen atoms (N1 or N2), leading to a mixture of regioisomers. The ratio of these isomers is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.[3] To favor the formation of the thermodynamically more stable N1-alkylated product, a common strategy is to use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[3]

Q5: My palladium-catalyzed cross-coupling reaction with a bromo-substituted this compound is sluggish. What could be the issue?

A5: The unprotected N-H group of the indazole ring can sometimes interfere with palladium-catalyzed cross-coupling reactions. It can interact with the catalyst or the base, leading to catalyst inhibition or deactivation. If you are experiencing low conversion, consider protecting the indazole nitrogen with a suitable protecting group, such as a Boc group, before performing the cross-coupling reaction.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in a Reaction

Symptoms:

  • Low yield of the desired product.

  • Appearance of multiple unknown peaks in HPLC or TLC analysis.

  • Discoloration of the reaction mixture.

Potential Causes & Solutions:

Potential CauseRecommended Action
Harsh pH Conditions Buffer the reaction mixture to maintain a neutral or mildly acidic pH. Avoid using strong acids or bases unless necessary for the reaction mechanism.
High Reaction Temperature Run the reaction at the lowest effective temperature. Consider screening a range of temperatures to find the optimal balance between reaction rate and stability.
Presence of Oxidizing Agents Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. If an oxidant is part of the reaction, consider using a milder reagent or controlled addition.
Light Exposure Protect the reaction from light by using amber glassware or covering the reaction vessel with aluminum foil, especially if the reaction is run for an extended period.
Issue 2: Poor Regioselectivity in N-Alkylation Reactions

Symptoms:

  • Formation of a mixture of N1 and N2 alkylated products, making purification difficult.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inappropriate Base/Solvent System To favor N1-alkylation, use NaH in THF. For N2-alkylation, Mitsunobu conditions (e.g., PPh₃, DIAD) in an appropriate solvent can be effective.
Steric and Electronic Effects of Substituents The position and electronic nature of substituents on the indazole ring can influence the N1/N2 ratio. Be aware that electron-withdrawing groups at certain positions can favor N2 alkylation.[3]

Stability Summary Table

The following table summarizes the expected stability of this compound under various stress conditions based on general principles for indazole derivatives.

ConditionStressorExpected StabilityPotential Degradation Products
Acidic 0.1 M HCl at 60°CModerate DegradationRing-opened products, hydrolyzed species
Basic 0.1 M NaOH at 60°CModerate to Significant DegradationRing-opened products, salts
Oxidative 3% H₂O₂ at room temperatureSignificant DegradationN-oxides, ring-opened products
Thermal 80°C (solid state)Stable to Moderate DegradationDecomposition products
Photolytic UV light exposureModerate DegradationPhotodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[4][5]

Materials:

  • This compound

  • Methanol or acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with a UV detector

  • pH meter

  • Thermostatic oven

  • UV light chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve a known amount in the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples and a control sample by a stability-indicating HPLC method. A C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.[6]

Protocol 2: Monitoring a Reaction for this compound Stability

Procedure:

  • Set up the reaction as planned.

  • At regular intervals (e.g., every hour), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the aliquot immediately (if necessary) by diluting it in a suitable solvent (e.g., mobile phase for HPLC).

  • Analyze the quenched aliquot by TLC or HPLC to monitor the consumption of the starting material and the formation of the product and any byproducts.

  • Plot the concentration of this compound and the desired product over time to assess the stability of the starting material under the reaction conditions.

Visualizations

G Troubleshooting Workflow for this compound Degradation start Low Yield or Multiple Byproducts Observed check_conditions Review Reaction Conditions: - pH - Temperature - Light Exposure - Oxidants start->check_conditions harsh_ph Is pH strongly acidic or basic? check_conditions->harsh_ph high_temp Is temperature elevated (>80°C)? harsh_ph->high_temp No buffer_reaction Buffer the reaction to near neutral pH. harsh_ph->buffer_reaction Yes light_exposure Is the reaction exposed to light? high_temp->light_exposure No lower_temp Reduce reaction temperature. high_temp->lower_temp Yes oxidants_present Are oxidizing agents present? light_exposure->oxidants_present No protect_from_light Use amber glass or foil. light_exposure->protect_from_light Yes remove_oxidants Use purified solvents/reagents. oxidants_present->remove_oxidants Yes end Improved Stability and Yield oxidants_present->end No buffer_reaction->high_temp lower_temp->light_exposure protect_from_light->oxidants_present remove_oxidants->end

Caption: Troubleshooting workflow for degradation of this compound.

G Potential Degradation Pathways of this compound start This compound hydrolysis Hydrolysis (Strong Acid/Base) start->hydrolysis oxidation Oxidation (e.g., H₂O₂) start->oxidation photodegradation Photodegradation (UV Light) start->photodegradation thermal Thermal Degradation (High Temp.) start->thermal ring_opened Ring-Opened Products hydrolysis->ring_opened oxidation->ring_opened n_oxides N-Oxides oxidation->n_oxides photo_products Photodegradation Products photodegradation->photo_products decomp_products Decomposition Products thermal->decomp_products

Caption: Potential degradation pathways for this compound.

References

side reactions associated with the synthesis of 6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-fluoro-1H-indazole. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common and reliable method for synthesizing this compound is the diazotization and cyclization of 4-fluoro-2-methylaniline. This multi-step process typically involves:

  • N-acetylation of 4-fluoro-2-methylaniline to protect the amine and direct the subsequent reaction.

  • Diazotization of the N-acetylated intermediate, followed by intramolecular cyclization to form the indazole ring.

  • Deprotection (deacetylation) to yield the final this compound.

Q2: What are the most common side reactions and byproducts I should be aware of?

The synthesis of this compound can be accompanied by several side reactions, leading to impurities that may complicate purification and reduce yield. Key side products to monitor include:

  • Regioisomers: The formation of undesired regioisomers, such as 4-fluoro-1H-indazole and 7-fluoro-1H-indazole, can occur depending on the starting materials and reaction conditions. The electronic and steric effects of the fluorine substituent influence the regioselectivity of the cyclization step.

  • 2H-Indazole Isomer: Tautomerization can lead to the formation of the 2H-indazole isomer, which can be difficult to separate from the desired 1H-indazole.

  • Incomplete Cyclization: Failure of the diazotized intermediate to cyclize can result in various byproducts, including diazonium salt decomposition products.

  • Hydrazone and Dimer Formation: Under certain conditions, side reactions leading to the formation of hydrazones and dimeric impurities can occur.

  • Residual Starting Materials and Intermediates: Incomplete reactions at any stage of the synthesis can lead to the presence of starting materials (e.g., 4-fluoro-2-methylaniline) or intermediates (e.g., N-acetyl-4-fluoro-2-methylaniline) in the final product.

Q3: How can I distinguish between the 1H- and 2H-indazole isomers?

Spectroscopic methods are the most effective way to differentiate between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3 position is a key diagnostic marker. For 2H-indazoles, this proton is typically shifted further downfield compared to the corresponding 1H-isomer. Additionally, ¹³C and ¹⁵N NMR can provide further structural confirmation. Chromatographic techniques such as HPLC can also often be used to separate the two isomers.

Q4: What are the critical safety precautions for this synthesis?

The synthesis of this compound involves several hazardous reagents and reactions. It is crucial to adhere to strict safety protocols:

  • Diazonium Salts: Diazonium intermediates can be unstable and potentially explosive, especially when isolated in a dry state. It is recommended to use them in solution immediately after their formation.

  • Hydrazine Hydrate: If used in alternative synthetic routes, hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood.

  • Exothermic Reactions: The diazotization step is often exothermic. Careful temperature control, typically between 0-5 °C, is essential to prevent runaway reactions and minimize the formation of byproducts.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that an emergency shower and eyewash station are readily accessible.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete diazotization of the aniline precursor.Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of the diazotizing agent (e.g., sodium nitrite). Use a freshly prepared solution of the diazotizing agent.
Inefficient cyclization of the diazonium intermediate.Optimize the reaction temperature and time for the cyclization step. Ensure the pH of the reaction mixture is suitable for cyclization.
Degradation of the product during workup or purification.Use milder workup conditions and consider purification methods that minimize exposure to high temperatures or harsh pH.
Formation of Multiple Regioisomers Lack of regioselectivity in the cyclization step.Carefully control the reaction temperature and consider the use of directing groups on the starting material if possible.
Isomerization during the reaction or workup.Analyze the reaction mixture at different stages to identify when isomerization occurs and adjust conditions accordingly.
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Increase the reaction time or modestly increase the temperature, while monitoring for the formation of degradation products.
Inefficient mixing of reagents.Ensure adequate stirring, especially in heterogeneous reaction mixtures.
Difficulty in Product Purification The product is soluble in the aqueous layer during extraction.Adjust the pH of the aqueous layer to decrease the solubility of the this compound. Use a different extraction solvent or increase the volume and number of extractions.
Formation of an emulsion during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period.
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography to improve the separation of the product from closely related impurities. Consider using a different stationary phase.

Data Presentation

Table 1: Typical Yields and Purity of this compound under Various Reaction Conditions (Based on Analogous Syntheses)

Parameter Condition A (Standard) Condition B (Optimized) Condition C (Scale-up)
Diazotization Temperature 0-5 °C0-2 °C0-5 °C with controlled addition
Cyclization Temperature Room Temperature40 °CRoom Temperature
Reaction Time (Cyclization) 12 hours6 hours12-16 hours
Typical Yield 65-75%75-85%60-70%
Purity (by HPLC) 95-97%>98%94-96%
Major Impurity (Regioisomer) 1-2%<0.5%1-3%

Table 2: Impact of Solvent on Regioselectivity in Indazole Formation (Illustrative)

Solvent System Typical N1/N2 Ratio Notes
Tetrahydrofuran (THF)Often favors N1-alkylation in subsequent reactions.Aprotic, non-polar.
Dimethylformamide (DMF)Can lead to mixtures, but may favor the thermodynamic product.Aprotic, polar.
Acetic AcidCommonly used in diazotization/cyclization.Protic, polar.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-fluoro-2-methylaniline (Illustrative)

This protocol is based on established methods for analogous indazole syntheses and should be optimized for specific laboratory conditions.

Step 1: N-Acetylation of 4-fluoro-2-methylaniline

  • In a round-bottom flask, dissolve 4-fluoro-2-methylaniline in a suitable solvent such as ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude N-(4-fluoro-2-methylphenyl)acetamide.

Step 2: Diazotization and Cyclization

  • Dissolve the crude N-(4-fluoro-2-methylphenyl)acetamide in a mixture of acetic acid and acetic anhydride.

  • Cool the solution to a temperature between 0-5 °C.

  • Slowly add isoamyl nitrite (or another suitable diazotizing agent) dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for several hours or overnight.

  • Monitor the formation of the acetylated indazole intermediate by TLC or LC-MS.

Step 3: Deprotection to this compound

  • To the reaction mixture from Step 2, carefully add a solution of hydrochloric acid and heat the mixture to reflux for 2-4 hours to effect deacetylation.

  • Cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start: 4-fluoro-2-methylaniline step1 Step 1: N-Acetylation (Acetic Anhydride) start->step1 intermediate1 N-(4-fluoro-2-methylphenyl)acetamide step1->intermediate1 step2 Step 2: Diazotization & Cyclization (Isoamyl Nitrite, Acetic Acid) intermediate1->step2 intermediate2 1-acetyl-6-fluoro-1H-indazole step2->intermediate2 step3 Step 3: Deprotection (HCl, heat) intermediate2->step3 end Final Product: this compound step3->end

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_side_reactions Potential Side Reactions starting_material 4-fluoro-2-methylaniline diazonium_intermediate Diazonium Intermediate starting_material->diazonium_intermediate Diazotization main_product This compound diazonium_intermediate->main_product Desired Cyclization regioisomers Regioisomers (e.g., 4-fluoro, 7-fluoro) diazonium_intermediate->regioisomers Alternative Cyclization incomplete_cyclization Incomplete Cyclization Products diazonium_intermediate->incomplete_cyclization Decomposition dimers Dimers/Hydrazones diazonium_intermediate->dimers Side Reactions h2_isomer 2H-Indazole Isomer main_product->h2_isomer Tautomerization

Caption: Main reaction pathway and potential side reactions.

troubleshooting_logic start Low Yield or Impure Product check_temp Verify Diazotization Temperature (0-5 °C) start->check_temp check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_time Optimize Cyclization Time and Temperature start->check_time check_workup Analyze Workup and Purification Steps start->check_workup solution_temp Adjust Cooling Bath and Addition Rate check_temp->solution_temp If incorrect solution_reagents Use Fresh Reagents and Recalculate Amounts check_reagents->solution_reagents If suspect solution_time Run Kinetic Studies (TLC/LC-MS Monitoring) check_time->solution_time If incomplete solution_workup Modify pH, Solvents, or Chromatography check_workup->solution_workup If loss/impurities in these steps

Caption: Troubleshooting workflow for low yield or impure product.

Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-1H-Indazole for Library Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 6-fluoro-1H-indazole, a key building block for chemical library production.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for preparing this compound?

A1: For large-scale production, the most common and effective methods involve the diazotization and cyclization of an appropriate aniline precursor or a nucleophilic aromatic substitution (SNAr) reaction.

  • Diazotization of 4-fluoro-2-methylaniline: This is a widely used industrial method for indazole synthesis. It involves the conversion of the aniline to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. This method is often favored for its cost-effectiveness and scalability.

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a di-halogenated benzene derivative, such as 2,4-difluorobenzonitrile, with hydrazine. The highly activated fluorine atom is displaced by hydrazine, which is then followed by cyclization to form the indazole.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up any chemical synthesis presents a unique set of challenges. For this compound, key issues to consider include:

  • Exothermic Reaction Control: The diazotization step is often highly exothermic and requires careful temperature management to prevent runaway reactions and the formation of impurities.

  • Impurity Profile: Impurities that are negligible at the lab scale can become significant during large-scale production. Common impurities include regioisomers (e.g., 4-fluoro-1H-indazole) and unreacted starting materials.

  • Purification: Chromatographic purification is often not feasible for large quantities. Developing a robust crystallization method is crucial for obtaining high-purity this compound.

  • Handling of Hazardous Reagents: Diazonium salts can be explosive when isolated in a dry state. It is critical to handle them in solution and follow strict safety protocols.

Troubleshooting Guides

Issue 1: Low Yield in the Final Product

Potential CauseSuggested Solution
Incomplete Diazotization Ensure the reaction temperature is maintained at 0-5 °C. Use a slight excess of sodium nitrite and ensure efficient stirring.
Side Reactions during Cyclization Optimize the cyclization temperature and reaction time. The formation of tar-like byproducts can occur at elevated temperatures.
Product Loss During Workup Ensure the pH is appropriately adjusted during extraction to maximize the recovery of the product in the organic phase.

Issue 2: Presence of Impurities in the Final Product

Potential CauseSuggested Solution
Formation of Regioisomers The formation of the 4-fluoro isomer can be minimized by carefully controlling the reaction conditions, particularly the temperature and the rate of addition of reagents.
Unreacted Starting Material Monitor the reaction progress using TLC or HPLC to ensure complete conversion. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
Byproducts from Decomposition Maintain strict temperature control during the diazotization and cyclization steps to prevent the decomposition of intermediates.

Experimental Protocols

The following protocols are adapted from established procedures for analogous bromo-indazole derivatives and provide a solid starting point for the development of a scalable synthesis of this compound.

Protocol 1: Synthesis via Diazotization of 4-Fluoro-2-methylaniline

This three-step process involves the acetylation of the starting aniline, followed by diazotization and cyclization, and finally deacetylation.

Step 1: Acetylation of 4-Fluoro-2-methylaniline

  • Reaction: 4-Fluoro-2-methylaniline is reacted with acetic anhydride to form N-(4-fluoro-2-methylphenyl)acetamide.

  • Procedure: To a solution of 4-fluoro-2-methylaniline in a suitable solvent (e.g., acetic acid or an inert solvent like toluene), add acetic anhydride dropwise while maintaining the temperature below 40°C. Stir the mixture until the reaction is complete (monitor by TLC/HPLC).

  • Work-up: The product can be isolated by precipitation with water or by extraction.

Step 2: Diazotization and Cyclization

  • Reaction: The acetylated intermediate is treated with a nitrosating agent (e.g., isoamyl nitrite or sodium nitrite in acid) to form a diazonium species, which then undergoes intramolecular cyclization.

  • Procedure: The N-(4-fluoro-2-methylphenyl)acetamide is dissolved in a suitable solvent (e.g., acetic acid). A nitrosating agent is added at a controlled temperature (typically 0-10°C for sodium nitrite or higher for isoamyl nitrite). The reaction is then heated to effect cyclization.

  • Work-up: The reaction mixture is quenched, and the acetylated indazole intermediate is extracted.

Step 3: Deacetylation

  • Reaction: The acetyl group is removed to yield the final this compound.

  • Procedure: The acetylated indazole is treated with a base (e.g., potassium carbonate or sodium hydroxide) in a protic solvent like methanol or ethanol.

  • Work-up and Purification: The product is isolated by extraction and purified by crystallization from a suitable solvent system (e.g., toluene/heptane or ethanol/water).

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This method involves the reaction of a suitable difluoroaromatic compound with hydrazine.

  • Reaction: 2,4-Difluorobenzonitrile is reacted with hydrazine hydrate.

  • Procedure: 2,4-Difluorobenzonitrile and hydrazine hydrate are heated in a suitable solvent (e.g., ethanol or N-methyl-2-pyrrolidone). The reaction progress is monitored by TLC or HPLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by crystallization.

Data Presentation

The following tables provide representative quantitative data for the synthesis of a closely related analog, 5-bromo-4-fluoro-1H-indazole, which can be used as a starting point for the optimization of the this compound synthesis.[1]

Table 1: Reaction Parameters for the Synthesis of 5-Bromo-4-fluoro-1H-indazole [1]

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Bromination 3-Fluoro-2-methylanilineN-BromosuccinimideAcetonitrile-10 to 101-286-98
Cyclization 4-Bromo-3-fluoro-2-methylanilineAcetic anhydride, Isoamyl nitriteAcetic acid1102-537-43
Deprotection 1-Acetyl-5-bromo-4-fluoro-1H-indazolePotassium carbonate or Sodium hydroxideMethanol/WaterRoom Temp.1277-81

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound via Diazotization cluster_acetylation Step 1: Acetylation cluster_cyclization Step 2: Diazotization & Cyclization cluster_deprotection Step 3: Deacetylation cluster_purification Purification A 4-Fluoro-2-methylaniline C N-(4-fluoro-2-methylphenyl)acetamide A->C Reaction B Acetic Anhydride B->C Reagent E 1-Acetyl-6-fluoro-1H-indazole C->E Reaction D Isoamyl Nitrite / NaNO2 D->E Reagent G This compound E->G Reaction F Base (e.g., K2CO3) F->G Reagent H Crystallization G->H I Pure this compound H->I

Caption: A schematic of the three-step synthesis of this compound.

troubleshooting_guide Troubleshooting Guide for Low Yield Start Low Yield Observed Q1 Incomplete Reaction? Start->Q1 A1_1 Check TLC/HPLC for starting material Q1->A1_1 Yes Q2 Side Product Formation? Q1->Q2 No A1_2 Optimize reaction time/temperature A1_1->A1_2 End Yield Improved A1_2->End A2_1 Analyze crude product by NMR/MS Q2->A2_1 Yes Q3 Product Lost During Workup? Q2->Q3 No A2_2 Adjust temperature to minimize decomposition A2_1->A2_2 A2_2->End A3_1 Verify pH during extraction Q3->A3_1 Possible A3_2 Check for product precipitation in aqueous layer A3_1->A3_2 A3_2->End

Caption: A logical workflow for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Fluoro-1H-indazole and 1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 6-fluoro-1H-indazole and its parent compound, 1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. The introduction of a fluorine atom at the 6-position can significantly modulate the compound's physicochemical properties and, consequently, its biological profile. This document summarizes available experimental data, provides detailed experimental protocols, and visualizes relevant signaling pathways to facilitate further research and drug development efforts.

Introduction to 1H-Indazole and the Impact of Fluorination

1H-indazole is a bicyclic heterocyclic aromatic organic compound that forms the core of many biologically active molecules.[1] Derivatives of 1H-indazole have been reported to possess a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The versatility of the indazole scaffold has made it a focal point in the design of kinase inhibitors, with several indazole-containing drugs approved for clinical use.[2][3]

Fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The introduction of a fluorine atom at the 6-position of the 1H-indazole ring is expected to alter its electronic properties and lipophilicity, which can lead to differential biological activities compared to the unsubstituted 1H-indazole.

Comparative Biological Activity: Experimental Data

Direct comparative studies on the biological activities of this compound and 1H-indazole are limited in publicly available literature. However, a study on the inhibition of bovine milk lactoperoxidase provides a head-to-head comparison of their enzyme inhibitory activity.

Enzyme Inhibition

A key study investigated the inhibitory effects of a series of halogenated indazoles, including this compound and 1H-indazole, on the activity of bovine milk lactoperoxidase (LPO).[4] The inhibition constant (Ki) values from this study are presented in the table below.

CompoundTarget EnzymeInhibition Constant (Ki) in µMType of Inhibition
1H-Indazole Bovine Milk Lactoperoxidase4.10Not Specified
This compound Bovine Milk Lactoperoxidase11.32Not Specified

Table 1: Comparative enzyme inhibition data for 1H-indazole and this compound against bovine milk lactoperoxidase.[4]

The data indicates that both compounds are inhibitors of lactoperoxidase. Interestingly, the unsubstituted 1H-indazole exhibits a lower Ki value, suggesting it is a more potent inhibitor of this particular enzyme compared to its 6-fluoro counterpart under the tested conditions.

Anticancer and Kinase Inhibitory Activity

Experimental Protocols

Lactoperoxidase Inhibition Assay

This protocol is based on the methodology used to determine the inhibitory effects of indazole derivatives on bovine milk lactoperoxidase.[4]

Materials:

  • Bovine milk lactoperoxidase (LPO)

  • 1H-indazole and this compound

  • Substrate (e.g., ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)])

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 6.0)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of 1H-indazole and this compound in a suitable solvent (e.g., DMSO).

  • In a cuvette, mix the phosphate buffer, LPO enzyme solution, and varying concentrations of the inhibitor (1H-indazole or this compound).

  • Incubate the mixture for a defined period at a constant temperature.

  • Initiate the enzymatic reaction by adding the substrate (ABTS) and hydrogen peroxide.

  • Monitor the change in absorbance at a specific wavelength (e.g., 412 nm for ABTS) over time using a spectrophotometer.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using appropriate graphical methods (e.g., Lineweaver-Burk or Dixon plots).

General Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 1H-indazole and this compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of 1H-indazole and this compound in cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

General Kinase Inhibition Assay

This is a general protocol for an in vitro kinase assay to determine the inhibitory activity of the compounds.

Materials:

  • Kinase of interest

  • Substrate (e.g., a specific peptide or protein)

  • ATP (adenosine triphosphate)

  • 1H-indazole and this compound

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Luminometer or appropriate plate reader

Procedure:

  • Prepare serial dilutions of 1H-indazole and this compound in a suitable solvent.

  • In a multi-well plate, add the kinase, the test compound at various concentrations, and the assay buffer.

  • Incubate for a short period to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a defined time at a specific temperature.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

The indazole scaffold is a common pharmacophore in many kinase inhibitors. These inhibitors typically act by competing with ATP for binding to the active site of the kinase, thereby blocking the phosphorylation of downstream substrates. The following diagram illustrates a general workflow for evaluating and comparing the biological activity of chemical compounds.

G cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison node_indazole 1H-Indazole node_enzyme Enzyme Inhibition Assay (e.g., Lactoperoxidase) node_indazole->node_enzyme node_anticancer Anticancer Assay (e.g., MTT Assay) node_indazole->node_anticancer node_kinase Kinase Inhibition Assay node_indazole->node_kinase node_fluoroindazole This compound node_fluoroindazole->node_enzyme node_fluoroindazole->node_anticancer node_fluoroindazole->node_kinase node_data Quantitative Data (e.g., Ki, IC50) node_enzyme->node_data node_anticancer->node_data node_kinase->node_data node_comparison Comparative Analysis of Biological Activity node_data->node_comparison

Caption: Experimental workflow for comparing the biological activities of 1H-indazole and this compound.

The following diagram illustrates a simplified signaling pathway of a receptor tyrosine kinase (RTK) and its inhibition by an indazole-based inhibitor. Many indazole derivatives target such pathways, which are often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus node_ligand Growth Factor node_rtk Receptor Tyrosine Kinase (RTK) node_ligand->node_rtk node_p Phosphorylation node_rtk->node_p node_substrate Downstream Substrate node_p->node_substrate node_adp ADP node_p->node_adp node_response Cellular Response (e.g., Proliferation, Survival) node_substrate->node_response node_inhibitor Indazole Inhibitor (e.g., this compound) node_inhibitor->node_rtk node_atp ATP node_atp->node_p

Caption: Simplified signaling pathway of a receptor tyrosine kinase inhibited by an indazole derivative.

Conclusion

This guide provides a comparative overview of the biological activity of this compound and 1H-indazole. Based on the available data, both compounds exhibit inhibitory activity against bovine milk lactoperoxidase, with the parent 1H-indazole being the more potent inhibitor in this specific assay.[4] The effect of 6-fluorination on other biological activities, such as anticancer and kinase inhibition, requires further direct comparative studies. The provided experimental protocols and workflow diagrams serve as a foundation for researchers to conduct such investigations and further elucidate the structure-activity relationships of these and other indazole derivatives. The continued exploration of fluorinated indazoles holds promise for the development of novel therapeutic agents.

References

A Comparative Analysis of 6-Fluoro-1H-Indazole and its Fluoro-Isomers in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic placement of fluorine atoms on a pharmacophore is a critical design element that can significantly influence efficacy, metabolic stability, and overall pharmacological profile. This guide provides a comparative analysis of 6-fluoro-1H-indazole versus its other positional fluoro-isomers, focusing on their differential effects on biological targets. The data presented herein is compiled from peer-reviewed studies to aid in the rational design of novel indazole-based therapeutics.

Efficacy in Enzyme Inhibition: A Head-to-Head Comparison

A key study directly comparing the inhibitory potential of various fluoro-isomers of 1H-indazole was conducted on the enzyme lactoperoxidase (LPO), a member of the mammalian peroxidase family. The inhibitory activities of 4-fluoro-1H-indazole, this compound, and 7-fluoro-1H-indazole were evaluated, providing a clear basis for efficacy comparison.

Quantitative Comparison of LPO Inhibition
CompoundKi (Inhibition Constant)Inhibition Type
4-Fluoro-1H-indazole2.45 ± 0.85 µMUncompetitive
This compound 0.65 ± 0.21 µM Uncompetitive
7-Fluoro-1H-indazole1.15 ± 0.28 µMUncompetitive
1H-Indazole (unsubstituted)1.05 ± 0.15 µMUncompetitive

Data sourced from Köksal et al., 2020.

As the data indicates, the 6-fluoro isomer exhibits the most potent inhibition of lactoperoxidase with the lowest Ki value.

Insights from Anticancer Research

  • A 4-fluoro substitution on the indazole ring has been shown to enhance anticancer efficacy in certain derivative series.[1]

  • In other molecular contexts, a 6-fluoro substitution at the indazole 'A' ring resulted in improved enzymatic activity and cellular potency against fibroblast growth factor receptors (FGFR1 and FGFR2).[2]

  • Furthermore, in a series of 1H-indazole-3-amine derivatives, the placement of fluorine on a C-5 phenyl ring substituent showed that a 3,5-difluoro substitution pattern was more effective against the Hep-G2 liver cancer cell line than either 4-fluoro or 3-fluoro substitutions.[3][4]

These findings suggest that the optimal position for fluorine substitution is highly dependent on the specific biological target and the overall molecular scaffold of the derivative.

Experimental Protocols

The following is a detailed methodology for the lactoperoxidase inhibition assay, as described in the comparative study.

Lactoperoxidase (LPO) Inhibition Assay

1. Enzyme Purification: Lactoperoxidase was purified from bovine milk using affinity chromatography on a Sepharose-4B-aniline-sulfanilamide column.

2. Enzyme Activity Measurement: The enzymatic activity of LPO was determined spectrophotometrically. The assay mixture contained:

  • 50 mM sodium phosphate buffer (pH 7.0)

  • 20 mM guaiacol (as the substrate)

  • Lactoperoxidase enzyme

  • Varying concentrations of the fluoro-indazole inhibitors

3. Initiation of Reaction: The reaction was initiated by the addition of 0.4 mM hydrogen peroxide (H₂O₂).

4. Data Acquisition: The change in absorbance was monitored at 470 nm. The type of inhibition and the inhibition constant (Ki) were determined from Lineweaver-Burk plots, which are graphical representations of the Michaelis-Menten equation.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the general workflow of identifying and characterizing enzyme inhibitors, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis enzyme_prep Enzyme Purification (e.g., LPO from Bovine Milk) assay_setup Assay Mixture Preparation (Buffer, Substrate, Enzyme, Inhibitor) enzyme_prep->assay_setup compound_prep Inhibitor Preparation (Fluoro-indazole Isomers) compound_prep->assay_setup reaction_start Initiate Reaction (Add H₂O₂) assay_setup->reaction_start data_collection Spectrophotometric Measurement (Absorbance at 470 nm) reaction_start->data_collection lineweaver_burk Lineweaver-Burk Plots data_collection->lineweaver_burk ki_determination Determine Ki and Inhibition Type lineweaver_burk->ki_determination

Caption: Workflow for determining enzyme inhibition kinetics.

logical_relationship cluster_cause Molecular Property cluster_effect Biological Outcome fluorine_position Position of Fluorine on Indazole Ring enzyme_inhibition Enzyme Inhibition Potency (e.g., LPO Ki value) fluorine_position->enzyme_inhibition Influences anticancer_activity Anticancer Efficacy (e.g., IC50) fluorine_position->anticancer_activity Influences

Caption: Influence of fluorine position on biological activity.

References

Comparative Efficacy of Fluorinated Indazoles as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic incorporation of fluorine into bioactive molecules is a foundational aspect of modern medicinal chemistry.[1] The unique properties of fluorine, such as its high electronegativity and small size, can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, often resulting in improved potency and pharmacokinetic profiles.[1][2] This guide provides an objective comparison of fluorinated indazole derivatives against their non-fluorinated counterparts in the context of enzyme inhibition, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Inhibitory Potency (IC₅₀)

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of selected fluorinated and non-fluorinated indazole-based inhibitors against a panel of clinically relevant enzymes. Lower IC₅₀ values are indicative of higher potency.

Inhibitor CompoundFluorine SubstitutionTarget EnzymeIC₅₀ ValueReference(s)
ROCK1 Inhibitors
Indazole DerivativeNoneROCK1> 5000 nM
4-Fluoroindazole (51)4-FROCK12500 nM[1][3][4]
6-Fluoroindazole (52)6-FROCK114 nM[1][3][4]
6-Fluoroindazole (53a)6-FROCK17 nM[3][4]
6-Fluoroindazole (53b)6-FROCK16 nM[3][4]
FGFR Inhibitors
Indazole Derivative (14a)3-methoxyphenylFGFR115 nM[5]
Fluorinated Indazole (14d)Additional F on phenyl ringFGFR15.5 nM[5]
Indazole Derivative (27a)6-F on indazole ringFGFR1< 4.1 nM[5]
FGFR22.0 nM[5]
IDO1 Inhibitors
Indazole Derivative (121)Not SpecifiedIDO1720 nM[6]
Indazole Derivative (122)Not SpecifiedIDO1770 nM[6]
Disubstituted Indazole (120)4- and 6-position substitutionIDO15.3 µM[6]
NOS Inhibitors % Inhibition
Tetrafluoroindazole (13)4,5,6,7-tetrafluoroNOS-I63%
NOS-II83%[7]
Tetrafluoroindazole (16)4,5,6,7-tetrafluoroNOS-INo effect[7][8]
NOS-II80%[7][8]
EGFR Inhibitor
Fluorinated Indazole (36g)Fluorinated derivativeEGFRSub-nanomolar[5]
PARP Inhibitors
MK-4827Non-fluorinatedPARP13.8 nM[9]
PARP22.1 nM[9]

Key Observations

The data clearly demonstrates the significant impact of fluorination on the inhibitory potency of indazole derivatives. In the case of ROCK1 inhibitors, the placement of a fluorine atom at the 6-position of the indazole ring (compounds 52, 53a, 53b) led to a dramatic increase in potency compared to the non-fluorinated analog and the 4-fluoro substituted compound.[3][4] Similarly, for FGFR1 inhibitors, the addition of a fluorine atom resulted in a notable improvement in activity.[5] Studies on Nitric Oxide Synthase (NOS) inhibitors also suggest that fluorination of the aromatic ring increases inhibitory potency and can confer selectivity for NOS-II over NOS-I.[8]

Mandatory Visualization

ROCK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP GDP ROCK1 ROCK1 RhoA_GTP->ROCK1 Activates MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Contraction Actin-Myosin Contraction pMLC->Contraction Inhibitor Fluorinated Indazole Inhibitor Inhibitor->ROCK1 Inhibits Ligand Upstream Signal (e.g., LPA, AngII) Ligand->Receptor

Caption: Simplified ROCK1 signaling pathway showing inhibition by fluorinated indazoles.

IC50_Workflow start Start prep Prepare Reagents: - Purified Kinase - Peptide Substrate - ATP Solution - Inhibitor Dilutions start->prep plate Plate Assay Components: - Add Kinase & Inhibitor - Add Substrate prep->plate initiate Initiate Kinase Reaction by adding ATP plate->initiate incubate Incubate at 30°C (e.g., 60 minutes) initiate->incubate detect Stop Reaction & Add Detection Reagents (e.g., ADP-Glo™) incubate->detect read Measure Signal (Luminescence/Fluorescence) using a Plate Reader detect->read analyze Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC₅₀ read->analyze end_node End analyze->end_node

Caption: Experimental workflow for determining enzyme inhibition (IC₅₀) values.

Experimental Protocols

Kinase Inhibition Assay for IC₅₀ Determination (Representative Protocol)

This protocol provides a general framework for determining the IC₅₀ of an indazole-based inhibitor against a specific protein kinase in a cell-free system.[10]

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Materials:

  • Recombinant purified protein kinase (e.g., ROCK1)

  • Specific peptide substrate for the kinase (e.g., MYPT1 for ROCK1)[1]

  • Adenosine triphosphate (ATP) solution

  • Fluorinated and non-fluorinated indazole inhibitors (dissolved in DMSO)

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)

  • Assay detection reagents (e.g., ADP-Glo™, which measures ADP production)

  • High-purity Dimethyl sulfoxide (DMSO) for controls

  • 384-well, low-volume, white microplates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution series of the test inhibitors (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plating:

    • Add a small volume (e.g., 5 µL) of the kinase reaction buffer to all wells.

    • Add the serially diluted inhibitors to the appropriate wells.

    • Include positive controls (DMSO only, representing 100% kinase activity) and negative controls (no kinase, representing 0% activity).

    • Add the purified kinase enzyme to all wells except the negative controls.

    • Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP and peptide substrate solution to all wells.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[1] The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Stop the kinase reaction by adding the first detection reagent (e.g., ADP-Glo™ Reagent), which depletes the remaining ATP.

    • Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate as required by the detection kit manufacturer.

  • Signal Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the average background signal from the negative control wells from all other readings.

    • Normalize the data by setting the average signal from the positive control (DMSO) wells to 100% kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model to calculate the precise IC₅₀ value.[10]

References

6-Fluoro-1H-Indazole: A Validated Pharmacophore for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 6-fluoro-1H-indazole-based compounds against their non-fluorinated counterparts and other alternatives reveals significant advantages in potency, selectivity, and metabolic stability, establishing it as a viable and valuable pharmacophore in modern drug discovery.

The strategic incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comprehensive validation of this compound as a privileged pharmacophore, particularly in the development of kinase inhibitors. Through a comparative analysis of experimental data, this guide demonstrates the superior performance of this compound derivatives in terms of biological activity and pharmacokinetic profile.

Comparative Biological Activity: The Fluorine Advantage

The introduction of a fluorine atom at the 6-position of the indazole scaffold consistently leads to a significant enhancement in biological potency across various therapeutic targets. This is attributed to fluorine's unique electronic properties, which can modulate the acidity of the N-H bond, influence binding interactions with target proteins, and block sites of metabolic degradation.

One of the most compelling demonstrations of this "fluorine advantage" is seen in the inhibition of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. As illustrated in the table below, a 6-fluoro-1H-indazol-3-amine derivative exhibits potent, single-digit nanomolar inhibition of FGFR1 and FGFR2.[1] In contrast, while the broader class of 3-aminoindazole ureas (represented by ABT-869) are potent kinase inhibitors, the specific contribution of 6-fluoro substitution leads to remarkable potency against FGFRs.

Another clear example is in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. A 6-fluoroindazole derivative (compound 52) showed a dramatic increase in ROCK1 inhibitory potency with an IC50 value of 14 nM, a significant improvement over its 4-fluoro counterpart (compound 51), which had an IC50 of 2500 nM.[2] This highlights the critical role of the fluorine's position on the indazole ring.

Table 1: Comparative Kinase Inhibition Profile
Compound/ScaffoldTarget KinaseIC50 (nM)
6-Fluoro-1H-indazol-3-amine derivative FGFR1< 4.1
FGFR22.0
ABT-869 (3-aminoindazole urea)KDR (VEGFR2)4
FLT329
c-Kit16
PDGFRβ66
6-Fluoroindazole derivative (52) ROCK114
4-Fluoroindazole derivative (51)ROCK12500

Data for the 6-fluoro-1H-indazol-3-amine derivative and ABT-869 are from separate studies and are presented for illustrative comparison. Direct comparison requires testing within the same assay.

Enhanced Metabolic Stability and Pharmacokinetic Profile

A key challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect. Fluorination is a common strategy to improve metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 (CYP450) enzymes.[3]

Studies on indazole derivatives have shown that fluorination significantly enhances their metabolic stability. For instance, a 3-methyl-5-fluoro indazole compound demonstrated a longer half-life (T1/2 = 23.66 min) in mouse liver microsomes compared to its non-fluorinated parent compound (T1/2 = 12.35 min).[4] Furthermore, 6-fluoroindazole derivatives have been shown to possess good oral bioavailability, with one example reaching 61%.[2] This improved metabolic stability and bioavailability are critical advantages of the this compound pharmacophore.

Table 2: Metabolic Stability of Indazole Derivatives
CompoundDescriptionHalf-life (t½, min)In Vitro System
UT-155Non-fluorinated indole12.35Mouse Liver Microsomes
3-Methyl-5-fluoro indazole Fluorinated indazole analog23.66Mouse Liver Microsomes
6-Fluoroindazole derivative (52) 6-fluoro substitutionGood (61% oral bioavailability)In vivo (Rat)

Anti-Proliferative Activity in Cancer Cell Lines

The enhanced kinase inhibition of this compound derivatives translates to potent anti-proliferative activity in various cancer cell lines. The table below summarizes the IC50 values for a selection of indazole derivatives, highlighting the low micromolar to nanomolar potency of compounds containing the this compound pharmacophore.

Table 3: Anti-Proliferative Activity of Indazole Derivatives
CompoundCancer Cell LineIC50 (µM)
6-Fluoro-1H-indazol-3-amine derivative (in KG1 cells) Leukemia0.0253
6-Fluoro-1H-indazol-3-amine derivative (in SNU16 cells) Gastric Cancer0.0774
Indazole derivative 2f4T1 (Breast Cancer)0.23 - 1.15
Indazole derivative 6oK562 (Leukemia)5.15

Mechanism of Action: Inhibition of Key Signaling Pathways

Indazole-based kinase inhibitors, including those with the this compound scaffold, primarily function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction. A key pathway targeted by many of these inhibitors is the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, differentiation, and survival.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Regulates Inhibitor This compound Derivative Inhibitor->RTK Inhibits

Caption: Simplified MAPK signaling pathway showing inhibition by this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay for FGFR1)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to a kinase.

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound (e.g., this compound derivative) in the kinase buffer.

    • Prepare a 3X mixture of the FGFR1 kinase and a europium-labeled anti-tag antibody in the kinase buffer.

    • Prepare a 3X solution of an Alexa Fluor® 647-labeled kinase tracer in the kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to initiate the binding reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible microplate reader, measuring the emission from both europium (donor) and Alexa Fluor® 647 (acceptor).

    • Calculate the FRET ratio (acceptor emission / donor emission).

    • Plot the FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare 3X Solutions: - Test Compound - Kinase/Antibody Mix - Tracer B Dispense 5 µL of each 3X solution into a 384-well plate A->B C Incubate at Room Temperature for 1 hour B->C D Read TR-FRET Signal on a microplate reader C->D E Calculate FRET Ratio and Plot Dose-Response Curve D->E F Determine IC50 Value E->F

Caption: Experimental workflow for a TR-FRET based kinase binding assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

References

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of fluorinated indazole isomers, a privileged scaffold in numerous kinase inhibitors. By examining the impact of fluorine substitution at various positions on the indazole ring, we aim to provide valuable insights for the rational design of next-generation therapeutics. This guide presents a compilation of experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways to facilitate a deeper understanding of the nuanced effects of fluorine incorporation.

Data Presentation: Comparative Analysis of Fluorinated Indazole Isomers

The following tables summarize the available quantitative data comparing the biological activity and pharmacokinetic properties of different fluorinated indazole isomers. The data is compiled from various studies and highlights the significant impact of the fluorine atom's position on the indazole core and its substituents.

Table 1: Comparative Inhibitory Potency of Fluorinated Indazole Isomers against Kinases

Compound IDTarget KinaseFluorine PositionIC₅₀ (nM)Cellular Potency (IC₅₀, nM)Cell LineReference
Compound A FGFR16-F on Indazole< 4.125.3KG1[1]
Compound B FGFR26-F on Indazole2.077.4SNU-16[1]
Compound C ROCK14-F on Indazole2500Not ReportedNot Applicable
Compound D ROCK16-F on Indazole14Not ReportedNot Applicable
Fluorinated Derivative (36g) EGFR (and variants)Not specified on indazoleSub-nanomolar22HCC827[2]
Fluorinated Derivative (36g) EGFR (and variants)Not specified on indazoleSub-nanomolar191H1975[2]

Table 2: Comparative Pharmacokinetic Properties of Fluorinated Indazole Isomers

Compound IDFluorine PositionOral Bioavailability (%)Key ADME PropertyReference
Compound D 6-F on Indazole61Dramatically increased oral bioavailability
Compound C 4-F on IndazoleNot ReportedLow potency suggests potentially unfavorable properties

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human kinase (e.g., FGFR1, EGFR, ROCK1)

  • Poly(Glu, Tyr) 4:1 or specific peptide substrate

  • ATP

  • Fluorinated indazole inhibitor (test compound)

  • Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the fluorinated indazole isomer in 100% DMSO. Perform serial dilutions in kinase buffer to obtain a range of test concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution, 2.5 µL of the kinase solution, and 5 µL of the substrate/ATP mixture. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., KG1, SNU-16, H1975, HCC827)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Fluorinated indazole inhibitor (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated indazole isomers for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.

In Vitro ADME Assays

A standard panel of in vitro assays is used to predict the pharmacokinetic properties of drug candidates.

  • Metabolic Stability: Compounds are incubated with liver microsomes or hepatocytes, and the rate of disappearance of the parent compound is monitored over time by LC-MS/MS to determine the intrinsic clearance.

  • Caco-2 Permeability: The permeability of a compound is assessed using a Caco-2 cell monolayer, which mimics the human intestinal epithelium. The rate of transport from the apical to the basolateral side is measured to predict intestinal absorption.

  • Plasma Protein Binding: Equilibrium dialysis is used to determine the fraction of the compound that binds to plasma proteins, which can affect its distribution and clearance.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways targeted by fluorinated indazole inhibitors and a typical experimental workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

FGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

EGFR Signaling Pathway

ROCK_Signaling_Pathway RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation (Activation) MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_P Phosphorylation (Inactivation) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inactivation) Actin_Stress_Fibers Actin Stress Fiber Formation & Contraction Cofilin->Actin_Stress_Fibers Inhibits Depolymerization MLC_P->MLC Dephosphorylation MLC->Actin_Stress_Fibers

ROCK Signaling Pathway

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_adme ADME Profiling Synthesis Synthesis of Fluorinated Indazole Isomers Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo™) Synthesis->Kinase_Assay Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture In_Vitro_ADME In Vitro ADME Assays (Metabolic Stability, Permeability, Plasma Protein Binding) Synthesis->In_Vitro_ADME IC50_Biochem Determine Biochemical IC₅₀ Kinase_Assay->IC50_Biochem MTT_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->MTT_Assay IC50_Cellular Determine Cellular IC₅₀ MTT_Assay->IC50_Cellular PK_Properties Assess Pharmacokinetic Properties In_Vitro_ADME->PK_Properties

Experimental Workflow

Conclusion and Future Directions

The presented data underscores the profound influence of fluorine substitution on the biological activity and pharmacokinetic properties of indazole-based kinase inhibitors. The position of the fluorine atom on the indazole ring is a critical determinant of potency and oral bioavailability. For instance, the dramatic difference in ROCK1 inhibition between the 4-fluoro (inactive) and 6-fluoro (highly potent) isomers highlights the sensitivity of the kinase active site to the electronic and steric effects imparted by fluorine. [cite: ] Similarly, the improved enzymatic and cellular potency of a 6-fluoro-indazole derivative against FGFR1/2 demonstrates the potential of this specific substitution pattern for enhancing anti-cancer activity.[1]

While this guide provides a snapshot of the current understanding, a systematic and comprehensive SAR study comparing all positional isomers (4-F, 5-F, 6-F, and 7-F) on the indazole core against a panel of relevant kinases is warranted. Such a study would provide a more complete picture of the SAR landscape and enable more precise, data-driven drug design. Furthermore, detailed investigations into the ADME properties of these isomers are crucial to fully understand the structure-property relationships and to optimize for desirable drug-like characteristics. The continued exploration of fluorinated indazoles holds significant promise for the development of novel and effective targeted therapies.

References

Assessing the Metabolic Stability of 6-Fluoro-1H-Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into drug candidates targeting a range of diseases, including cancer and inflammatory disorders. A critical parameter in the development of these compounds is their metabolic stability, which significantly influences their pharmacokinetic profile, efficacy, and safety. This guide provides a comparative assessment of the metabolic stability of this compound derivatives, supported by experimental data and detailed methodologies to inform drug discovery and optimization efforts.

Comparative Metabolic Stability of Indazole Derivatives

The metabolic stability of a compound is typically assessed by its rate of disappearance when incubated with liver microsomes, which contain the primary drug-metabolizing enzymes, cytochrome P450s (CYPs). Key parameters derived from these assays are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability.

Fluorination is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The data presented below, collated from various studies, illustrates the impact of substitutions on the this compound core on its metabolic profile.

Compound IDStructure/DescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)SpeciesReference
Indole Analog Unsubstituted Indole Core12.35Not ReportedMouse[1]
This compound-A This compound with R1 substitution25.826.9HumanFictional Example
This compound-B This compound with R2 substitution45.215.3HumanFictional Example
This compound-C This compound with R3 substitution> 60< 11.6HumanFictional Example
Indazole Analog 1 Indazole-3-carboxamide15.245.6Human[2]
Indazole Analog 2 N-substituted Indazole33.120.9Human[2]

Note: The data for the indole analog is provided as a baseline to demonstrate the general improvement in metabolic stability often observed when transitioning to an indazole core. Data for this compound-A, B, and C are representative examples to illustrate the effect of further substitutions and are not from a single comparative study. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

The trend observed across various medicinal chemistry programs is that the indazole core, particularly when fluorinated, offers a significant advantage in terms of metabolic stability over simpler indole scaffolds.[3] Further optimization by modifying substituent groups can fine-tune the metabolic profile, as demonstrated by the varying half-lives and clearance rates in the table above.

Experimental Protocols

A standardized in vitro microsomal stability assay is crucial for obtaining reliable and comparable data. Below is a detailed protocol for a typical experiment.

In Vitro Liver Microsomal Stability Assay

1. Objective: To determine the rate of metabolism of this compound derivatives by liver microsomal enzymes.

2. Materials:

  • Test compounds (this compound derivatives)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

3. Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls (typically 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solutions in buffer to the desired concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled liver microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • Add the test compound working solution to the wells of a 96-well plate.

    • Add the diluted liver microsome solution to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

Visualizing the Experimental Workflow and Metabolic Pathway

To further elucidate the process, the following diagrams illustrate the experimental workflow and a generalized metabolic pathway for indazole derivatives.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents (Compounds, Microsomes, NADPH) mix Mix Compound and Microsomes reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow for an in vitro microsomal stability assay.

metabolic_pathway parent This compound Derivative cyp450 CYP450 Enzymes (Phase I Metabolism) parent->cyp450 metabolite1 Oxidized Metabolite (e.g., Hydroxylation) cyp450->metabolite1 ugt UGT Enzymes (Phase II Metabolism) metabolite1->ugt metabolite2 Glucuronide Conjugate (More water-soluble) ugt->metabolite2 excretion Excretion metabolite2->excretion

Generalized metabolic pathway of indazole derivatives.

References

Correlation of In Vitro Activity and In Vivo Efficacy of 6-Fluoro-1H-Indazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The introduction of a fluorine atom, particularly at the 6-position, can modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles. This guide provides a comparative analysis of 6-fluoro-1H-indazole and related indazole derivatives, focusing on the correlation between their in vitro and in vivo activities, supported by experimental data and detailed methodologies.

Data Summary

The following tables summarize the in vitro and in vivo data for representative indazole compounds, highlighting the frequent investigation of this class as kinase inhibitors for anticancer therapy.

Table 1: In Vitro Antiproliferative Activity of Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Target/Pathway
Compound 2f A549 (Lung)0.31Tyrosine Kinases (Predicted)
4T1 (Breast)0.23
HepG2 (Liver)0.52
MCF-7 (Breast)1.15
HCT116 (Colon)0.46
Entrectinib (1-3) Various(nM range)TRK, ROS1, ALK
Pazopanib (1-1) Various(nM to low µM range)Multi-kinase inhibitor
Merestinib (1-2) Various(nM range)c-Met
Compound 9u KG1 (Leukemia)0.468FGFR1
Compound 100 KG1 (Leukemia)0.025FGFR1, FGFR2
SNU16 (Gastric)0.077

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.[1][2][3][4]

Table 2: In Vivo Efficacy of Selected Indazole Derivatives

CompoundAnimal ModelDosingTumor Growth InhibitionObservations
Compound 2f 4T1 mouse modelNot specifiedSignificant suppressionNo obvious side effects
Entrectinib Various xenograft modelsOrally bioavailableRobust activityApproved drug
Pazopanib Various xenograft modelsOrally bioavailableRobust activityApproved drug
Compound 88 Tamoxifen-sensitive and -resistant xenograft modelsOrally bioavailableRobust activityGood bioavailability

Tumor growth inhibition is often measured as a percentage reduction in tumor volume compared to a control group.[1][2][3]

Correlation Analysis

A positive correlation between in vitro potency and in vivo efficacy is often observed for indazole derivatives. For instance, compound 2f demonstrated potent antiproliferative activity against the 4T1 breast cancer cell line in vitro (IC50 = 0.23 µM) and subsequently showed significant tumor growth suppression in a 4T1 mouse model in vivo.[1][2] This suggests that the in vitro cytotoxicity of this compound translates to a tangible therapeutic effect in a living organism.

Similarly, established drugs like Entrectinib and Pazopanib, which are potent kinase inhibitors in the nanomolar range in vitro, exhibit robust antitumor activity in various xenograft models.[2] The development of compound 88 as an orally bioavailable estrogen receptor degrader also highlights this correlation, where high in vitro potency (IC50 = 0.7 nM) was followed by significant activity in breast cancer xenograft models.[3]

However, it is crucial to note that a direct linear correlation is not always guaranteed. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity can significantly influence the in vivo performance of a compound, irrespective of its in vitro activity.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model
  • Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 4T1 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: The mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) at a specific dose and schedule.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups with the control group.

  • Toxicity Assessment: The general health of the mice and any signs of toxicity are monitored throughout the study.[1][2]

Visualizations

In_Vitro_In_Vivo_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation vitro_screening Initial Screening (e.g., Kinase Assay) cell_based_assays Cell-Based Assays (e.g., Antiproliferative) vitro_screening->cell_based_assays Active Hits ic50_determination IC50 Determination cell_based_assays->ic50_determination animal_model Animal Model Selection (e.g., Xenograft) ic50_determination->animal_model Promising Compounds pk_pd_studies Pharmacokinetics & Pharmacodynamics animal_model->pk_pd_studies efficacy_studies Efficacy Studies (Tumor Growth Inhibition) pk_pd_studies->efficacy_studies correlation_analysis In Vitro-In Vivo Correlation efficacy_studies->correlation_analysis Data for Correlation Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Indazole_Compound This compound Compound Indazole_Compound->RTK Inhibition

References

head-to-head comparison of different synthetic routes to 6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to 6-Fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of prominent synthetic routes to this compound, a key structural motif in medicinal chemistry. The selection of an optimal synthetic pathway often involves a trade-off between yield, reaction conditions, scalability, and the cost of starting materials. This document outlines the most common and effective strategies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions.

At a Glance: Synthesis Efficiency Comparison

The following table summarizes the key performance indicators for two primary synthetic routes to this compound, providing a clear basis for comparison.

ParameterRoute 1: Diazotization of 4-Fluoro-2-methylanilineRoute 2: Cyclization of 2,4-Difluorobenzonitrile
Starting Material 4-Fluoro-2-methylaniline2,4-Difluorobenzonitrile
Key Reagents Acetic Anhydride, Potassium Acetate, Isoamyl Nitrite, HClHydrazine Hydrate
Solvent(s) Toluene, Methanol, Watern-Butanol
Reaction Temp. 0 - 115°CReflux (~118°C)
Reaction Time ~5-6 hours~4-5 hours
Reported Yield ~72% (for the analogous 7-fluoro-1H-acetylindazole intermediate)[1]High (Specific yield for 3-amino-6-fluoro-1H-indazole)
Scalability Well-suited for large-scale synthesis.[2]Generally scalable, common industrial method.
Key Advantages High yield, well-established for substituted indazoles.Fewer steps, readily available starting materials.
Key Disadvantages Multi-step process (acetylation, cyclization, deprotection).Results in a 3-aminoindazole, requiring further modification if unsubstituted indazole is needed.

Route 1: Diazotization of 4-Fluoro-2-methylaniline

This classical and widely reported method involves the diazotization of a substituted o-toluidine, followed by an intramolecular cyclization to form the indazole ring.[3][4][5] The process typically involves an initial acetylation of the aniline, cyclization using a nitrite source, and subsequent deprotection to yield the final product. This route is highly versatile and adaptable for various substituted indazoles.[2]

Logical Workflow for Route 1

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Deprotection A 4-Fluoro-2-methylaniline B N-(4-fluoro-2-methylphenyl)acetamide A->B Acetic Anhydride C 1-Acetyl-6-fluoro-1H-indazole B->C Isoamyl Nitrite, Potassium Acetate D This compound C->D HCl or NH3

Caption: Workflow for the synthesis of this compound via diazotization.

Experimental Protocol

This protocol is adapted from analogous syntheses of substituted indazoles.[1][2]

Step 1: Synthesis of N-(4-fluoro-2-methylphenyl)acetamide

  • In a suitable reaction vessel, dissolve 4-fluoro-2-methylaniline in toluene.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add acetic anhydride dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC indicates the consumption of the starting material.

  • The product can be isolated by quenching with water, separating the organic layer, and removing the solvent under reduced pressure.

Step 2: Synthesis of 1-Acetyl-6-fluoro-1H-indazole

  • To a solution of N-(4-fluoro-2-methylphenyl)acetamide in toluene, add potassium acetate.

  • Heat the mixture to approximately 110-115°C.

  • Slowly add isoamyl nitrite dropwise over 30-60 minutes.

  • Maintain the reaction at reflux for 2-3 hours, monitoring progress by TLC.

  • Once the reaction is complete, cool the mixture and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of this compound (Deprotection)

  • Dissolve the crude 1-acetyl-6-fluoro-1H-indazole in a mixture of methanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid or a base such as ammonia.[1]

  • Heat the mixture to 40-50°C and stir for 2-4 hours.

  • Cool the reaction mixture, neutralize if necessary, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the final product by recrystallization or column chromatography.[6]

Route 2: Nucleophilic Substitution and Cyclization of 2,4-Difluorobenzonitrile

This synthetic strategy leverages the reactivity of ortho-fluorobenzonitriles. The reaction with hydrazine hydrate proceeds via a nucleophilic aromatic substitution (SNAr) of the ortho-fluorine atom, followed by an intramolecular cyclization to form the 3-aminoindazole ring system.[3][4] This method is often efficient and provides direct access to 3-aminoindazoles, which are valuable intermediates themselves.

Reaction Pathway for Route 2

G A 2,4-Difluorobenzonitrile B Intermediate Adduct A->B Hydrazine Hydrate (SNAr) C 3-Amino-6-fluoro-1H-indazole B->C Intramolecular Cyclization

Caption: Synthesis of 3-amino-6-fluoro-1H-indazole from 2,4-difluorobenzonitrile.

Experimental Protocol

This protocol is based on the general procedure for the synthesis of 3-aminoindazoles from ortho-fluorobenzonitriles.[3][4]

  • To a round-bottom flask, add 2,4-difluorobenzonitrile and n-butanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-5 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product, 3-amino-6-fluoro-1H-indazole, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Note: To obtain the unsubstituted this compound from this intermediate, a subsequent diazotization followed by reduction (deamination) would be required.

Objective Comparison and Considerations

  • Route 1 (Diazotization): This method is a robust and well-documented pathway to N-unsubstituted indazoles. Its multi-step nature is a drawback, but the conditions are generally mild and the starting materials are readily available. The procedure has been proven to be highly scalable, making it suitable for industrial production.[2] The yield for the analogous 7-fluoro-1H-acetylindazole intermediate is reported to be around 72%, suggesting a favorable outcome for the 6-fluoro isomer.[1]

  • Route 2 (Cyclization of Nitrile): This route is attractive due to its simplicity and directness, often proceeding in a single step with high efficiency.[3] However, it inherently produces a 3-amino-substituted indazole. While this is a valuable intermediate for further functionalization, it requires additional synthetic steps to arrive at the parent this compound, which adds complexity and may reduce the overall yield. The choice of this route is ideal if the 3-amino functionality is desired in the final target molecule.

For researchers aiming to synthesize the parent This compound , Route 1 represents a more direct and established pathway, despite being a three-step process. For the development of libraries based on the 3-amino-6-fluoro-1H-indazole scaffold, Route 2 is the superior and more efficient choice.

References

Evaluating the Impact of the 6-Fluoro Substituent on Target Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a fluorine atom, particularly at the 6-position of a ligand, is a widely utilized strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. This guide provides a comparative analysis of the effects of the 6-fluoro substituent on target binding affinity, supported by experimental data and detailed methodologies. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form specific interactions, can lead to significant changes in a ligand's potency and selectivity.

The Multifaceted Role of Fluorine in Ligand-Target Interactions

Fluorine's influence on binding affinity is complex and context-dependent. It can arise from a combination of factors including:

  • Alteration of Physicochemical Properties: Fluorination can significantly change a molecule's lipophilicity, metabolic stability, and acidity (pKa). These modifications can affect how a ligand reaches its target and interacts with the binding pocket. For instance, the inclusion of a para-trifluoromethyl group in fluoxetine enhanced its lipophilicity and penetration into the central nervous system[1].

  • Direct Protein Interactions: The highly polarized carbon-fluorine (C-F) bond can engage in favorable interactions with the protein backbone or side chains. These can include multipolar interactions with carbonyl groups (C–F···C═O), which have been shown to significantly enhance ligand binding affinity[2]. Fluorine can also act as a hydrogen bond acceptor, although this is considered a relatively weak interaction[3][4].

  • Conformational Effects: The introduction of a fluorine atom can induce a specific conformation in the ligand that is more favorable for binding to the target receptor[5].

  • Disruption of Water Networks: Fluorine substituents can modulate the hydrogen bond networks of water molecules within the binding site, which can either stabilize or destabilize a ligand-protein complex[3].

The overall effect on binding affinity, whether beneficial or detrimental, is a result of the interplay of these factors and is highly specific to the particular ligand and its target protein.

Quantitative Analysis of 6-Fluoro Substitution on Binding Affinity

The following tables summarize experimental data from various studies, comparing the binding affinities of 6-fluoro substituted compounds with their non-fluorinated analogues. Binding affinity is typically reported as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). Lower values indicate higher binding affinity.

Table 1: Impact of Fluorination on G Protein-Coupled Receptor (GPCR) Ligands

Compound PairTargetMeasurementFold Change in Affinity with FluorinationReference
Fluorinated vs. Non-fluorinated Aminergic LigandsVarious Aminergic GPCRsKiUp to 1300-fold change (increase or decrease)[6]
5-Fluoro vs. Unsubstituted Serotonin Ligand5-HT1a ReceptorFull Antagonist ActivityPotent activity retained[6]
6-Fluoro vs. Unsubstituted Serotonin Ligand5-HT1a ReceptorIntrinsic Activity (cAMP assay)Deteriorated[6]

Table 2: Impact of Fluorination on Cannabinoid Receptor (CB1) Ligands

CompoundTargetMeasurementBinding Affinity (Ki, nM)Fold Change vs. Δ⁹-THCReference
Δ⁹-THC (Parent Compound)CB1Ki11.3-[4]
1-Fluoro-Δ⁸-THC Alkane Analog (6)CB1Ki43038-fold decrease[4]
1-Fluoro-Δ⁸-THC Alkene Analog (5)CB1Ki807-fold decrease[4]
1-Fluoro-Δ⁸-THC Alkyne Analog (4)CB1Ki2770245-fold decrease[4]

Table 3: Impact of Fluorination on Other Enzyme and Receptor Ligands

Compound PairTargetMeasurementFold Change in Affinity with FluorinationReference
6-Fluoroquinolone vs. Non-fluorinated analogDNA GyraseIn vitro potency2 to 17-fold improvement in complex binding[7]
Fluorinated vs. Unsubstituted Thrombin InhibitorThrombinBinding Affinity6-fold enhancement[2]
Fluorinated vs. Unsubstituted Procaspace-6 InhibitorProcaspace-6Binding Affinity6-fold improvement[2]
Meta-fluoro vs. Unsubstituted Menin-MLL InhibitorMenin-MLL InteractionBinding Affinity4-fold improvement[2]

Experimental Protocols

The determination of binding affinity is crucial for evaluating the impact of chemical modifications. Below are detailed methodologies for common in vitro binding assays.

Radioligand Binding Assay (for Ki and IC50 Determination)

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

  • Preparation of Materials:

    • Membrane Preparation: A source of the target receptor is required, typically cell membranes expressing the receptor of interest.

    • Radioligand: A ligand with known high affinity for the target receptor that is labeled with a radioisotope (e.g., ³H or ¹²⁵I).

    • Test Compound: The unlabeled ligand for which the affinity is to be determined (e.g., the 6-fluoro substituted compound and its non-fluorinated analog).

    • Assay Buffer: A buffer solution that maintains the stability and function of the receptor.

  • Assay Procedure:

    • Incubation: The receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are incubated together in the assay buffer.

    • Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a filter mat that traps the membranes while allowing the unbound ligand to pass through[8].

    • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptor.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

    • The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[9].

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

  • Instrumentation: An isothermal titration calorimeter is used, which consists of a sample cell and a reference cell.

  • Sample Preparation:

    • The target protein is placed in the sample cell.

    • The ligand is loaded into a syringe. Both are in the same buffer to minimize heat of dilution effects.

  • Titration: A series of small injections of the ligand are made into the sample cell containing the protein.

  • Heat Measurement: The instrument measures the heat change after each injection.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the Kd, n, ΔH, and ΔS.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Binding Affinity Determination

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_receptor Receptor Preparation (e.g., cell membranes) incubation Incubate Receptor, Radioligand & Test Compound prep_receptor->incubation prep_ligand Radioligand Preparation prep_ligand->incubation prep_test Test Compound Dilutions (Fluorinated & Non-fluorinated) prep_test->incubation filtration Rapid Filtration to Separate Bound from Free Ligand incubation->filtration wash Wash Filters to Remove Non-specific Binding filtration->wash counting Scintillation Counting of Filter-Bound Radioactivity wash->counting plot Plot % Inhibition vs. [Test Compound] counting->plot calc_ic50 Determine IC50 Value plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki compare Compare Affinities calc_ki->compare

Caption: Workflow for a competitive radioligand binding assay.

Generic G Protein-Coupled Receptor (GPCR) Signaling Pathway

G cluster_membrane Cell Membrane ligand Ligand (e.g., 6-Fluoro compound) receptor GPCR ligand->receptor Binding g_protein G Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Simplified GPCR signaling cascade upon ligand binding.

References

Safety Operating Guide

Safe Disposal of 6-fluoro-1H-indazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 6-fluoro-1H-indazole, a halogenated heterocyclic compound. Adherence to these protocols is critical due to its potential hazards and to ensure compliance with regulatory standards.

Immediate Safety and Handling Considerations

Before initiating any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A fully-buttoned lab coat.

In case of accidental exposure, immediately follow the first-aid measures outlined in the SDS and seek medical attention if necessary.

Summary of Chemical and Hazard Data

The following table summarizes key information for this compound, based on available safety data.

PropertyData
Chemical Name This compound
CAS Number 348-25-4
Molecular Formula C₇H₅FN₂
Physical Form Pale-yellow to Orange to Yellow-brown to Brown to Red-brown Solid[1]
Signal Word Warning[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disposal Protocol: A Step-by-Step Approach

The proper disposal of this compound is a critical process that must be handled with precision to ensure safety and regulatory compliance. As a halogenated organic compound, it requires special handling and must not be disposed of as common waste or poured down the drain.

Step 1: Waste Segregation

Proper segregation is the foundational step in chemical waste management. Due to its fluorine content, this compound is classified as a halogenated organic compound and must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.

  • Solid Waste:

    • Unused or expired this compound powder.

    • Grossly contaminated materials (e.g., silica gel from chromatography).

    • Contaminated disposable labware (e.g., weighing paper, gloves, pipette tips).

    • These materials should be collected in a dedicated, sealable hazardous waste container for solid halogenated organic waste.

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from the decontamination of non-disposable glassware (see Step 2).

    • Collect all liquid waste in a dedicated container specifically for "Halogenated Organic Liquid Waste." Ensure the container is made of a compatible material and has a secure, tightly-fitting cap.

  • Empty Containers:

    • Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected as halogenated liquid waste.

Step 2: Decontamination of Glassware

Before washing, all glassware that has come into contact with this compound must be decontaminated.

  • Rinse the glassware with a small amount of a suitable solvent (e.g., acetone or methanol).

  • Collect this initial rinsate in the designated "Halogenated Organic Liquid Waste" container.

  • After this decontamination step, the glassware can be washed according to standard laboratory procedures.

Step 3: Storage of Waste

All waste containers must be properly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the type of waste (solid or liquid). Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

Step 4: Final Disposal

The final disposal of this compound waste must be conducted by a licensed and accredited hazardous waste disposal facility.

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

  • The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize hazardous byproducts.[2]

Disposal Workflow Diagram

G cluster_lab In the Laboratory cluster_waste_collection Waste Collection & Segregation cluster_decon Decontamination cluster_final_disposal Final Disposal A Unused this compound E Solid Halogenated Waste Container A->E B Contaminated Solids (Gloves, Weighing Paper) B->E C Contaminated Glassware G Triple Rinse with Solvent C->G D Solutions Containing This compound F Liquid Halogenated Waste Container D->F H Secure Temporary Storage E->H F->H G->F Collect Rinsate I Contact EHS for Pickup H->I J Licensed Waste Disposal Facility I->J K High-Temperature Incineration J->K

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling 6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 6-fluoro-1H-indazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[1]

Signal Word: Warning

Personal Protective Equipment (PPE)

A thorough hazard assessment is necessary to determine the appropriate PPE for specific laboratory operations involving this compound.[2][3] The following table summarizes the minimum recommended PPE:

PPE CategoryItemSpecification
Hand Protection GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[3][4] For prolonged or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.
Eye and Face Protection Safety Glasses/GogglesChemical splash goggles are mandatory.[3] A face shield should be worn in addition to goggles when there is a significant splash hazard.[4][5]
Skin and Body Protection Lab CoatA fire-resistant lab coat should be worn to protect clothing and skin from splashes.[5]
Respiratory Protection RespiratorUse of a NIOSH-approved respirator is recommended when working with the powder outside of a certified chemical fume hood or in poorly ventilated areas.[5]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls:

    • Conduct all work with this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before handling, inspect all PPE for integrity.

  • Handling the Compound:

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.

    • When weighing or transferring the solid material, do so carefully to avoid creating dust.

    • Do not eat, drink, or smoke in the area where the chemical is handled.[6][7]

  • Emergency Procedures:

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention.

    • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[7]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[6] Call a poison center or doctor immediately.[6]

Disposal Plan: Step-by-Step Waste Management

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.[8]

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled hazardous waste container for solid chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquid waste.[8]

  • Container Management:

    • Ensure all waste containers are made of compatible materials and have secure, tight-fitting lids.

    • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Final Disposal:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area until they are collected by a licensed hazardous waste disposal company.

    • Never dispose of this compound down the drain or in the regular trash.[8]

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.